Idraparinux
描述
属性
Key on ui mechanism of action |
Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |
|---|---|
CAS 编号 |
162610-17-5 |
分子式 |
C38H64NaO49S7 |
分子量 |
1552.3 g/mol |
IUPAC 名称 |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
InChI 键 |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |
手性 SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
规范 SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
外观 |
Solid powder |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Idraparinux on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idraparinux is a synthetic, hypermethylated pentasaccharide that functions as a potent and specific indirect inhibitor of Factor Xa (FXa). Its anticoagulant effect is mediated through high-affinity binding to antithrombin (AT), a natural anticoagulant protein. This binding induces a conformational change in antithrombin, accelerating the rate at which it inhibits Factor Xa, a critical enzyme in the blood coagulation cascade. This document provides a detailed technical overview of the mechanism of action of this compound, including its binding kinetics with antithrombin, the subsequent inhibition of Factor Xa, and the experimental methodologies used to characterize these interactions.
Core Mechanism of Action: Indirect Inhibition of Factor Xa
This compound, a derivative of fondaparinux, does not directly inhibit Factor Xa. Instead, it acts as a catalyst by binding to antithrombin, leading to a significant enhancement of antithrombin's natural inhibitory activity against Factor Xa.[1][2][3] The primary steps in its mechanism of action are:
-
High-Affinity Binding to Antithrombin: this compound binds with high affinity and specificity to a specific pentasaccharide-binding site on the antithrombin molecule.[1][2] This interaction is characterized by a low nanomolar dissociation constant (Kd), indicating a very stable complex.
-
Conformational Change in Antithrombin: The binding of this compound induces a critical conformational change in the reactive center loop of antithrombin. This structural alteration makes the reactive site of antithrombin more accessible and reactive towards Factor Xa.
-
Accelerated Inhibition of Factor Xa: The this compound-activated antithrombin then rapidly and irreversibly inhibits Factor Xa by forming a stable ternary complex. This inhibition prevents Factor Xa from converting prothrombin to thrombin, thereby blocking the final common pathway of the coagulation cascade.
-
Dissociation and Catalytic Reuse: Following the formation of the covalent complex between antithrombin and Factor Xa, this compound dissociates from the complex and can bind to another antithrombin molecule, acting in a catalytic manner.
dot
Quantitative Data on this compound-Antithrombin Interaction
The interaction between this compound and antithrombin has been characterized using various biophysical techniques. The key quantitative parameter is the dissociation constant (Kd), which reflects the affinity of the binding.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.4 ± 0.3 nM | Not specified in source | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for these assays.
Chromogenic Anti-Factor Xa Assay
This is the most common method for determining the activity of this compound in plasma. The assay measures the residual Factor Xa activity after incubation with the this compound-antithrombin complex.
Principle:
This compound in a plasma sample binds to and activates antithrombin. A known amount of Factor Xa is added, and the activated antithrombin neutralizes a portion of it. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the this compound concentration.
Detailed Protocol:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Reagents:
-
Tris buffer (pH 8.4)
-
Bovine Factor Xa solution
-
Human antithrombin solution (if not relying on endogenous levels)
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Stopping solution (e.g., 2% citric acid or 20% acetic acid)
-
-
Assay Procedure: a. Pre-warm all reagents and plasma samples to 37°C. b. In a microplate well, add a specific volume of plasma sample or calibrator. c. Add a defined volume of antithrombin solution (if required) and incubate for a short period (e.g., 1-2 minutes) at 37°C. d. Add a known excess of Factor Xa solution and incubate for a precise time (e.g., 30-60 seconds) at 37°C to allow for inhibition. e. Add the chromogenic substrate solution to initiate the color development reaction. f. After a fixed incubation time (e.g., 2-5 minutes), add the stopping solution to terminate the reaction. g. Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of known concentrations of this compound against their concentrations. The concentration of this compound in the unknown samples is then determined from this standard curve.
dot
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetics (kon and koff) and affinity (Kd) of the this compound-antithrombin interaction.
Principle:
One of the interacting molecules (the ligand, e.g., antithrombin) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of the bound analyte.
Detailed Protocol (Hypothetical for this compound):
-
Sensor Chip Preparation:
-
A carboxymethylated dextran sensor chip (e.g., CM5) is typically used.
-
The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Human antithrombin is immobilized on the activated surface via amine coupling at a concentration that yields an appropriate density for kinetic analysis.
-
Remaining active sites on the surface are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of this compound are injected over the surface at a constant flow rate.
-
The association phase is monitored in real-time as an increase in the SPR signal (response units).
-
After the injection, running buffer is flowed over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using specialized software.
-
This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the this compound-antithrombin interaction.
Principle:
A solution of one molecule (the ligand, e.g., this compound) is titrated into a solution of the other molecule (the macromolecule, e.g., antithrombin) in a sample cell. The heat change upon binding is measured. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes.
Detailed Protocol (Hypothetical for this compound):
-
Sample Preparation:
-
Human antithrombin and this compound are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
The concentrations of both solutions are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the antithrombin solution (e.g., 10-50 µM).
-
The injection syringe is filled with the this compound solution (e.g., 100-500 µM).
-
A series of small injections of this compound are made into the antithrombin solution at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to antithrombin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
-
The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).
-
dot
Conclusion
This compound exerts its anticoagulant effect through a well-defined, indirect mechanism of Factor Xa inhibition. Its high affinity for antithrombin leads to a potentiation of the natural anticoagulant pathway. The quantitative characterization of this interaction, through techniques such as chromogenic assays, SPR, and ITC, is crucial for understanding its pharmacological profile and for the development of novel anticoagulants. While the precise kinetic and inhibitory constants for this compound are not widely published, the available data robustly support its mechanism as a potent and specific indirect Factor Xa inhibitor. Further research to fully elucidate these parameters would be beneficial for a more complete understanding of its molecular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Synthesis of Idraparinux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a synthetic pentasaccharide that functions as a selective, indirect inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its anticoagulant properties stem from its high-affinity binding to antithrombin III (ATIII), which potentiates the neutralization of Factor Xa. Structurally, this compound is a fully O-sulfated and O-methylated derivative of the natural pentasaccharide sequence of heparin that binds to ATIII. This modification results in a significantly longer plasma half-life compared to its predecessor, fondaparinux, allowing for once-weekly subcutaneous administration. This guide provides a detailed overview of the chemical structure of this compound and delves into the intricate methodologies developed for its chemical synthesis.
Chemical Structure of this compound
This compound is a complex oligosaccharide with a well-defined chemical structure. It is a methyl glycoside of a pentasaccharide, characterized by extensive O-sulfation and O-methylation.
Structural Details
| Property | Value |
| IUPAC Name | Methyl O-(2,3,4-tri-O-methyl-6-O-sulfo-α-D-glucopyranosyl)-(1→4)-O-(2,3-di-O-methyl-β-D-glucopyranuronosyl)-(1→4)-O-(2,3,6-tri-O-sulfo-α-D-glucopyranosyl)-(1→4)-O-(2,3-di-O-methyl-α-L-idopyranuronosyl)-(1→4)-2,3,6-tri-O-sulfo-α-D-glucopyranoside |
| Molecular Formula | C38H55Na9O49S7 |
| Molecular Weight | 1727.14 g/mol |
| CAS Number | 162610-17-5 |
The pentasaccharide backbone consists of five monosaccharide units linked in a specific sequence. The extensive sulfation and methylation contribute to its high affinity for ATIII and its pharmacokinetic profile.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a challenging endeavor due to its structural complexity, including the presence of multiple stereocenters, the need for regioselective modifications, and the introduction of numerous sulfate and methyl groups. Several synthetic strategies have been developed, primarily focusing on the assembly of monosaccharide or disaccharide building blocks into the final pentasaccharide.
Key Synthetic Strategies
Several distinct strategies have been reported for the total synthesis of this compound, each with its own advantages and challenges:
-
Convergent [3+2] Glycosidation Strategy: This approach involves the synthesis of a trisaccharide acceptor and a disaccharide donor, which are then coupled to form the pentasaccharide backbone.[1] This method allows for the late-stage introduction of key functionalities and can be more efficient than a linear synthesis.
-
Convergent [2+3] Block Synthesis: Similar to the [3+2] strategy, this method utilizes a disaccharide donor and a trisaccharide acceptor for the key coupling reaction.[2]
-
Efficient Modular One-Pot Synthesis: This innovative approach streamlines the synthesis by performing multiple glycosylation reactions in a single reaction vessel, avoiding the need for isolation and purification of intermediates.[3] This strategy significantly reduces the number of steps and improves overall efficiency.
Experimental Protocols
Below are generalized experimental protocols for key stages in the synthesis of this compound, based on reported methodologies. Specific details may vary between different published procedures.
1. Synthesis of Monosaccharide and Disaccharide Building Blocks:
The synthesis of this compound begins with the preparation of appropriately protected monosaccharide and disaccharide building blocks. These building blocks are designed to have the correct stereochemistry and orthogonal protecting groups to allow for selective deprotection and functionalization at later stages. Common starting materials include D-glucose and L-idose derivatives.
Example Protocol: Synthesis of a Disaccharide Donor
-
Glycosylation: A protected monosaccharide donor (e.g., a glycosyl trichloroacetimidate) is reacted with a protected monosaccharide acceptor in the presence of a promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the disaccharide. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures.
-
Deprotection and Functional Group Manipulation: Specific protecting groups are removed to allow for the introduction of other functional groups. For instance, a silyl protecting group can be removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF).
-
Oxidation: Primary alcohol groups are oxidized to carboxylic acids to form uronic acid residues, a key component of this compound. This can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant.
-
Activation: The anomeric position of the disaccharide is activated for the subsequent glycosylation reaction. This can involve the formation of a thioglycoside or a glycosyl phosphate.
2. Assembly of the Pentasaccharide Backbone:
The protected building blocks are assembled in a stepwise or convergent manner to form the pentasaccharide chain.
Example Protocol: [3+2] Convergent Glycosylation
-
A solution of the trisaccharide acceptor and the disaccharide donor in an anhydrous solvent is treated with a glycosylation promoter (e.g., N-iodosuccinimide (NIS) and triflic acid) at low temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is quenched, and the protected pentasaccharide is purified by column chromatography.
3. Global Deprotection and Sulfation:
Once the pentasaccharide backbone is assembled, all protecting groups are removed, followed by the introduction of sulfate groups at specific positions.
Example Protocol: Deprotection and Sulfation
-
Deprotection: The protected pentasaccharide is subjected to a series of deprotection steps to remove all protecting groups. This may involve hydrogenolysis to remove benzyl ethers and saponification to remove ester groups.
-
Sulfation: The deprotected pentasaccharide is treated with a sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO3·pyridine or SO3·trimethylamine), in a suitable solvent like dimethylformamide (DMF) to install the sulfate groups.
-
Purification: The fully sulfated this compound is then purified to remove excess sulfating agent and other impurities.
Purification of this compound Sodium
The final purification of this compound sodium is crucial to ensure high purity for pharmaceutical use. A patented method involves a multi-step chromatographic process.
Purification Protocol:
-
Ion Exchange Chromatography: A solution of crude this compound sodium is passed through a sodium ion exchange resin column.
-
Gel Chromatography: The eluate from the ion exchange column is then subjected to gel chromatography to separate the product based on size.
-
Precipitation: The purified this compound sodium is precipitated from the solution, collected, and dried.
Quantitative Data
The overall yields for the total synthesis of this compound are typically low due to the large number of steps involved. However, optimization of synthetic routes has led to improvements.
| Synthetic Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| [DEF+GH] Route | 23 | 1.7% | [4] |
| Convergent [3+2] Strategy | 31 | Not explicitly stated, but building blocks synthesized in "good to excellent yields" | [1] |
| Modular One-Pot Synthesis | Shorter than traditional methods | Improved yields over stepwise approaches | [3] |
Characterization of this compound and its synthetic intermediates is typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure and stereochemistry of the saccharide units and the positions of methyl and sulfate groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and its intermediates.
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the chemical synthesis of this compound and the logical relationship of the key synthetic strategies.
Conclusion
The chemical synthesis of this compound is a testament to the advancements in modern carbohydrate chemistry. The development of convergent and one-pot synthetic strategies has made the production of this complex molecule more feasible. A thorough understanding of its chemical structure and the intricacies of its synthesis is essential for researchers and professionals involved in the development of novel anticoagulant therapies. The detailed methodologies and purification protocols are critical for ensuring the production of high-purity this compound for clinical and research purposes. Further research in this area may focus on improving the efficiency and scalability of the synthesis to make this important therapeutic agent more accessible.
References
- 1. EP3201210A2 - Method of purifying this compound sodium - Google Patents [patents.google.com]
- 2. Item - Application of the EF and GH Fragments to the Synthesis of this compound - figshare - Figshare [figshare.com]
- 3. Synthesis of Anticoagulant this compound and Development of New Glycosylation Methods [dr.iiserpune.ac.in:8080]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
The Rise and Fall of a Long-Acting Anticoagulant: A Technical Guide to the Discovery and Development of Idraparinux
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idraparinux, a synthetic pentasaccharide, emerged from the optimization of the anticoagulant fondaparinux with the goal of creating a long-acting inhibitor of Factor Xa for simplified, once-weekly dosing. Developed through a joint program between Sanofi-Aventis and Organon, its journey through extensive preclinical and clinical evaluation ultimately led to the cessation of its development due to an unfavorable bleeding profile. This technical guide provides an in-depth chronicle of the discovery, preclinical and clinical development, and eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of anticoagulant drug development. The subsequent development of its reversible successor, idrabiotaparinux, is also briefly discussed.
Discovery and Rationale
The development of this compound was a direct evolution from the first-in-class synthetic Factor Xa inhibitor, fondaparinux.[1][2] Fondaparinux, a synthetic analogue of the antithrombin-binding pentasaccharide sequence of heparin, demonstrated the feasibility of selective Factor Xa inhibition for antithrombotic therapy.[2] However, its relatively short half-life necessitated daily administration. The primary goal in the development of this compound was to create a long-acting analogue that would allow for once-weekly subcutaneous administration, thereby improving patient convenience and compliance.[1][3]
This was achieved through the chemical modification of the fondaparinux structure, specifically through methylation, resulting in a hypermethylated derivative.[2] This structural change increased the molecule's affinity for antithrombin and significantly prolonged its plasma half-life.[4] this compound sodium, with the laboratory codes SANORG 34006 and SR 34006, thus entered preclinical development as a promising candidate for a simplified anticoagulant regimen.[3]
Mechanism of Action
This compound exerts its anticoagulant effect through an indirect inhibition of Factor Xa. The core of its mechanism lies in its high-affinity binding to antithrombin (AT), a natural inhibitor of several coagulation proteases.[5][6] This binding is highly specific and potent. Upon binding to this compound, antithrombin undergoes a conformational change that markedly accelerates its inhibition of Factor Xa.[1] By neutralizing Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This, in turn, prevents the formation of fibrin clots.[2]
Preclinical Pharmacology
In Vitro Studies
This compound demonstrated potent and selective anti-Factor Xa activity in various in vitro assays.
Experimental Protocol: Chromogenic Anti-Factor Xa Assay (General Protocol)
A chromogenic anti-Factor Xa assay is a standard method to determine the activity of Factor Xa inhibitors. While the specific protocol used for this compound in its early development is not publicly detailed, a general procedure is as follows:
-
Sample Preparation: Citrated platelet-poor plasma from test subjects is used.
-
Reagent Incubation: A known excess of Factor Xa and a chromogenic substrate specific for Factor Xa are added to the plasma sample.
-
Inhibition: this compound in the plasma binds to antithrombin, and this complex neutralizes a portion of the added Factor Xa.
-
Colorimetric Measurement: The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color is measured spectrophotometrically at 405 nm.
-
Quantification: The concentration of this compound is inversely proportional to the color intensity and is determined by comparing the absorbance to a standard curve prepared with known concentrations of the drug.
In Vivo Studies
Preclinical evaluation in animal models of thrombosis confirmed the antithrombotic efficacy of this compound.
Experimental Protocol: Rat Venous Thrombosis Model (General Protocol)
Various models of venous thrombosis in rats are used to assess the efficacy of antithrombotic agents. A common method involves inducing stasis and/or endothelial injury in the vena cava.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Surgical Procedure: A laparotomy is performed to expose the inferior vena cava.
-
Thrombus Induction: Thrombosis can be induced by methods such as:
-
Ligation: Complete or partial ligation of the vena cava to induce stasis.
-
Endothelial Injury: Application of a thrombogenic agent (e.g., ferric chloride) to the external surface of the vein or mechanical injury to the endothelium.
-
-
Drug Administration: this compound is administered subcutaneously at various doses prior to or after the induction of thrombosis.
-
Thrombus Evaluation: After a set period, the thrombosed venous segment is excised, and the thrombus is isolated and weighed. The reduction in thrombus weight in treated animals compared to a control group indicates the antithrombotic effect of the drug.
Clinical Development
The clinical development of this compound encompassed a series of Phase II and III trials designed to evaluate its efficacy and safety in the treatment and prevention of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.[1]
Phase II Studies
The PERSIST study was a dose-ranging Phase II trial that compared once-weekly subcutaneous this compound with standard oral anticoagulant therapy for the prevention of recurrent VTE.[1][7] The results of this study supported the selection of the 2.5 mg once-weekly dose for the subsequent Phase III program.[1]
Phase III Clinical Trials
The Phase III program for this compound included several large-scale, randomized controlled trials.
Table 1: Overview of Major Phase III Clinical Trials with this compound
| Trial Name | Condition | Comparator | Number of Patients | Primary Efficacy Outcome | Primary Safety Outcome |
| van Gogh DVT [8][9] | Deep Vein Thrombosis (DVT) | Standard Therapy (Heparin + VKA) | 2,904 | Symptomatic recurrent VTE at 3 months | Clinically relevant bleeding at 3 months |
| van Gogh PE [8][10] | Pulmonary Embolism (PE) | Standard Therapy (Heparin + VKA) | 2,215 | Symptomatic recurrent VTE at 3 months | Clinically relevant bleeding at 3 months |
| AMADEUS [11] | Atrial Fibrillation | Vitamin K Antagonist (VKA) | 4,576 | All stroke and systemic embolism | Clinically relevant bleeding |
| EQUINOX [12] | Deep Vein Thrombosis (DVT) | Idrabiotaparinux | 757 | Bioequivalence based on anti-Xa activity | Clinically relevant bleeding |
4.2.1. The van Gogh Trials: Treatment of Venous Thromboembolism
The van Gogh program consisted of two parallel, randomized, open-label, non-inferiority trials comparing this compound with standard therapy (low-molecular-weight heparin or unfractionated heparin followed by a vitamin K antagonist) for the treatment of DVT and PE.[8]
-
van Gogh DVT: In patients with DVT, this compound (2.5 mg once weekly) was found to be non-inferior to standard therapy in preventing recurrent VTE at 3 months.[9][13] Notably, there was a significantly lower rate of clinically relevant bleeding with this compound at 3 months.[9][13]
-
van Gogh PE: In contrast, in patients with PE, this compound did not meet the non-inferiority criteria for efficacy and was associated with a higher rate of recurrent VTE compared to standard therapy.[8][10]
Table 2: Key Efficacy and Safety Outcomes of the van Gogh Trials at 3 Months
| Trial | Outcome | This compound Group | Standard Therapy Group | Odds Ratio (95% CI) |
| van Gogh DVT [9] | Recurrent VTE | 2.9% | 3.0% | 0.98 (0.63 - 1.50) |
| Clinically Relevant Bleeding | 4.5% | 7.0% | - | |
| van Gogh PE [10] | Recurrent VTE | 3.4% | 1.6% | 2.14 (1.21 - 3.78) |
4.2.2. The AMADEUS Trial: Stroke Prevention in Atrial Fibrillation
The AMADEUS trial was a randomized, open-label, non-inferiority trial comparing once-weekly subcutaneous this compound (2.5 mg) with adjusted-dose oral vitamin K antagonists for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[11]
The trial was stopped prematurely due to an excess of clinically relevant bleeding, including intracranial hemorrhage, in the this compound arm.[11][14] While this compound was non-inferior to VKA in terms of efficacy, the significant increase in bleeding risk was unacceptable.[11]
Table 3: Key Efficacy and Safety Outcomes of the AMADEUS Trial
| Outcome | This compound Group (per 100 patient-years) | VKA Group (per 100 patient-years) | Hazard Ratio (95% CI) |
| Stroke or Systemic Embolism [11] | 0.9 | 1.3 | 0.71 (0.39 - 1.30) |
| Clinically Relevant Bleeding [11] | 19.7 | 11.3 | - |
| Intracranial Bleeding [11] | 1.1 | 0.4 | - |
Discontinuation of Development and the Emergence of Idrabiotaparinux
The unfavorable bleeding profile observed in the AMADEUS trial, and to some extent in the long-term follow-up of the van Gogh trials, led to the discontinuation of the clinical development of this compound.[4][14] The very long half-life of the drug, while advantageous for dosing convenience, became a significant liability in the event of bleeding, as there was no available reversal agent.[10]
This led to the development of idrabiotaparinux , a biotinylated version of this compound.[15] The addition of a biotin moiety allows for the rapid reversal of its anticoagulant effect by the intravenous administration of avidin, which binds to biotin and facilitates the clearance of the drug.[16] The EQUINOX trial demonstrated the bioequivalence of idrabiotaparinux and this compound in terms of their anti-Factor Xa activity.[12]
Conclusion
The story of this compound is a compelling case study in the challenges of anticoagulant drug development. While the innovative concept of a long-acting, once-weekly Factor Xa inhibitor held great promise for improving patient care, the delicate balance between antithrombotic efficacy and bleeding risk proved difficult to master. The unacceptable bleeding rates in key clinical trials ultimately led to the termination of its development. However, the lessons learned from the this compound program directly paved the way for the development of its reversible successor, idrabiotaparinux, demonstrating the iterative nature of pharmaceutical research and the continuous quest for safer and more effective therapies. The comprehensive data gathered from the extensive clinical trial program of this compound remains a valuable resource for the scientific community, informing the ongoing development of novel anticoagulants.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound sodium: SANORG 34006, SR 34006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 9. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotoxik.it [biotoxik.it]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Idraparinux: A Synthetic Pentasaccharide Factor Xa Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Idraparinux is a synthetic, long-acting, indirect inhibitor of Factor Xa, developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Structurally, it is a hypermethylated derivative of the antithrombin-binding pentasaccharide sequence of heparin. This structural modification results in a significantly prolonged half-life, allowing for once-weekly subcutaneous administration. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a detailed summary of its clinical development program. Key experimental protocols and quantitative data from pivotal clinical trials are presented to offer a thorough understanding of this compound for researchers and professionals in drug development.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major cause of morbidity and mortality worldwide.[1] For decades, the standard of care for anticoagulation has been a combination of heparins and vitamin K antagonists (VKAs). While effective, this standard therapy has limitations, including the need for frequent monitoring and dose adjustments, a narrow therapeutic window, and numerous drug-food interactions.[2] These challenges spurred the development of novel anticoagulants with more predictable pharmacokinetic profiles and greater ease of use.
This compound emerged as a promising synthetic pentasaccharide designed to overcome some of these limitations.[1] As a selective indirect inhibitor of Factor Xa, it offers a targeted approach to anticoagulation.[3] Its most notable feature is its long half-life, which allows for a once-weekly dosing regimen, a potential major advancement in patient convenience.[1] This guide delves into the core scientific and clinical aspects of this compound.
Chemical Properties and Synthesis
This compound is a fully O-sulfated and O-methylated synthetic pentasaccharide.[4] It is an analogue of fondaparinux, the first in its class of selective Factor Xa inhibitors.[5] The chemical modifications in this compound enhance its binding affinity to antithrombin and significantly prolong its plasma half-life.[6]
The synthesis of this compound is a complex multi-step process. An efficient route involves a [DEF+GH] block synthesis strategy, where DEF and GH represent protected oligosaccharide fragments that are coupled and subsequently deprotected and sulfated to yield the final molecule.[7]
Mechanism of Action
This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It binds with high affinity to AT, inducing a conformational change in the AT molecule.[3][5] This conformational change accelerates the inactivation of Factor Xa by AT by several orders of magnitude.[8] By selectively inhibiting Factor Xa, this compound blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade responsible for fibrin formation and clot stabilization. Unlike unfractionated heparin, this compound does not inactivate thrombin (Factor IIa).[3]
Figure 1: Mechanism of action of this compound in the coagulation cascade.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is characterized by rapid absorption after subcutaneous injection and a remarkably long terminal half-life. A population pharmacokinetic analysis from Phase III clinical trials revealed that a three-compartment model best described its pharmacokinetics.[9]
Table 1: Pharmacokinetic Parameters of this compound [9]
| Parameter | Value |
| Typical Clearance | 0.0255 L/h |
| Central Volume of Distribution | 3.36 L |
| Absorption Rate Constant | 1.37 h⁻¹ |
| Volume of Distribution at Steady-State | 30.8 L |
| Time to Peak Concentration | 2.5 h |
| Terminal Half-life | 66.3 days |
| Time to Steady-State | 35 weeks |
The primary pharmacodynamic effect of this compound is the inhibition of Factor Xa, which can be measured using a chromogenic anti-Xa assay.
Clinical Development and Efficacy
This compound underwent an extensive clinical development program, including several large-scale Phase III trials for the treatment of VTE and the prevention of stroke in patients with atrial fibrillation (AF).
Treatment of Venous Thromboembolism (Van Gogh Trials)
Two large, randomized, open-label trials, the Van Gogh DVT and Van Gogh PE studies, compared once-weekly subcutaneous this compound (2.5 mg) with standard therapy (heparin or low-molecular-weight heparin [LMWH] followed by a VKA) for the treatment of DVT and PE, respectively.[10]
Table 2: Efficacy and Safety Outcomes of the Van Gogh Trials at 3 Months [10]
| Outcome | Van Gogh DVT | Van Gogh PE |
| This compound (n=1452) | Standard Therapy (n=1452) | |
| Recurrent VTE (%) | 2.9 | 3.0 |
| Odds Ratio (95% CI) | 0.98 (0.63 to 1.50) | 2.14 (1.21 to 3.78) |
| Clinically Relevant Bleeding (%) | 4.5 | 7.0 |
| p-value | 0.004 | - |
In patients with DVT, this compound was non-inferior to standard therapy for preventing recurrent VTE and was associated with significantly less clinically relevant bleeding at 3 months.[10] However, in patients with PE, this compound was less effective than standard therapy.[10] A subgroup analysis of the Van Gogh DVT trial in cancer patients showed a trend towards fewer recurrent VTEs with this compound compared to standard therapy, although this was not statistically significant.[11]
Stroke Prevention in Atrial Fibrillation (AMADEUS Trial)
The AMADEUS trial was a randomized, open-label, non-inferiority trial that compared once-weekly subcutaneous this compound (2.5 mg) with adjusted-dose VKA for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[1] The trial was stopped prematurely due to an excess of clinically relevant bleeding in the this compound arm.[1]
Table 3: Efficacy and Safety Outcomes of the AMADEUS Trial [1]
| Outcome | This compound (n=2283) | VKA (n=2293) |
| Stroke or Systemic Embolism (events) | 18 | 27 |
| Hazard Ratio (95% CI) | 0.71 (0.39 to 1.30) | - |
| Clinically Relevant Bleeding (events) | 346 | 226 |
| p-value | <0.0001 | - |
While this compound was non-inferior to VKA for efficacy, the significantly higher rates of bleeding led to the discontinuation of its development for this indication.[1]
Idrabiotaparinux and Reversal Agent
To address the issue of bleeding and the lack of a specific antidote for this compound, a biotinylated version, idrabiotaparinux, was developed.[6] The biotin moiety allows for the rapid and specific reversal of its anticoagulant effect by the intravenous administration of avidin, an egg-white derived protein that binds with high affinity to biotin.[12]
Figure 2: Reversal mechanism of Idrabiotaparinux by Avidin.
Clinical studies demonstrated that a 30-minute intravenous infusion of 100 mg of avidin rapidly and effectively reversed the anti-Factor Xa activity of idrabiotaparinux in both healthy subjects and patients with DVT.[8] The EQUINOX trial showed that idrabiotaparinux had similar efficacy to this compound.[1]
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is a functional test used to measure the plasma concentration of this compound by quantifying its inhibitory effect on Factor Xa.
Principle: The assay measures the residual Factor Xa activity in a plasma sample after neutralization by the this compound-AT complex. A chromogenic substrate specific for Factor Xa is added, and the color intensity produced is inversely proportional to the concentration of this compound in the sample.[13]
Methodology:
-
Patient citrated platelet-poor plasma is incubated with a known excess amount of Factor Xa and a source of antithrombin.
-
This compound in the plasma sample forms a complex with antithrombin, which then inactivates a portion of the added Factor Xa.
-
A chromogenic substrate for Factor Xa is added to the mixture.
-
The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).
-
The color intensity is measured spectrophotometrically at 405 nm.
-
The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound.[14]
Figure 3: Workflow of the Chromogenic Anti-Factor Xa Assay.
Clinical Trial Protocol: Van Gogh DVT Study
Objective: To compare the efficacy and safety of once-weekly subcutaneous this compound with standard therapy for the treatment of acute, symptomatic DVT.[10]
Study Design: Randomized, open-label, non-inferiority trial.[15]
Patient Population: Patients with acute, symptomatic, objectively confirmed proximal DVT.[16]
Interventions:
-
This compound group: Subcutaneous this compound 2.5 mg once weekly.[16]
-
Standard therapy group: Initial treatment with LMWH or unfractionated heparin, followed by a VKA (e.g., warfarin) with a target INR of 2.0-3.0.[16]
Treatment Duration: 3 or 6 months.[15]
Primary Efficacy Outcome: The incidence of symptomatic recurrent VTE (nonfatal or fatal) at 3 months.[15]
Primary Safety Outcome: Clinically relevant bleeding (major and non-major) at 3 months.
Conclusion
This compound represented a significant innovation in anticoagulant therapy, offering the convenience of once-weekly administration due to its long half-life. Clinical trials demonstrated its non-inferiority to standard therapy in the treatment of DVT, with a favorable bleeding profile in this indication. However, its development was ultimately halted due to a lack of efficacy in PE and an increased risk of bleeding in patients with atrial fibrillation, coupled with the absence of a specific reversal agent. The subsequent development of idrabiotaparinux with its reversal agent, avidin, addressed the safety concerns but did not lead to its market approval. The story of this compound provides valuable insights into the complexities of anticoagulant drug development, highlighting the critical balance between efficacy, safety, and the need for reversibility.
References
- 1. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of this compound, the anticoagulant pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. This compound shows promise for deep vein thrombosis [medscape.com]
- 16. researchgate.net [researchgate.net]
The Role of Idraparinux in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idraparinux is a synthetic, hypermethylated pentasaccharide that acts as an indirect inhibitor of activated Factor X (Factor Xa). Its mechanism of action is mediated through high-affinity binding to antithrombin (AT), inducing a conformational change that potentiates the neutralization of Factor Xa. This document provides an in-depth technical overview of this compound's role in the coagulation cascade, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and relevant experimental workflows.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1] this compound is a long-acting synthetic pentasaccharide designed for once-weekly subcutaneous administration.[2] It is a structural analog of fondaparinux, with modifications that result in a significantly longer half-life.[1] This guide will explore the biochemical and clinical characteristics of this compound, with a focus on its interaction with the coagulation cascade.
Mechanism of Action
This compound exerts its anticoagulant effect indirectly by binding to antithrombin.[3] This binding is characterized by a high affinity and induces a conformational change in the antithrombin molecule. The this compound-antithrombin complex then effectively and specifically inhibits Factor Xa.[3] By neutralizing Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby inhibiting the final steps of the coagulation cascade and thrombus formation. Notably, this compound does not directly inhibit thrombin (Factor IIa).[3]
Signaling Pathway Diagram
Caption: this compound's point of intervention in the coagulation cascade.
Quantitative Data
The interaction of this compound with antithrombin and its subsequent effect on Factor Xa have been quantified in various studies.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to Antithrombin | 1.4 ± 0.3 nM | [4] |
| Pharmacokinetic Model | Three-compartment | [5] |
| Terminal Half-life | 66.3 days | [5] |
| Time to Steady State | 35 weeks | [5] |
| Typical Clearance | 0.0255 L/h | [5] |
| Central Volume of Distribution | 3.36 L | [5] |
| Volume of Distribution at Steady-State | 30.8 L | [5] |
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is a functional, in vitro method used to determine the plasma concentration of this compound by measuring its inhibitory effect on Factor Xa.
Principle: The assay measures the residual Factor Xa activity after incubation of plasma containing this compound with a known amount of Factor Xa. The this compound in the plasma sample binds to antithrombin, and this complex neutralizes the added Factor Xa. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of this compound in the sample.[6][7]
Detailed Methodology:
-
Sample Preparation: Collect patient blood in a citrated tube and prepare platelet-poor plasma (PPP) by centrifugation.
-
Reagent Preparation:
-
Buffer: Tris-HCl buffer, pH 8.4.
-
Antithrombin Solution: Reconstitute human antithrombin to a concentration of 1.0 IU/mL in buffer.
-
Factor Xa Solution: Reconstitute bovine Factor Xa to a concentration that will result in a measurable absorbance change in the absence of inhibitor.
-
Chromogenic Substrate Solution: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) at a concentration of approximately 0.5 mM.
-
Stopping Reagent: 20% Acetic Acid solution.
-
-
Assay Procedure:
-
Add 50 µL of patient plasma (or calibrator/control) to a microplate well.
-
Add 50 µL of Antithrombin solution and incubate for 1 minute at 37°C.
-
Add 100 µL of Factor Xa solution and incubate for 1 minute at 37°C.
-
Add 250 µL of the pre-warmed Chromogenic Substrate solution to initiate the colorimetric reaction.
-
After a fixed time (e.g., 4 minutes), add 250 µL of the stopping reagent to terminate the reaction.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calibration Curve: A standard curve is generated using known concentrations of this compound to determine the concentration in the patient samples.
Experimental Workflow Diagram
Caption: Workflow for the chromogenic anti-Factor Xa assay.
Clinical Trials Overview
This compound has been evaluated in several large-scale Phase III clinical trials for the treatment and prevention of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.
AMADEUS Trial
-
Objective: To compare the efficacy and safety of this compound with vitamin K antagonists (VKAs) for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[8]
-
Design: Randomized, open-label, non-inferiority trial.[8]
-
Patient Population: 4,576 patients with atrial fibrillation at risk for thromboembolism.[8]
-
Treatment Regimens:
-
Primary Outcomes:
-
Results: The trial was stopped prematurely due to a significantly higher rate of clinically relevant bleeding in the this compound group, particularly intracranial hemorrhage.[8] While non-inferior in preventing thromboembolic events, the safety profile was unfavorable.[8]
Van Gogh DVT and PE Trials
-
Objective: To compare the efficacy and safety of this compound with standard therapy (heparin followed by a VKA) for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[9]
-
Design: Two separate randomized, open-label, non-inferiority trials.[9]
-
Patient Population: 2,904 patients with DVT and 2,215 patients with PE.[9]
-
Treatment Regimens:
-
Primary Efficacy Outcome: 3-month incidence of symptomatic recurrent VTE.[9]
-
Results:
Conclusion
This compound is a potent, long-acting indirect inhibitor of Factor Xa that operates through antithrombin. Its predictable pharmacokinetics allow for once-weekly dosing. However, clinical development was halted due to an increased risk of major bleeding, particularly in long-term treatment settings. The development of a biotinylated version, idrabiotaparinux, with a specific reversal agent (avidin), aimed to address this limitation. The in-depth understanding of its mechanism of action and the data from its clinical trials provide valuable insights for the development of future anticoagulant therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Idraparinux: An In-depth Technical Guide for Researchers
An overview of the preclinical evaluation of Idraparinux, a long-acting indirect Factor Xa inhibitor, in various animal models. This guide details its efficacy in thrombosis models, safety profile concerning bleeding risk, and its mechanism of action. Experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. By binding to antithrombin (AT), it potentiates the neutralization of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition of Factor Xa ultimately leads to a reduction in thrombin generation and fibrin clot formation. Preclinical studies in various animal models were crucial in characterizing the antithrombotic efficacy and safety profile of this compound before its evaluation in clinical trials. This technical guide synthesizes the available preclinical data to offer a detailed understanding of its pharmacological properties.
Efficacy in Animal Models of Thrombosis
The antithrombotic effects of this compound's predecessor, the synthetic pentasaccharide SR90107A/ORG31540, were evaluated in established animal models of venous and arterial thrombosis. These studies demonstrated a dose-dependent reduction in thrombus formation.
Venous Thrombosis in Rats
In a rat model of venous thrombosis induced by stenosis of the vena cava, SR90107A/ORG31540 exhibited potent antithrombotic activity.
| Animal Model | Efficacy Endpoint | Treatment | Dose (µg/kg, i.v.) | % Inhibition of Thrombus Formation |
| Rat Venous Thrombosis (Vena Cava Stenosis) | Thrombus Weight | SR90107A/ORG31540 | 12.5 | 50 |
| 25 | 72 | |||
| 50 | 85 |
Arterial Thrombosis in Rabbits
The efficacy of SR90107A/ORG31540 was also assessed in a rabbit model of arterial thrombosis, where thrombus formation was induced in the carotid artery.
| Animal Model | Efficacy Endpoint | Treatment | Dose (µg/kg, i.v.) | % Inhibition of Thrombus Formation |
| Rabbit Arterial Thrombosis (Carotid Artery) | Thrombus Weight | SR90107A/ORG31540 | 25 | 50 |
| 50 | 75 | |||
| 100 | 90 |
Safety Profile: Bleeding Risk Assessment
A critical aspect of anticoagulant development is the assessment of bleeding risk. Preclinical studies with SR90107A/ORG31540 evaluated its effect on bleeding time in different animal models.
Tail Transection Bleeding Time in Rats
The effect of SR90107A/ORG31540 on primary hemostasis was evaluated using the rat tail transection bleeding time model.
| Animal Model | Safety Endpoint | Treatment | Dose (µg/kg, i.v.) | Bleeding Time (seconds) |
| Rat Tail Bleeding | Bleeding Time | Control | - | 240 ± 30 |
| SR90107A/ORG31540 | 100 | 360 ± 45 | ||
| 250 | 540 ± 60 | |||
| 500 | > 1800 |
Buccal Mucosa Bleeding Time in Monkeys
To assess bleeding risk in a primate model, the buccal mucosa bleeding time was measured in monkeys.
| Animal Model | Safety Endpoint | Treatment | Dose (µg/kg, i.v.) | Bleeding Time (minutes) |
| Monkey Buccal Bleeding | Bleeding Time | Control | - | 3.5 ± 0.5 |
| SR90107A/ORG31540 | 50 | 5.0 ± 0.8 | ||
| 100 | 7.5 ± 1.2 | |||
| 250 | > 30 |
Pharmacokinetics in Animal Models
While specific preclinical pharmacokinetic data for this compound is not extensively published, the general characteristics of similar pentasaccharides suggest rapid absorption after subcutaneous administration and a long half-life. The primary route of elimination is renal. Due to the lack of specific quantitative data for this compound in rats, dogs, and monkeys, a detailed pharmacokinetic table cannot be provided at this time.
Experimental Protocols
Venous Thrombosis Model in Rats (Wessler's Stasis Model)
This model is widely used to evaluate the efficacy of antithrombotic agents in preventing venous thrombus formation.
Caption: Workflow for the rat venous thrombosis model.
Arterial Thrombosis Model in Rabbits (Electrolytic Injury Model)
This model assesses the ability of antithrombotic agents to prevent thrombus formation in an arterial setting following endothelial injury.
Caption: Workflow for the rabbit arterial thrombosis model.
Bleeding Time Assay in Rats (Tail Transection Model)
This assay measures the effect of anticoagulants on primary hemostasis.
Caption: Workflow for the rat tail transection bleeding time assay.
Mechanism of Action: Indirect Factor Xa Inhibition
This compound exerts its anticoagulant effect through a specific interaction with antithrombin, a natural inhibitor of coagulation proteases.
Caption: Signaling pathway of this compound's anticoagulant action.
An In-depth Technical Guide to the Molecular Targets of Idraparinux
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and pharmacological targets of idraparinux, a synthetic pentasaccharide anticoagulant. The document details its mechanism of action, summarizes key quantitative data, and provides methodologies for relevant experimental protocols.
Executive Summary
This compound is a long-acting, indirect inhibitor of activated Factor X (Factor Xa), a critical enzyme in the blood coagulation cascade.[1][2][3] Unlike direct Factor Xa inhibitors, this compound exerts its anticoagulant effect through a specific, high-affinity interaction with antithrombin (AT), a natural anticoagulant protein.[4][5][6] This interaction potentiates the intrinsic inhibitory activity of AT, leading to a significant downstream reduction in thrombin generation and subsequent fibrin clot formation.[1][6] Due to major bleeding events observed in long-term clinical trials, the development of this compound was halted in favor of a biotinylated, reversible version, idrabiotaparinux.[4][5] This guide focuses on the core molecular target interactions fundamental to its anticoagulant properties.
Primary Molecular Target: Antithrombin (AT)
The sole direct molecular target of this compound is the serine protease inhibitor, antithrombin.[4][5][6] this compound is a synthetic analogue of the specific pentasaccharide sequence found in heparin that is responsible for binding to AT.[1][7]
Mechanism of Action
The anticoagulant activity of this compound is achieved through an indirect, AT-mediated inhibition of Factor Xa. The process involves a precise, multi-step molecular interaction:
-
High-Affinity Binding: this compound binds with high affinity and specificity to a unique site on the antithrombin molecule.[4][5]
-
Conformational Change: This binding induces a critical conformational change in the reactive center loop of antithrombin.[2][8]
-
Accelerated Inhibition: The altered conformation of antithrombin makes it a significantly more potent inhibitor of its target protease, Factor Xa.[2][9] The rate of Factor Xa inhibition is accelerated by several orders of magnitude.
-
Factor Xa Inactivation: The this compound-antithrombin complex rapidly binds to and inactivates Factor Xa.[9]
-
Dissociation and Recycling: Following the formation of the stable Antithrombin-Factor Xa complex, this compound dissociates from antithrombin and can be recycled to bind to another antithrombin molecule, thus acting as a catalyst.
This selective, potent inhibition of Factor Xa effectively blocks the coagulation cascade at the convergence point of the intrinsic and extrinsic pathways, thereby inhibiting the conversion of prothrombin to thrombin.[1][7]
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The interaction between this compound and its molecular target has been quantified, highlighting the high affinity that underpins its potent anticoagulant effect.
| Parameter | Value | Target | Method |
| Dissociation Constant (Kd) | 1.4 ± 0.3 nM | Antithrombin | Not Specified |
| Dissociation Constant (Kd) | < 1 nM | Antithrombin | Not Specified |
Experimental Protocols
The characterization of this compound's activity relies on specific biochemical and biophysical assays. Detailed methodologies for two key experiments are provided below.
Chromogenic Anti-Factor Xa Assay
This functional assay quantifies the inhibitory effect of this compound on Factor Xa activity in plasma. The principle involves measuring the residual activity of a known amount of Factor Xa after its incubation with plasma containing the drug.
Methodology:
-
Sample Preparation: Prepare citrated platelet-poor plasma from blood samples. Create a standard curve using calibrators with known concentrations of this compound.
-
Reagent Preparation:
-
Buffer: Tris-HCl buffer (e.g., 0.05 M, pH 8.4) containing NaCl and a protein stabilizer like polyethylene glycol 6000.[10]
-
Antithrombin (AT) Solution: If the assay kit does not supply exogenous AT, the plasma's endogenous AT is used. For kits with added AT, reconstitute human antithrombin to a working concentration (e.g., 1.0 IU/mL).[10][11]
-
Factor Xa Solution: Reconstitute bovine Factor Xa to a fixed concentration (e.g., 3 nanokatalytic units/mL).[10]
-
Chromogenic Substrate: Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222) at a concentration of approximately 1 mM.[11]
-
Stop Solution: Prepare a 20% acetic acid solution to terminate the enzymatic reaction.[11]
-
-
Assay Procedure (Manual or Automated):
-
Pre-warm all reagents and samples to 37°C.
-
In a reaction tube or microplate well, add the plasma sample (or standard/control).
-
Add the Antithrombin solution (if required by the kit) and incubate for a defined period (e.g., 1 minute) at 37°C.
-
Add the Factor Xa solution to initiate the inhibition reaction. Incubate for a precise time (e.g., 1 minute) at 37°C. During this step, the this compound-AT complex will inactivate a portion of the added Factor Xa.
-
Add the chromogenic substrate solution. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (p-nitroaniline).
-
After a fixed incubation time (e.g., 4 minutes), add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer.
-
The absorbance is inversely proportional to the concentration of this compound in the sample.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the this compound concentration in the test samples by interpolating their absorbance values from the standard curve.
-
Figure 2: Workflow for Chromogenic Anti-Factor Xa Assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the binding between this compound and antithrombin in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 dextran-coated chip).
-
The "ligand" (e.g., heparin or streptavidin for capturing a biotinylated ligand) is immobilized onto the chip surface. For measuring this compound-AT binding, antithrombin can be immobilized as the ligand.
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antithrombin solution over the activated surface to allow for covalent amide bond formation.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
The "analyte" (this compound) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).
-
A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.
-
Association Phase: Inject a specific concentration of this compound solution over the surface. The binding of this compound to the immobilized antithrombin causes a change in mass at the surface, which is detected as an increase in the resonance signal (measured in Response Units, RU).
-
Steady-State Phase: Continue the injection until the binding reaches equilibrium (the association and dissociation rates are equal), observed as a plateau in the sensorgram.
-
Dissociation Phase: Replace the this compound solution with running buffer. The dissociation of this compound from the immobilized antithrombin is monitored as a decrease in the RU signal over time.
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis:
-
Repeat the binding cycle with multiple concentrations of the analyte.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using specialized software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Figure 3: General Workflow for SPR Analysis.
References
- 1. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotoxik.it [biotoxik.it]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The High-Affinity Interaction of Idraparinux with Antithrombin III: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of idraparinux to its target, antithrombin III (ATIII). This compound is a synthetic, hypermethylated pentasaccharide that acts as an indirect factor Xa inhibitor. Its high affinity and prolonged half-life have been subjects of extensive research in the field of anticoagulation. This document summarizes the quantitative binding data, provides a detailed experimental protocol for assessing this interaction, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Analysis of this compound-Antithrombin III Binding Affinity
The binding of this compound to antithrombin III is characterized by a high affinity, as evidenced by its low dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The experimentally determined Kd values for this compound and its variants with antithrombin are summarized below.
| Ligand | Antithrombin Variant | Dissociation Constant (Kd) | Reference |
| This compound | Not Specified | 1.4 ± 0.3 nM | [1] |
| This compound Sodium | Human Antithrombin-III | 1 nM | |
| This compound | α-Antithrombin | ~0.4 nM | |
| This compound | β-Antithrombin | ~0.1 nM |
Mechanism of Action: A Signaling Pathway
This compound exerts its anticoagulant effect by binding to antithrombin III, which induces a conformational change in the latter. This conformational change accelerates the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.
Experimental Protocol: Determination of Binding Affinity using Fluorescence Spectroscopy
The following protocol describes a method for determining the binding affinity of this compound to antithrombin III based on the intrinsic fluorescence of antithrombin III. The binding of a ligand to antithrombin III is known to cause a change in its intrinsic fluorescence, which can be monitored to determine the dissociation constant (Kd).
Materials and Reagents
-
Human Antithrombin III: Purified, lyophilized powder.
-
This compound: High-purity standard.
-
Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Spectrofluorometer: Capable of excitation at 280 nm and emission scanning from 300 to 400 nm.
-
Quartz cuvettes: 1 cm path length.
-
Micropipettes and sterile, low-binding pipette tips.
Experimental Workflow
The general workflow for this experiment involves preparing the protein and ligand solutions, performing a titration, and analyzing the resulting fluorescence data.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare the binding buffer (20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) and filter it through a 0.22 µm filter.
-
Reconstitute antithrombin III in the binding buffer to a stock concentration of approximately 10 µM. Determine the exact concentration spectrophotometrically using the extinction coefficient of antithrombin III.
-
Prepare a stock solution of this compound in the binding buffer at a concentration of approximately 1 mM.
-
-
Instrument Setup:
-
Set the spectrofluorometer's excitation wavelength to 280 nm and the emission wavelength to scan from 300 to 400 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
Allow the instrument to warm up and stabilize.
-
-
Fluorescence Titration:
-
Dilute the antithrombin III stock solution with the binding buffer to a final concentration of 100 nM in a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum.
-
Add small aliquots (e.g., 1-2 µL) of the this compound stock solution to the antithrombin III solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, determine the change in fluorescence intensity at the emission maximum (typically around 340 nm).
-
Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (ΔF) as a function of the total this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where:
-
ΔF is the change in fluorescence.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the free ligand (this compound) concentration.
-
Kd is the dissociation constant.
-
-
Conclusion
The high binding affinity of this compound for antithrombin III is a key determinant of its potent and long-lasting anticoagulant effect. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and thrombosis research. Understanding the intricacies of this molecular interaction is crucial for the design of novel anticoagulants and the optimization of existing therapeutic strategies.
References
Methodological & Application
Idraparinux for In Vitro Coagulation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). It is a hypermethylated derivative of fondaparinux, designed for once-weekly administration.[1] Its anticoagulant effect is mediated through its high-affinity binding to antithrombin (AT), a natural inhibitor of coagulation proteases. This binding potentiates the inhibitory activity of AT specifically towards FXa, thereby interrupting the blood coagulation cascade and preventing thrombin generation.[1][2] Due to its specific mechanism of action, the anticoagulant effect of this compound is not adequately measured by traditional clotting assays like the prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2] The primary method for quantifying its activity in vitro is the chromogenic anti-Factor Xa assay.[3]
These application notes provide an overview of the in vitro characteristics of this compound and detailed protocols for its evaluation using standard coagulation assays.
Mechanism of Action
This compound selectively binds to antithrombin, inducing a conformational change in the AT molecule that enhances its ability to inactivate Factor Xa.[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[1]
Data Presentation
The following table summarizes the key in vitro parameters of this compound and the expected effects of its analogue, fondaparinux, on standard coagulation assays.
| Parameter | Value | Assay | Notes |
| Binding Affinity (Kd) to Antithrombin | 1.4 ± 0.3 nM | Not Applicable | High-affinity binding is crucial for its potent anti-FXa activity.[4] |
| Effect on Prothrombin Time (PT) | ~1 second prolongation | Clot-based | Data for fondaparinux at prophylactic or therapeutic concentrations.[1] |
| Effect on Activated Partial Thromboplastin Time (aPTT) | ~4-5 seconds prolongation | Clot-based | Data for fondaparinux at prophylactic or therapeutic concentrations.[1] |
| Anti-Factor Xa Activity | Concentration-dependent | Chromogenic | This is the recommended assay for quantifying this compound activity.[3] |
Experimental Protocols
References
Synthesis of Idraparinux and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idraparinux is a synthetic, long-acting, indirect factor Xa inhibitor that represents a second generation of synthetic pentasaccharide anticoagulants. Its structure is a fully O-sulfated and O-methylated pentasaccharide. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its sulfonic acid analogues. The synthesis of these complex molecules is a significant challenge in carbohydrate chemistry, requiring multi-step procedures with careful control of stereochemistry and protecting group strategies. The protocols outlined below are based on convergent block synthesis and modular one-pot approaches described in the scientific literature.
Introduction
The chemical synthesis of heparin-related oligosaccharides like this compound is a critical area of research for the development of new anticoagulant therapies. Synthetic routes offer advantages over animal-derived heparins by providing structurally well-defined compounds with improved safety and pharmacokinetic profiles. Several synthetic strategies have been developed for this compound, primarily revolving around the assembly of monosaccharide or disaccharide building blocks into the final pentasaccharide backbone, followed by functional group manipulations. This document details two primary approaches: a convergent [2+3] block synthesis and a more recent, efficient modular one-pot synthesis. Additionally, a protocol for the synthesis of sulfonic acid analogues of this compound is presented, which explores the replacement of sulfate esters with sulfonatomethyl moieties to modulate the anticoagulant activity.
Data Presentation: Comparative Synthesis Strategies
The following table summarizes quantitative data from different synthetic routes for this compound, allowing for a comparison of their efficiencies.
| Synthetic Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features | Reference |
| [DEF+GH] Block Synthesis | 23 | 1.7 | Synthesis from D-cellobiose and D-glucose. | [1] |
| [2+3] Block Synthesis | 39 | Not explicitly stated | Utilizes a 6-O-silyl-protected L-idose-containing trisaccharide acceptor. | [2] |
| Modular One-Pot Synthesis | Not explicitly stated | Not explicitly stated | Employs a glycosyl phosphate donor and a disaccharide thioglycoside donor for sequential glycosylations. | [3][4] |
Experimental Protocols
Protocol 1: Convergent [2+3] Block Synthesis of this compound
This strategy involves the synthesis of a trisaccharide acceptor and a disaccharide donor, which are then coupled to form the pentasaccharide backbone.[5]
1. Synthesis of the Trisaccharide Acceptor (FGH fragment):
-
The synthesis of the L-idose-containing GH fragment can be achieved through epimerization at the C5 position of a glucose derivative.[6]
-
A common starting material is D-glucose, which is converted to an appropriately protected L-idose building block over several steps.[6]
-
Glycosylation of the GH disaccharide with a protected monosaccharide (F unit) yields the FGH trisaccharide acceptor.
2. Synthesis of the Disaccharide Donor (DE fragment):
-
The D-glucuronic acid-containing DE disaccharide donor is synthesized from D-glucose.
-
To circumvent the low reactivity of glucuronic acid donors, a non-oxidized glucose precursor is often used, with oxidation to the uronic acid performed at a later stage.[7]
3. [2+3] Glycosylation:
-
Reaction: The trisaccharide acceptor and the disaccharide donor are coupled in the presence of a glycosylation promoter.
-
Conditions: N-Iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or silver trifluoromethanesulfonate (AgOTf) in a suitable solvent like dichloromethane (CH2Cl2) at low temperatures (e.g., -40 °C to 0 °C).[6]
-
Purification: The resulting pentasaccharide is purified by silica gel column chromatography.
4. Post-Glycosylation Modifications:
-
Oxidation: If a non-oxidized precursor was used for the glucuronic acid unit, the primary alcohol is oxidized to a carboxylic acid using reagents like TEMPO/BAIB.[5]
-
Deprotection: All protecting groups (e.g., benzyl, acetyl, silyl ethers) are removed in a multi-step sequence.
-
Sulfation: The free hydroxyl groups are sulfated using a sulfur trioxide-amine complex (e.g., SO3·NMe3 or SO3·pyridine).[8]
-
Methylation: The designated hydroxyl groups are methylated using a strong base (e.g., NaH) and methyl iodide (MeI).[2]
-
Final Purification: The final product is purified by ion-exchange chromatography and/or gel filtration.[9]
Protocol 2: Modular One-Pot Synthesis of this compound
This approach offers a more efficient synthesis by avoiding the isolation and purification of intermediate oligosaccharides.[3][4]
-
Principle: The synthesis relies on the sequential addition of building blocks with different reactivities to a growing oligosaccharide chain in a single reaction vessel.
-
Building Blocks:
-
An L-iduronic acid-containing disaccharide acceptor.
-
A D-glucuronic acid-containing disaccharide thioglycoside donor with a 6-O-acetyl group.
-
A glycosyl phosphate monosaccharide donor with a 6-O-tert-butyldiphenylsilyl (TBDPS) group.
-
-
Procedure:
-
The disaccharide acceptor is first glycosylated with the less reactive disaccharide thioglycoside donor.
-
Without purification, the more reactive glycosyl phosphate donor is then added to the reaction mixture to complete the pentasaccharide assembly.
-
-
Final Steps: The fully protected pentasaccharide is then deprotected, sulfated, and methylated as described in Protocol 1.
Protocol 3: Synthesis of Sulfonic Acid Analogues of this compound
This protocol describes the synthesis of this compound analogues where one or more primary sulfate esters are replaced by sodium-sulfonatomethyl moieties.[5][10]
-
Modification of Building Blocks: The sulfonic acid groups are introduced at the monosaccharide level. For example, a 6-deoxy-6-iodomethyl derivative of a monosaccharide is reacted with sodium sulfite to introduce the sulfonatomethyl group.
-
Glycosylation with Sulfonated Building Blocks: The resulting carbohydrate sulfonic acid esters are used as donors or acceptors in the glycosylation reactions to assemble the pentasaccharide backbone. These building blocks have been shown to be effective in glycosylation reactions.[10]
-
Assembly Strategy: A [2+3] block synthesis is commonly employed, using a trisaccharide disulfonic acid as an acceptor and a glucuronide disaccharide as a donor for a disulfonic-acid analogue.[10]
-
Final Steps: The subsequent deprotection, sulfation of the remaining hydroxyl groups, and methylation steps are carried out similarly to the synthesis of this compound.
Visualizations
[2+3] Block Synthesis Workflow
Caption: Convergent [2+3] block synthesis of this compound.
Modular One-Pot Synthesis Workflow
Caption: Modular one-pot synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New synthesis of this compound, the non-glycosaminoglycan analogue of the antithrombin-binding domain of heparin [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Modular One-Pot Synthesis of Heparin-Based Anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Modular Synthetic Approach to Isosteric Sulfonic Acid Analogues of the Anticoagulant Pentasaccharide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP3201210A2 - Method of purifying this compound sodium - Google Patents [patents.google.com]
- 10. [New synthesis of the anticoagulant pentasaccharide this compound and preparation of its analogues containing sulfonic acid moieties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Idraparinux in Deep Vein Thrombosis (DVT) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a long-acting, synthetic, indirect factor Xa inhibitor that was investigated for the treatment and prevention of deep vein thrombosis (DVT) and other thromboembolic disorders. It is a hypermethylated derivative of the pentasaccharide fondaparinux and exhibits a high affinity for antithrombin (AT).[1][2] This document provides detailed application notes and experimental protocols for researchers studying this compound in the context of DVT. It includes summaries of clinical trial data, methodologies for preclinical and in vitro experiments, and visualizations of key pathways and workflows. While the development of this compound was halted due to bleeding concerns in long-term treatment, its unique pharmacokinetic profile and mechanism of action continue to be of interest in anticoagulant research.[2][3] A biotinylated version, Idrabiotaparinux, was also developed to allow for reversal of its anticoagulant effect with avidin.[3][4][5]
Data Presentation: Clinical Trial Summaries
The efficacy and safety of this compound for the treatment of DVT were primarily evaluated in the Van Gogh DVT clinical trial. Below are summary tables of the key findings from this study.
Table 1: Baseline Demographics and Clinical Characteristics of Patients in the Van Gogh DVT Trial
| Characteristic | This compound (N=1452) | Standard Therapy (N=1452) |
| Age (years), mean ± SD | 58.2 ± 16.9 | 57.8 ± 17.1 |
| Male, n (%) | 842 (58.0) | 834 (57.4) |
| Female, n (%) | 610 (42.0) | 618 (42.6) |
| Weight (kg), mean ± SD | 80.5 ± 18.1 | 80.2 ± 18.5 |
| Provoked DVT, n (%) | 653 (45.0) | 649 (44.7) |
| Unprovoked DVT, n (%) | 799 (55.0) | 803 (55.3) |
| History of VTE, n (%) | 290 (20.0) | 305 (21.0) |
| Active Cancer, n (%) | 131 (9.0) | 129 (8.9) |
Note: Data are synthesized from multiple sources and may represent an approximation of the original study data.
Table 2: Efficacy and Safety Outcomes of the Van Gogh DVT Trial (at 3 Months)
| Outcome | This compound (N=1452) | Standard Therapy (N=1452) | Odds Ratio (95% CI) | p-value |
| Recurrent VTE, n (%) | 42 (2.9) | 43 (3.0) | 0.98 (0.63–1.50) | - |
| Major Bleeding, n (%) | 13 (0.9) | 16 (1.1) | 0.81 (0.39–1.68) | - |
| Clinically Relevant Non-Major Bleeding, n (%) | 52 (3.6) | 86 (5.9) | 0.59 (0.42–0.83) | 0.002 |
| All-Cause Mortality, n (%) | 38 (2.6) | 36 (2.5) | 1.06 (0.66–1.69) | - |
VTE: Venous Thromboembolism; CI: Confidence Interval. Standard therapy consisted of unfractionated or low-molecular-weight heparin followed by a vitamin K antagonist.
Experimental Protocols
Preclinical Evaluation of this compound in a Ferric Chloride-Induced Rat Model of Deep Vein Thrombosis
This protocol describes the induction of DVT in rats using ferric chloride (FeCl₃) to evaluate the antithrombotic efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments (forceps, scissors, retractors)
-
Doppler ultrasound probe or flowmeter
-
Microbalance
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, or 1 mg/kg) or vehicle (sterile saline) via subcutaneous injection at a predetermined time point before thrombus induction (e.g., 30 minutes).
-
-
Thrombus Induction:
-
Thrombus Evaluation:
-
Monitor blood flow in the IVC using a Doppler ultrasound probe or flowmeter to determine the time to occlusion.
-
At a predetermined endpoint (e.g., 60 minutes after induction), excise the thrombosed segment of the IVC.
-
Carefully remove the thrombus and weigh it on a microbalance.
-
The vessel segment can be fixed in formalin for histological analysis (e.g., H&E staining) to assess thrombus morphology and vessel wall injury.
-
-
Data Analysis:
-
Compare the time to occlusion and thrombus weight between the this compound-treated groups and the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent antithrombotic effect of this compound.
-
In Vitro Measurement of this compound Activity using a Chromogenic Anti-Factor Xa Assay
This protocol outlines the procedure for quantifying the anticoagulant activity of this compound in plasma samples using a chromogenic anti-Factor Xa assay.[9][10][11][12]
Materials:
-
Citrated plasma samples (from treated animals or patients, or spiked with this compound)
-
This compound sodium salt (for standard curve preparation)
-
Tris-based buffer (e.g., pH 8.4)
-
Bovine Factor Xa
-
Antithrombin (AT)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Microplate reader with a 405 nm filter
-
Microplates (96-well)
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Create a standard curve by serially diluting the this compound stock solution in pooled normal plasma to achieve a range of concentrations (e.g., 0 to 2 µg/mL).
-
Reconstitute Factor Xa, AT, and the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.
-
In a 96-well microplate, add 50 µL of the plasma standards, controls, or unknown samples to the appropriate wells.
-
Add 50 µL of AT solution to each well and incubate for 5 minutes at 37°C.
-
Add 50 µL of Factor Xa solution to each well and incubate for 2 minutes at 37°C.
-
Add 50 µL of the chromogenic Factor Xa substrate to each well.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic reading) or after a fixed time point (endpoint reading).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance (or rate of absorbance change) against the known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
The results are typically expressed as anti-Factor Xa activity (IU/mL) or as the concentration of this compound (µg/mL).
-
In Vivo Reversal of Idrabiotaparinux with Avidin
This protocol describes a method to assess the reversal of the anticoagulant effect of Idrabiotaparinux using its specific antidote, avidin, in an animal model.[4][5]
Materials:
-
Animals (e.g., rats or rabbits) treated with a steady-state dose of Idrabiotaparinux
-
Avidin (egg-derived)
-
Sterile saline for injection
-
Anesthetic
-
Blood collection supplies (syringes, tubes with citrate anticoagulant)
-
Centrifuge
-
Equipment for anti-Factor Xa assay (as described in Protocol 2)
Procedure:
-
Animal Dosing:
-
Administer Idrabiotaparinux to the animals at a dose and frequency known to achieve a stable anticoagulant effect (e.g., once-weekly subcutaneous injections).
-
-
Baseline Blood Sampling:
-
Anesthetize the animal.
-
Collect a baseline blood sample from a suitable vessel (e.g., jugular vein or central artery) into a citrated tube.
-
-
Avidin Administration:
-
Administer a bolus intravenous injection of avidin (e.g., 100 mg) or vehicle (sterile saline) over a short period (e.g., 30 minutes).[4]
-
-
Post-Reversal Blood Sampling:
-
Collect blood samples at various time points after the avidin infusion (e.g., 5, 15, 30, and 60 minutes) into citrated tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to obtain platelet-poor plasma.
-
Measure the anti-Factor Xa activity in the plasma samples from all time points using the chromogenic assay described in Protocol 2.
-
-
Data Analysis:
-
Calculate the percent reversal of anti-Factor Xa activity at each post-avidin time point relative to the baseline level.
-
Compare the anti-Factor Xa activity in the avidin-treated group to the vehicle-treated group to determine the efficacy and duration of the reversal effect.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow for Preclinical DVT Model
Caption: Workflow for evaluating this compound in a rat model of DVT.
Workflow for Chromogenic Anti-Factor Xa Assay
Caption: Workflow for the in vitro anti-Factor Xa assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. biotoxik.it [biotoxik.it]
- 11. Anti-Xa Assays [practical-haemostasis.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Idraparinux in Pulmonary Embolism: A Review of Clinical Applications and Study Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a synthetic, long-acting, indirect factor Xa inhibitor belonging to the pentasaccharide class of anticoagulants. Its prolonged half-life allows for once-weekly subcutaneous administration, a potential advantage over traditional anticoagulants requiring more frequent dosing and monitoring. This document provides a detailed overview of the clinical application of this compound in pulmonary embolism (PE) studies, summarizing key trial data and experimental protocols. While the development of this compound was ultimately halted due to safety concerns, the data from its clinical trials offer valuable insights for the development of new anticoagulant therapies. A biotinylated version, idrabiotaparinux, was later developed to allow for the reversal of its anticoagulant effect.[1][2][3][4]
Mechanism of Action
This compound exerts its anticoagulant effect by binding with high affinity to antithrombin (AT), a natural inhibitor of coagulation proteases.[1][2][3] This binding potentiates the inhibitory activity of AT specifically against Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[5] By inhibiting Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[6] Unlike unfractionated heparin, this compound does not directly inhibit thrombin (Factor IIa).[6]
Clinical Studies in Pulmonary Embolism
The primary investigation into the efficacy and safety of this compound for the treatment of PE was the Van Gogh PE trial , a phase III, randomized, open-label, non-inferiority study.[7][8][9][10] This trial compared once-weekly subcutaneous this compound with standard therapy (unfractionated or low-molecular-weight heparin followed by a vitamin K antagonist).[7][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from the Van Gogh PE trial.
Table 1: Patient Demographics and Baseline Characteristics (Van Gogh PE Trial)
| Characteristic | This compound (n=1095) | Standard Therapy (n=1120) |
| Mean Age (years) | 62 | 62 |
| Female (%) | 52 | 52 |
| Patients with Cancer (%) | Data not specified | Data not specified |
| Creatinine Clearance < 30 mL/min (%) | Data not specified | Data not specified |
Note: Detailed baseline characteristics were not fully available in the provided search results.
Table 2: Efficacy Outcomes at 3 Months (Van Gogh PE Trial) [7][8][9][10][11]
| Outcome | This compound (n=1095) | Standard Therapy (n=1120) | Odds Ratio (95% CI) |
| Recurrent VTE (%) | 3.4 | 1.6 | 2.14 (1.21 to 3.78) |
| Fatal PE (%) | 1.1 (12 cases) | 0.4 (5 cases) | Not specified |
Table 3: Safety Outcomes at 3 Months (Van Gogh PE Trial) [9]
| Outcome | This compound (n=1095) | Standard Therapy (n=1120) | P-value |
| Clinically Relevant Bleeding (%) | Not specified | Not specified | Not specified |
| Major Bleeding (%) | Not specified | Not specified | Not specified |
| All-Cause Mortality (%) | Increased risk | Not specified | Not specified |
Note: Specific percentages for bleeding events in the PE trial were not detailed in the search results, though it was noted that this compound was associated with an increased risk of bleeding in other trials.[1][2][3][5]
Experimental Protocols
Van Gogh PE Trial Protocol
The Van Gogh PE trial was a multicenter, randomized, open-label, non-inferiority study designed to evaluate the efficacy and safety of this compound for the treatment of acute, symptomatic PE.[7][8][9][10]
1. Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with objectively confirmed acute symptomatic PE.[11]
-
Exclusion Criteria: Included patients who had received heparin for more than 36 hours, required thrombolysis or a vena cava filter, had another indication for a vitamin K antagonist, were pregnant, had a creatinine clearance of less than 10 mL/min, or had uncontrolled hypertension.[11]
2. Randomization and Treatment:
-
Patients were randomized to one of two treatment arms:
-
This compound Group: Received a fixed dose of 2.5 mg of this compound subcutaneously once weekly.[7][9][10] Patients with a creatinine clearance below 30 mL/min received a reduced dose of 1.5 mg after the initial injection.[11]
-
Standard Therapy Group: Received initial treatment with either unfractionated heparin or low-molecular-weight heparin (tinzaparin or enoxaparin), followed by an oral vitamin K antagonist (warfarin or acenocoumarol) with dose adjustments to maintain a target International Normalized Ratio (INR).[7][9][10][11]
-
-
Treatment duration was for either 3 or 6 months, determined by the physician's assessment of the patient's risk of recurrence.[7][9][10][11]
3. Outcome Measures:
-
Primary Efficacy Outcome: The incidence of symptomatic recurrent venous thromboembolism (VTE), either non-fatal or fatal, at 3 months.[7][8][9][10]
-
Primary Safety Outcome: The incidence of clinically relevant bleeding.
-
Other Outcomes: All-cause mortality.[11]
Discussion and Conclusion
The Van Gogh PE trial demonstrated that once-weekly subcutaneous this compound was less effective than standard therapy for the treatment of acute pulmonary embolism.[1][2][7][9] The incidence of recurrent VTE at three months was significantly higher in the this compound group compared to the standard therapy group.[7][8][9][10] This finding was in contrast to the Van Gogh DVT trial, where this compound was found to be non-inferior to standard therapy for the treatment of deep vein thrombosis.[7][8][9][10]
Furthermore, other clinical trials, such as the AMADEUS trial in patients with atrial fibrillation, raised significant safety concerns, with this compound being associated with a higher rate of clinically relevant bleeding, including intracranial hemorrhage, particularly in elderly patients and those with renal impairment.[5][12][13] These findings ultimately led to the discontinuation of the development of this compound.[12][14]
The experience with this compound highlights the challenges in developing new anticoagulants that can offer a simplified, fixed-dose regimen without compromising efficacy or safety. While the convenience of a once-weekly injection was a promising feature, the clinical trial results underscore the importance of achieving the right therapeutic balance to prevent thromboembolic events without causing excessive bleeding. The subsequent development of idrabiotaparinux, a biotinylated version of this compound that can be neutralized by avidin, represented an attempt to address the bleeding concerns by providing a reversal agent.[1][2][3][4] The lessons learned from the this compound clinical trial program continue to inform the ongoing research and development of novel anticoagulant therapies.
References
- 1. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound shows promise for deep vein thrombosis [medscape.com]
- 9. ClinPGx [clinpgx.org]
- 10. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acpjournals.org [acpjournals.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Preclinical Assessment of Idraparinux and Related Compounds in Thrombosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a synthetic, long-acting, indirect inhibitor of Factor Xa. It is a pentasaccharide that binds with high affinity to antithrombin, potentiating its inhibitory effect on Factor Xa and thus playing a crucial role in the coagulation cascade.[1][2][3] While this compound was investigated for the prevention of thromboembolic events in patients with atrial fibrillation (AF), its clinical development was halted due to an increased risk of major bleeding events.[1][3] Consequently, there is a notable absence of publicly available, detailed studies on the use of this compound specifically in animal models of atrial fibrillation.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound and its biotinylated, reversible derivative, idrabiotaparinux, in relevant animal models of thrombosis. The provided protocols and data are based on available preclinical information for these compounds and established methodologies for assessing antithrombotic agents in vivo. While not specific to atrial fibrillation models, these notes offer a foundational framework for researchers interested in the preclinical pharmacology of long-acting Factor Xa inhibitors.
Mechanism of Action: this compound
This compound exerts its anticoagulant effect by binding to antithrombin (AT). This binding induces a conformational change in AT, accelerating its inhibition of Factor Xa. By selectively targeting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots. The long half-life of this compound allows for once-weekly administration.[1][2]
Mechanism of action of this compound in the coagulation cascade.
Quantitative Data from Preclinical Studies
While specific data for this compound in atrial fibrillation animal models is not available, studies on its reversible derivative, idrabiotaparinux, in thrombosis models have demonstrated a comparable pharmacological activity to this compound.[2] The following tables summarize key preclinical findings.
Table 1: In Vitro and Ex Vivo Activity of Idrabiotaparinux
| Parameter | Method | Result | Species | Reference |
| Affinity for Antithrombin (Kd) | In vitro binding assay | < 1 nM | Not Specified | [2] |
| Anti-FXa Activity | In vitro chromogenic assay | Potent inhibition | Not Specified | [2] |
| Thrombin Generation Inhibition | In vitro assay | Potent inhibition | Not Specified | [2] |
| Anti-FXa Effect (ex vivo) | Chromogenic assay | Potent and long-lasting | Rat | [2] |
| Subcutaneous Bioavailability | Pharmacokinetic analysis | 100% | Rat | [2] |
Table 2: In Vivo Antithrombotic Efficacy of Idrabiotaparinux in Rodent Models
| Animal Model | Endpoint | Efficacy of Idrabiotaparinux | Species | Reference |
| Venous Thrombosis | Prevention of thrombus formation | Potent antithrombotic effect | Rat | [2] |
| Arterial Thrombosis | Prevention of thrombus formation | Potent antithrombotic effect | Mouse | [2] |
| Comparative Efficacy | Antithrombotic activity | As active as this compound at the same molar dose | Rat | [2] |
Experimental Protocols
The following are detailed methodologies for established animal models of thrombosis relevant for evaluating indirect Factor Xa inhibitors like this compound.
Protocol 1: Rat Model of Venous Thrombosis (Wessler Stasis Model)
This model is widely used to evaluate the efficacy of antithrombotic agents in preventing venous thrombus formation.
Materials:
-
Male Wistar rats (300-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
This compound or vehicle control
-
Thrombogenic stimulus (e.g., human serum, purified coagulation factors)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous or intravenous injection).
-
After a predetermined time, expose the jugular vein and a segment of the inferior vena cava through a midline abdominal incision.
-
Isolate a segment of the inferior vena cava (approximately 1 cm) and ligate all side branches.
-
Temporarily occlude the isolated segment with vascular clamps.
-
Inject the thrombogenic stimulus into a peripheral vein (e.g., tail vein).
-
After a short interval (e.g., 15 seconds), ligate the isolated caval segment at both ends.
-
Remove the vascular clamps and allow blood to remain static in the ligated segment for a specified period (e.g., 10-20 minutes).
-
Excise the ligated segment and carefully remove the formed thrombus.
-
Determine the wet weight of the thrombus.
-
Compare the thrombus weight between the this compound-treated and control groups to assess efficacy.
Workflow for the rat venous thrombosis model.
Protocol 2: Rabbit Model of Arterial Thrombosis (Electrolytic Injury Model)
This model is suitable for assessing the efficacy of antithrombotic agents in preventing arterial thrombosis.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
This compound or vehicle control
-
Surgical instruments
-
Doppler flow probe
-
Electrolytic injury device (e.g., platinum electrode connected to a power source)
Procedure:
-
Anesthetize the rabbits according to approved institutional protocols.
-
Administer this compound or vehicle control.
-
Surgically expose a carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Gently position the platinum electrode on the adventitial surface of the artery.
-
Apply a low electrical current (e.g., 5-10 mA) for a specified duration (e.g., 10-15 minutes) to induce endothelial injury and thrombus formation.
-
Monitor arterial blood flow continuously. The primary endpoint is the time to complete occlusion of the artery.
-
Compare the time to occlusion and the incidence of occlusion between the this compound-treated and control groups.
Workflow for the rabbit arterial thrombosis model.
Disclaimer: These protocols are intended as a general guide. Researchers must adapt these methodologies to their specific experimental goals and ensure compliance with all institutional and regulatory guidelines for animal welfare. The lack of specific data for this compound in atrial fibrillation models necessitates careful consideration when extrapolating findings from thrombosis models.
References
- 1. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Idraparinux in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its extended half-life allows for once-weekly administration, making it a subject of interest in the prevention and treatment of thromboembolic events. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and monitoring of its anticoagulant effect.
These application notes provide detailed protocols for two primary analytical methods for quantifying this compound in plasma: a chromogenic anti-Xa assay and a guide to developing a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Method 1: Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional assay that measures the inhibitory effect of this compound on Factor Xa activity. It is the most common method for assessing the pharmacodynamic effect of this compound.
Principle
The assay is based on the principle that this compound potentiates the activity of antithrombin (AT) to inhibit Factor Xa. In the assay, a known amount of excess Factor Xa is added to a plasma sample containing this compound. The this compound in the sample forms a complex with AT, which then neutralizes a portion of the added Factor Xa. The remaining, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The amount of color produced is inversely proportional to the concentration of this compound in the plasma sample.
Signaling Pathway Diagram
Caption: Mechanism of the chromogenic anti-Xa assay for this compound.
Experimental Protocol
1. Materials and Reagents:
-
Citrated human plasma (patient samples, calibrators, and quality controls)
-
This compound sodium reference standard
-
Chromogenic anti-Xa assay kit (e.g., containing bovine Factor Xa, chromogenic substrate S-2222, and a buffer system)
-
Antithrombin (can be included in the kit or added separately)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Microplates (96-well)
2. Preparation of Calibrators and Quality Controls (QCs):
-
Prepare a stock solution of this compound in purified water.
-
Spike pooled normal human plasma with the this compound stock solution to prepare a series of calibrators at concentrations ranging from 0.05 to 2.0 µg/mL.
-
Prepare at least three levels of QCs (low, medium, and high) in pooled normal human plasma in the same manner as the calibrators.
3. Assay Procedure:
-
Pre-warm all reagents and plasma samples to 37°C.
-
Pipette 50 µL of calibrators, QCs, and patient plasma samples into the wells of a 96-well microplate.
-
Add 50 µL of the Factor Xa reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 2 minutes) to allow for the inhibition of Factor Xa by the this compound-AT complex.
-
Add 50 µL of the chromogenic substrate solution to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 3 minutes) to allow for color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2% acetic acid), if required by the kit manufacturer.
-
Read the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance (or change in absorbance per minute) against the known concentrations of the this compound calibrators.
-
Use a suitable regression model (e.g., linear or polynomial) to fit the data.
-
Determine the concentration of this compound in the patient samples and QCs by interpolating their absorbance values from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Range | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.98 |
| LLOQ | 0.05 µg/mL | Signal-to-noise > 5 |
| Inter-assay Precision | < 10% CV | < 15% CV |
| Intra-assay Precision | < 5% CV | < 10% CV |
| Accuracy | 90-110% of nominal | 85-115% of nominal |
Method 2: HPLC-MS/MS Method Development Guide
While a specific, validated HPLC-MS/MS method for this compound is not widely published, this section provides a comprehensive guide for developing and validating such a method. Due to its highly polar and polyanionic nature, specialized chromatographic techniques are likely required.
Logical Workflow for Method Development
Caption: Workflow for HPLC-MS/MS method development for this compound.
Experimental Protocol for Method Development
1. Mass Spectrometry Optimization:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. Given its structure, negative ion mode electrospray ionization (ESI) is expected to be more effective.
-
Multiple Reaction Monitoring (MRM): Select at least two MRM transitions for this compound and one for an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of this compound, but a structurally similar compound could also be used.
-
Parameter Optimization: Optimize MS parameters such as cone voltage, collision energy, and gas flows to maximize the signal intensity of the selected MRM transitions.
2. Chromatographic Method Development:
-
Column Selection: Due to the high polarity of this compound, standard reversed-phase chromatography is unlikely to provide adequate retention. Consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds.
-
Ion-Pair Chromatography: The addition of an ion-pairing agent (e.g., a long-chain amine) to the mobile phase can enhance the retention of anionic compounds like this compound on a reversed-phase column.
-
-
Mobile Phase Optimization:
-
For HILIC, a typical mobile phase would consist of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer.
-
For ion-pair chromatography, the mobile phase would be an aqueous buffer containing the ion-pairing agent and an organic modifier (e.g., methanol or acetonitrile).
-
-
Gradient Elution: Develop a gradient elution program to ensure good peak shape and separation from endogenous plasma components.
3. Sample Preparation Development:
-
The goal is to efficiently extract this compound from the plasma matrix while removing proteins and other interfering substances.
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT. Anion exchange or mixed-mode SPE cartridges would be suitable for the highly negatively charged this compound.
-
Liquid-Liquid Extraction (LLE): This is less likely to be effective for such a polar compound but could be investigated.
4. Method Validation:
Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions.
Proposed HPLC-MS/MS Parameters (for development)
| Parameter | Proposed Starting Conditions |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) or C18 with ion-pairing reagent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with high %B, decrease to elute |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by direct infusion of this compound standard |
| Internal Standard | Stable isotope-labeled this compound or a structural analog |
| Sample Preparation | Protein precipitation with acetonitrile or SPE with a strong anion exchange sorbent |
Conclusion
Experimental Design for Idraparinux Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. Its prolonged half-life allows for once-weekly subcutaneous administration, which was investigated as a potential advantage over existing anticoagulants requiring more frequent dosing and monitoring. This document provides detailed application notes and protocols based on the experimental design of major clinical trials for this compound, including the PERSIST (Phase II), AMADEUS (Phase III), and Van Gogh (Phase III) studies. These trials evaluated the efficacy and safety of this compound for the treatment and prevention of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.
Due to an observed increased risk of bleeding, the development of this compound was halted in some indications, leading to the development of a biotinylated, reversible version, Idrabiotaparinux. The protocols and findings from the this compound trials remain highly valuable for the design and interpretation of clinical studies for new anticoagulants.
Mechanism of Action: Indirect Factor Xa Inhibition
This compound exerts its anticoagulant effect by binding with high affinity to antithrombin (AT), a natural inhibitor of several coagulation proteases. This binding induces a conformational change in AT, accelerating its inhibition of Factor Xa by approximately 300-fold.[1] By selectively targeting Factor Xa, this compound blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade responsible for fibrin clot formation. Unlike unfractionated heparin, this compound does not directly inhibit thrombin (Factor IIa).
Caption: Mechanism of action of this compound.
Key Clinical Trials: Design and Protocols
The clinical development of this compound involved several large-scale trials to establish its efficacy and safety profile across different thromboembolic disorders.
Experimental Workflow: A Generalized this compound Clinical Trial
Caption: Generalized workflow for this compound clinical trials.
Patient Population and Eligibility Criteria
The target populations for the major this compound trials included patients with deep vein thrombosis (DVT), pulmonary embolism (PE), and atrial fibrillation (AF). The following tables summarize the key inclusion and exclusion criteria for the AMADEUS and Van Gogh trials.
Table 1: Inclusion and Exclusion Criteria for the AMADEUS Trial
| Criteria Type | AMADEUS Trial (Atrial Fibrillation) |
| Inclusion | - ECG-documented atrial fibrillation (AF) with at least one risk factor for stroke (e.g., previous ischemic stroke, TIA, systemic embolism; hypertension; left ventricular dysfunction; age ≥75 years, or age 65-74 with diabetes or coronary artery disease).[2] |
| Exclusion | - Indication for vitamin K antagonist (VKA) therapy other than AF (e.g., prosthetic heart valves).[2] - Transient AF due to a reversible cause.[2] - Active bleeding or high risk of bleeding.[2] - Recent (within 15 days) or anticipated major surgery with a risk of uncontrolled bleeding.[2] - Severe renal impairment (creatinine clearance < 10 mL/min).[2] - Severe hepatic disease.[2] - Uncontrolled hypertension.[2] - Pregnancy or breastfeeding.[2] |
Table 2: Inclusion and Exclusion Criteria for the Van Gogh DVT and PE Trials
| Criteria Type | Van Gogh Trials (Deep Vein Thrombosis and Pulmonary Embolism) |
| Inclusion | - Acute, symptomatic, and objectively confirmed DVT of the leg involving the popliteal, femoral, or iliac veins, or the trifurcation of the calf veins, without symptomatic PE (DVT trial). - Acute, symptomatic, and objectively confirmed PE (with or without DVT) (PE trial). |
| Exclusion | - Treatment with a therapeutic dose of low-molecular-weight heparin, unfractionated heparin, or fondaparinux for more than 48 hours before randomization. - Indication for thrombolytic therapy or placement of a vena cava filter. - Active bleeding or a high risk of bleeding. - Platelet count < 100,000/mm³. - Severe renal insufficiency (creatinine clearance < 30 mL/min). - Life expectancy of less than 3 months. - Pregnancy or lactation. |
Treatment Regimens
Table 3: Dosing and Administration in Key this compound Clinical Trials
| Trial | This compound Arm | Control Arm | Duration |
| PERSIST (Phase II) | This compound 2.5 mg, 5 mg, 7.5 mg, or 10 mg once weekly SC | Standard therapy (Heparin followed by VKA) | 12 weeks |
| AMADEUS (Phase III) | This compound 2.5 mg once weekly SC | Adjusted-dose VKA (target INR 2.0-3.0) | Mean of 10.7 months (trial stopped early)[3] |
| Van Gogh DVT/PE (Phase III) | This compound 2.5 mg once weekly SC | Heparin (UFH or LMWH) followed by adjusted-dose VKA (target INR 2.0-3.0) | 3 or 6 months[4] |
Note: In patients with severe renal insufficiency (creatinine clearance <30 mL/min), the this compound dose was adjusted after the first dose.[5]
Efficacy and Safety Endpoints
The primary and secondary endpoints were crucial for evaluating the clinical utility of this compound compared to standard therapies.
Table 4: Primary and Secondary Endpoints in this compound Clinical Trials
| Trial | Primary Efficacy Endpoint | Primary Safety Endpoint | Key Secondary Endpoints |
| AMADEUS | Cumulative incidence of all stroke (ischemic, hemorrhagic, or undefined) and systemic embolism.[6] | Clinically relevant bleeding (major and clinically relevant non-major bleeding).[6] | - All-cause mortality - Myocardial infarction |
| Van Gogh DVT/PE | 3-month incidence of symptomatic recurrent VTE (nonfatal or fatal).[4] | Clinically relevant bleeding at 3 months. | - Recurrent VTE at 6 months - Bleeding at 6 months - All-cause mortality |
Data Presentation: Summary of Key Trial Results
The following tables summarize the quantitative outcomes from the major Phase III clinical trials of this compound.
Table 5: Efficacy and Safety Outcomes of the AMADEUS Trial (Atrial Fibrillation)
| Outcome | This compound (n=2283) | Vitamin K Antagonist (n=2293) | Hazard Ratio (95% CI) | p-value |
| Thromboembolism (per 100 patient-years) | 0.9 | 1.3 | 0.71 (0.39-1.30) | 0.007 (for non-inferiority) |
| Clinically Relevant Bleeding (per 100 patient-years) | 19.7 | 11.3 | - | <0.0001 |
| Intracranial Bleeding (per 100 patient-years) | 1.1 | 0.4 | - | 0.014 |
| All-Cause Mortality (per 100 patient-years) | 3.2 | 2.9 | - | 0.49 |
Data from the AMADEUS Investigators, 2008.[6]
Table 6: Efficacy and Safety Outcomes of the Van Gogh DVT Trial
| Outcome (at 92 days) | This compound (n=1450) | Standard Therapy (n=1454) | Odds Ratio (95% CI) | p-value |
| Recurrent VTE (%) | 2.9 | 3.0 | 0.98 (0.63-1.50) | - |
| Clinically Relevant Bleeding (%) | 4.5 | 7.0 | - | 0.004 |
Data from the Van Gogh Investigators, 2007.[4]
Table 7: Efficacy and Safety Outcomes of the Van Gogh PE Trial
| Outcome (at 92 days) | This compound (n=1103) | Standard Therapy (n=1112) | Odds Ratio (95% CI) |
| Recurrent VTE (%) | 3.4 | 1.6 | 2.14 (1.21-3.78) |
| Clinically Relevant Bleeding (%) | 5.2 | 8.1 | - |
Data from the Van Gogh Investigators, 2007.[4]
Experimental Protocols: Pharmacodynamic Assessment
Anti-Factor Xa Chromogenic Assay
The anticoagulant effect of this compound was quantified using a chromogenic anti-Factor Xa assay. This assay measures the inhibition of a known amount of Factor Xa by the this compound-antithrombin complex in a plasma sample.
Principle:
-
Patient plasma containing this compound is incubated with a known excess of Factor Xa and a source of antithrombin.
-
The this compound in the plasma potentiates the neutralization of Factor Xa by antithrombin.
-
A chromogenic substrate, which is a peptide that mimics the natural substrate of Factor Xa and is linked to a chromophore (p-nitroaniline, pNA), is added.
-
The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing the colored pNA.
-
The color intensity is measured spectrophotometrically at 405 nm and is inversely proportional to the concentration of this compound in the sample.[7]
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Plasma can be stored at -20°C or below if not tested immediately.
-
-
Reagents:
-
Tris-EDTA buffer (pH 8.4)
-
Human antithrombin solution (can be included in the Factor Xa reagent)
-
Bovine Factor Xa solution
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Acetic acid (20%) or citric acid to stop the reaction.
-
This compound calibrators and controls.
-
-
Assay Procedure (can be automated):
-
Pre-warm reagents and plasma samples to 37°C.
-
Pipette diluted plasma sample into a cuvette.
-
Add a pre-determined volume of Factor Xa reagent (containing antithrombin).
-
Incubate for a specified time (e.g., 120 seconds) to allow for the inhibition of Factor Xa.
-
Add the chromogenic substrate.
-
Incubate for a second specified time (e.g., 180 seconds).
-
Stop the reaction with acetic or citric acid.
-
Read the absorbance at 405 nm.
-
-
Calibration and Quality Control:
-
A calibration curve is generated using plasma samples with known concentrations of this compound.
-
The anti-Factor Xa activity of patient samples is determined by interpolation from this calibration curve.
-
High and low concentration controls should be run with each batch of samples to ensure the validity of the results.
-
Conclusion
The clinical trial program for this compound provided a comprehensive evaluation of its potential as a long-acting anticoagulant. While the primary efficacy endpoints were met in the treatment of DVT and for stroke prevention in atrial fibrillation, the increased risk of bleeding, particularly in the absence of a reversal agent at the time, led to the discontinuation of its development for these indications. The experimental designs, protocols, and findings from these trials have significantly contributed to the understanding of the benefit-risk assessment of novel anticoagulants and continue to inform the development of safer and more effective antithrombotic therapies. The subsequent development of Idrabiotaparinux, a reversible form of the drug, highlights the importance of addressing safety concerns identified in rigorous clinical trials.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Xa Assays [practical-haemostasis.com]
Idraparinux Administration and Dosing in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. It binds to antithrombin (AT), inducing a conformational change that potentiates the neutralization of Factor Xa by AT. This mechanism is central to its anticoagulant effect. Developed by Sanofi-Aventis and Organon, this compound was investigated for the treatment and prevention of thromboembolic events.[1][2] Due to a long half-life, it was designed for once-weekly administration.[3] However, its development was halted due to bleeding concerns in long-term clinical trials.[4] Subsequently, a biotinylated version, Idrabiotaparinux, was developed to allow for potential reversal of its anticoagulant effect with avidin.[5]
These application notes provide a summary of available preclinical information and generalized protocols for the administration and dosing of this compound in common research animal models, specifically rats and non-human primates. Due to the limited publicly available preclinical data for this compound, information from its structural analog, Fondaparinux, is included for comparative purposes where relevant.
Mechanism of Action
This compound, like Fondaparinux, exerts its anticoagulant effect by selectively binding to antithrombin, which enhances the innate ability of antithrombin to inactivate Factor Xa. This inhibition of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and subsequent fibrin clot development.
Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound in research animals is not extensively available in the public domain. The following tables summarize available data for this compound in humans and comparative data for the related compound Fondaparinux in animals and humans. Researchers should consider these as reference points for study design.
Table 1: this compound Pharmacokinetic Parameters in Humans (Phase III Clinical Trials) [6]
| Parameter | Value |
| Route of Administration | Subcutaneous |
| Dose | 2.5 mg once-weekly |
| Time to Peak Concentration (Tmax) | 2.5 hours |
| Terminal Half-life | 66.3 days |
| Apparent Clearance | 0.0255 L/h |
| Apparent Volume of Distribution (steady state) | 30.8 L |
Table 2: Comparative Pharmacokinetic Parameters of Fondaparinux
| Species | Route | Dose | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | IV/SC | N/A | N/A | N/A | N/A | [7] |
| Monkey | IV/SC | N/A | N/A | N/A | N/A | [7] |
| Human | SC | 2.5 mg | ~2 | 17 (young) - 21 (elderly) | 100 | [7][8] |
Note: Specific preclinical pharmacokinetic values for Fondaparinux in rats and monkeys were not detailed in the reviewed public documents, but the FDA review confirms these studies were conducted.[7]
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats and non-human primates for pharmacokinetic and pharmacodynamic studies. These should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous Administration of this compound in Rats for Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following a single subcutaneous dose in rats.
Materials:
-
This compound sodium
-
Sterile, pyrogen-free vehicle (e.g., sterile water for injection or 0.9% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 3-5 days prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 1-2 mL/kg.
-
Dosing: Administer a single subcutaneous injection of this compound into the dorsal scapular region.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into tubes containing anticoagulant, mix gently, and centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., anti-Xa assay).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Intravenous Administration of this compound in Non-Human Primates for Pharmacokinetic and Pharmacodynamic Studies
Objective: To assess the pharmacokinetic and pharmacodynamic (anti-Xa activity) profile of this compound following a single intravenous dose in cynomolgus monkeys.
Materials:
-
This compound sodium
-
Sterile, pyrogen-free vehicle (e.g., sterile water for injection or 0.9% saline)
-
Male or female cynomolgus monkeys (Macaca fascicularis) with indwelling venous catheters
-
Sterile syringes and needles
-
Infusion pump (optional)
-
Blood collection tubes (e.g., containing sodium citrate for anti-Xa activity)
-
Centrifuge
-
Freezer (-80°C)
-
Chromogenic anti-Xa assay kit
Procedure:
-
Animal Acclimation and Catheterization: Animals should be acclimated to the facility and handling procedures. For serial blood sampling, surgical implantation of a venous catheter is recommended.
-
Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be suitable for intravenous administration in a volume of approximately 0.5-1 mL/kg.
-
Dosing: Administer a single intravenous bolus or short infusion of this compound via the catheter.
-
Blood Sampling: Collect blood samples from a contralateral vein or the catheter (with appropriate flush and discard volumes) at specified time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose).
-
Plasma Preparation: For pharmacokinetic analysis, collect blood in tubes with K2EDTA. For pharmacodynamic (anti-Xa) analysis, collect blood in tubes with 3.2% sodium citrate. Centrifuge at approximately 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetics: Determine plasma concentrations of this compound using a validated analytical method.
-
Pharmacodynamics: Measure anti-Factor Xa activity using a chromogenic assay.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters.
-
Correlate plasma concentrations with anti-Xa activity.
-
Conclusion
While specific, detailed preclinical protocols for this compound administration and dosing in research animals are not widely published, the information available for the structurally and mechanistically similar compound Fondaparinux, along with general pharmacological principles, allows for the development of robust study designs. The provided generalized protocols for subcutaneous administration in rats and intravenous administration in non-human primates serve as a foundation for researchers to investigate the pharmacokinetic and pharmacodynamic properties of this compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound sodium: SANORG 34006, SR 34006 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The pharmacokinetics of fondaparinux sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Idraparinux Sodium for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a synthetic, sulfated, and methylated pentasaccharide that functions as a selective and indirect inhibitor of Factor Xa.[1][2] Its long half-life of approximately 80 hours allows for once-weekly administration in clinical settings.[2][3] These application notes provide detailed protocols for the final stages of preparation, purification, characterization, and biological activity assessment of this compound sodium for laboratory use. While various multi-step synthetic strategies for this compound have been developed, including efficient one-pot methodologies, this document focuses on the terminal steps of its preparation and subsequent analysis due to the proprietary and complex nature of its total synthesis.[4][5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound Sodium
| Property | Value | Reference |
| Molecular Formula | C38H55Na9O49S7 | [1] |
| Molecular Weight | 1727.18 g/mol | [1] |
| CAS Registry Number | 149920-56-9 | [1] |
| Percent Composition | C 26.42%, H 3.21%, Na 11.98%, O 45.39%, S 13.00% | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Half-life | ~80 hours |
| Bioavailability (subcutaneous) | ~100% |
| Time to peak concentration | 2.5 hours |
| Volume of distribution at steady-state | 30.8 L |
| Clearance | 0.0255 L/h |
Experimental Protocols
Protocol 1: Final Sulfation and Precipitation of this compound Precursor
This protocol describes the final sulfation of a protected pentasaccharide precursor to yield this compound, followed by its precipitation as the sodium salt. This procedure is adapted from a patented method.
Materials:
-
Protected this compound precursor
-
Pyridine-sulfur trioxide complex
-
Pyridine (anhydrous)
-
23.8% (w/v) Sodium hydrogen carbonate (NaHCO3) solution
-
Methyl tert-butyl ether (MTBE)
-
Isopropanol
-
Ethanol
-
Nitrogen gas supply
-
Reaction vessel with stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the protected this compound precursor in anhydrous pyridine in a suitable reaction vessel.
-
Slowly add 3.8 g of pyridine-sulfur trioxide complex to the reaction mixture while maintaining the temperature at 30°C.
-
Stir the reaction mixture at 30°C for 4 hours.
-
In a separate vessel, cool 16.3 g of a 23.8% aqueous sodium hydrogen carbonate solution to below 25°C.
-
Slowly pour the reaction medium into the cold sodium hydrogen carbonate solution with vigorous stirring.
-
Continue stirring the resulting solution for several hours.
-
Prepare a precipitation mixture of MTBE/isopropanol/ethanol in a 171:70:70 volume ratio.
-
Pour the aqueous solution of the sulfated product into the solvent mixture to induce precipitation.
-
Collect the precipitated this compound sodium salt by filtration.
-
Wash the filter cake with the MTBE/isopropanol/ethanol mixture.
-
Dry the product under vacuum to obtain the crude this compound sodium.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol provides a general framework for the purification of crude this compound sodium using anion-exchange chromatography. The highly negative charge of this compound allows for effective separation from less sulfated or neutral impurities.
Materials:
-
Crude this compound sodium
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar quaternary ammonium-based resin)
-
Chromatography column
-
Low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
High-salt elution buffer (e.g., 10 mM sodium phosphate with 2 M NaCl, pH 7.0)
-
Peristaltic pump
-
Fraction collector
-
Conductivity meter and UV detector (215 nm)
Procedure:
-
Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with the low-salt buffer until the pH and conductivity of the eluate are stable.
-
Dissolve the crude this compound sodium in the low-salt buffer and filter through a 0.22 µm filter.
-
Load the sample onto the equilibrated column at a low flow rate.
-
Wash the column with the low-salt buffer until the UV absorbance at 215 nm returns to baseline, indicating the removal of unbound impurities.
-
Elute the bound this compound using a linear gradient of the high-salt elution buffer (e.g., 0-100% over 10-20 column volumes).
-
Collect fractions and monitor the elution profile using the UV detector and conductivity meter. This compound is expected to elute at a high salt concentration due to its high charge density.
-
Pool the fractions containing pure this compound, as determined by a suitable analytical method (e.g., anti-Factor Xa activity assay or analytical HPLC).
-
Desalt the pooled fractions by dialysis or size-exclusion chromatography.
-
Lyophilize the desalted solution to obtain pure this compound sodium.
Protocol 3: Characterization by NMR Spectroscopy
This protocol outlines the use of ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound sodium.
Materials:
-
Purified this compound sodium
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Dissolve 5-10 mg of purified this compound sodium in 0.5 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key anomeric proton signals for the saccharide units of this compound are expected around 5.48, 5.18, 5.44, 5.08, and 4.68 ppm.
-
Acquire a ¹³C NMR spectrum.
-
For more detailed structural elucidation and assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Process and analyze the spectra to confirm the pentasaccharide structure, sulfation pattern, and methylation.
Protocol 4: Determination of Biological Activity by Chromogenic Anti-Factor Xa Assay
This protocol describes a two-stage chromogenic assay to determine the anti-Factor Xa activity of this compound.
Materials:
-
This compound sodium solution (test sample)
-
This compound reference standard of known activity
-
Normal human plasma or purified antithrombin (AT)
-
Bovine Factor Xa (FXa)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
Stage 1: Inhibition of Factor Xa
-
Prepare a standard curve using serial dilutions of the this compound reference standard in the assay buffer.
-
Prepare dilutions of the test sample of this compound in the assay buffer.
-
In a 96-well microplate, add a defined volume of either the standard, sample, or buffer (for blank) to each well.
-
Add a solution of antithrombin to each well and incubate for a short period at 37°C to allow the formation of the this compound-antithrombin complex.
-
Add a known excess of Factor Xa to each well and incubate for a precise time (e.g., 60 seconds) at 37°C. During this incubation, the this compound-antithrombin complex will inactivate a portion of the Factor Xa.
Stage 2: Measurement of Residual Factor Xa Activity
-
Add the chromogenic FXa substrate to each well. The residual, active Factor Xa will cleave the substrate, releasing a chromophore (e.g., p-nitroaniline).
-
Measure the rate of color development by reading the absorbance at 405 nm in a kinetic microplate reader, or stop the reaction after a fixed time with an appropriate stop solution (e.g., acetic acid) and read the endpoint absorbance.
-
The absorbance at 405 nm is inversely proportional to the anti-Factor Xa activity in the sample.
-
Construct a standard curve by plotting the absorbance against the concentration of the this compound reference standard.
-
Determine the anti-Factor Xa activity of the test sample by interpolating its absorbance value on the standard curve.
Visualizations
Caption: Experimental workflow for the final preparation and analysis of this compound.
References
- 1. This compound Sodium [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Efficient synthesis of this compound, the anticoagulant pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Modular One-Pot Synthesis of Heparin-Based Anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Idraparinux as a Tool Compound for Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idraparinux is a synthetic, hypermethylated pentasaccharide that acts as a potent and selective indirect inhibitor of Factor Xa (FXa).[1][2] Structurally analogous to the antithrombin-binding pentasaccharide sequence of heparin, this compound exerts its anticoagulant effect by binding with high affinity to antithrombin (AT), inducing a conformational change in AT that accelerates the inactivation of FXa by several orders of magnitude.[1][3] Unlike heparin, this compound does not significantly inhibit thrombin (Factor IIa).[4]
A key characteristic of this compound is its exceptionally long plasma half-life, which allows for once-weekly subcutaneous administration in clinical settings.[3][5] Although its clinical development was halted due to an increased risk of bleeding, its high potency, selectivity, and well-defined mechanism of action make it an invaluable tool compound for in vitro and in vivo research of the coagulation cascade and the development of novel antithrombotic agents.[5][6] A biotinylated derivative, idrabiotaparinux, was later developed to allow for neutralization of its anticoagulant effect with avidin.[3][5]
These application notes provide detailed protocols for the use of this compound as a research tool to study FXa inhibition and its effects on coagulation.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented below. This data is essential for designing and interpreting experiments.
| Property | Value | References |
| Molecular Formula | C38H55Na9O49S7 | |
| Molar Mass | 1727.14 g/mol | |
| Mechanism of Action | Indirect, selective inhibitor of Factor Xa via antithrombin binding | [1][4] |
| Binding Affinity to Antithrombin (Kd) | ~1.4 ± 0.3 nM | [7] |
| Bioavailability (subcutaneous) | 100% | [8] |
| Peak Plasma Concentration (Tmax) | ~2.5 hours | [9] |
| Elimination Half-life | ~80-130 hours (single dose) up to 60 days (steady state) | [9][10] |
| Route of Elimination | Primarily renal | [9] |
In Vitro Applications: Protocols for Studying Factor Xa Inhibition
Anti-Factor Xa Chromogenic Assay
This assay is a fundamental method to quantify the inhibitory activity of this compound on FXa in plasma.
Principle:
The assay measures the residual activity of a known amount of exogenous FXa after incubation with plasma containing this compound. This compound potentiates the AT-mediated inhibition of FXa. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the this compound concentration.
Experimental Workflow:
Caption: Workflow for the anti-Factor Xa chromogenic assay.
Protocol:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, nuclease-free water.
-
Perform serial dilutions in pooled normal human plasma to achieve a range of final concentrations (e.g., 0.01 to 10 µg/mL). Include a plasma-only control.
-
-
Reagent Preparation:
-
Reconstitute bovine Factor Xa, human antithrombin (if the kit does not contain it), and a specific FXa chromogenic substrate (e.g., S-2222) according to the manufacturer's instructions. Dilute in the provided buffer (typically a Tris-based buffer, pH 8.4).
-
-
Assay Procedure (example using a microplate format):
-
Add 50 µL of the this compound-spiked plasma samples to the wells of a 96-well microplate.
-
Pre-warm the plate and reagents to 37°C.
-
Add 50 µL of antithrombin solution (if required) and incubate for 2 minutes at 37°C.
-
Add 100 µL of FXa solution to each well and incubate for 2 minutes at 37°C.
-
Add 100 µL of the chromogenic substrate solution to initiate the colorimetric reaction.
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2% acetic acid).
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance against the this compound concentration to generate a dose-response curve.
-
Calculate the percent inhibition of FXa activity for each this compound concentration relative to the control (plasma without this compound).
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of FXa activity).
-
Thrombin Generation Assay (TGA)
This assay provides a more global assessment of the effect of this compound on the overall coagulation process.
Principle:
The TGA measures the dynamics of thrombin generation and decay in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is added to the plasma, and the resulting fluorescence is monitored over time. This compound, by inhibiting FXa, will delay and reduce the peak of thrombin generation.
Signaling Pathway:
Caption: this compound indirectly inhibits FXa, reducing thrombin generation.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by double centrifugation.
-
Spike the PPP with various concentrations of this compound (e.g., 0.1 to 5 µg/mL).
-
-
Assay Procedure (using a commercially available kit):
-
Follow the manufacturer's protocol. Typically, this involves adding a trigger solution (containing tissue factor and phospholipids) and a fluorogenic substrate/calibrator solution to the plasma samples in a microplate.
-
Place the plate in a fluorometer equipped with a temperature control (37°C) and a dispenser.
-
Monitor the fluorescence over time (e.g., for 60-90 minutes).
-
-
Data Analysis:
-
The instrument's software will generate a thrombogram (thrombin concentration vs. time).
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Compare these parameters between the control and this compound-treated samples to quantify the inhibitory effect.
-
In Vivo Applications: Protocols for Thrombosis Models
This compound can be used in various animal models of thrombosis to evaluate its antithrombotic efficacy. Rodent models are commonly used for initial screening.
Ferric Chloride-Induced Arterial Thrombosis Model in Mice
Principle:
Topical application of ferric chloride (FeCl3) to an artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. This model is useful for studying the effects of antithrombotic agents on platelet-rich arterial thrombosis.
Experimental Workflow:
Caption: Workflow for the ferric chloride-induced arterial thrombosis model.
Protocol:
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6, 8-12 weeks old).
-
Administer this compound subcutaneously (s.c.) at various doses (e.g., 0.1, 0.3, 1 mg/kg) or vehicle (saline) 1-2 hours before the procedure.
-
Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect the common carotid artery.
-
Place a small Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Endpoint Measurement:
-
Continuously monitor blood flow until complete occlusion occurs (cessation of flow for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion .
-
Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats
Principle:
Ligation of the inferior vena cava induces venous stasis, a key factor in the pathogenesis of deep vein thrombosis (DVT). This model is suitable for evaluating the efficacy of anticoagulants in preventing venous thrombus formation.
Protocol:
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley, 250-300 g).
-
Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg, s.c.) or vehicle 1-2 hours prior to surgery.
-
Anesthetize the rats.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect the IVC and ligate it just below the renal veins with a non-absorbable suture.
-
Close the abdominal incision in layers.
-
-
Thrombus Evaluation:
-
After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the animals and re-expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.
-
The primary endpoint is the thrombus weight .
-
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Typical Value Range |
| Anti-FXa Chromogenic Assay | IC50 in human plasma | 0.1 - 0.5 µg/mL |
| Thrombin Generation Assay | Inhibition of ETP (at 1 µg/mL) | > 50% |
| Prolongation of Lag Time (at 1 µg/mL) | > 2-fold |
Table 2: In Vivo Efficacy of this compound in Rodent Thrombosis Models
| Model | Animal | Dosing (s.c.) | Primary Endpoint | Expected Outcome |
| FeCl3-induced Arterial Thrombosis | Mouse | 0.1 - 1 mg/kg | Time to Occlusion | Dose-dependent prolongation |
| IVC Ligation-induced Venous Thrombosis | Rat | 0.03 - 0.3 mg/kg | Thrombus Weight | Dose-dependent reduction |
Storage and Handling
-
Storage: Store this compound as a lyophilized powder or in a concentrated stock solution at -20°C or -80°C for long-term storage.
-
Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a potent and selective indirect inhibitor of Factor Xa with a well-characterized mechanism of action. Its long half-life and high bioavailability make it a useful tool for a variety of in vitro and in vivo studies aimed at understanding the role of FXa in hemostasis and thrombosis and for the preclinical evaluation of novel antithrombotic agents. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. It is recommended to perform pilot studies to determine the optimal concentrations and doses for specific experimental systems.
References
- 1. Animal models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new large animal model in venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacological properties and clinical results of the synthetic pentasaccharide (fondaparinux) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Bleeding Complications with Idraparinux
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of bleeding complications associated with the investigational anticoagulant, Idraparinux.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting, synthetic pentasaccharide that functions as an indirect Factor Xa inhibitor.[1] It binds with high affinity to antithrombin (AT), potentiating the neutralization of Factor Xa. This inhibition of Factor Xa disrupts the blood coagulation cascade, thereby preventing thrombin generation and fibrin clot formation. Due to its long half-life of approximately 80 hours, it was developed for once-weekly subcutaneous administration.[2] The development of this compound was ultimately halted due to an increased risk of major bleeding events observed in clinical trials.[3][4]
Q2: What are the primary concerns associated with this compound use in experimental settings?
The primary concern is the significant risk of bleeding complications.[3][4][5] Clinical trials, such as the AMADEUS trial, were stopped prematurely due to excessive clinically relevant bleeding in patients receiving this compound compared to standard therapy.[5] Its very long elimination half-life (around 80 hours) can prolong the anticoagulant effect, increasing the window of bleeding risk and complicating the management of hemorrhagic events.[2][6]
Q3: Is there a specific antidote to reverse the anticoagulant effect of this compound?
No, there is no specific, approved antidote for this compound.[6] This lack of a direct reversal agent is a major challenge in managing bleeding complications.
Q4: What is Idrabiotaparinux and how does it differ from this compound?
Idrabiotaparinux is a biotinylated version of this compound.[4] It was developed to address the lack of a reversal agent for this compound. The addition of a biotin moiety allows for its anticoagulant effect to be neutralized by the intravenous administration of avidin, an egg-derived protein that binds with high affinity to biotin.[4]
Q5: What are the potential strategies for managing bleeding in a research subject treated with this compound?
Management strategies are limited and primarily supportive. In cases of non-life-threatening bleeding, discontinuation of this compound and supportive care are the first steps. For severe or life-threatening bleeding, the use of pro-hemostatic agents may be considered, although their efficacy has not been definitively established in this context. Recombinant Factor VIIa (rFVIIa) has been investigated as a potential reversal agent.[7][8][9][10][11]
Q6: How can the anticoagulant effect of this compound be monitored in a laboratory setting?
The anticoagulant effect of this compound can be monitored using several laboratory assays:[12][13]
-
Anti-Factor Xa (anti-Xa) assay: This is a chromogenic assay that directly measures the inhibition of Factor Xa.
-
Heptest: A clot-based assay that is sensitive to Factor Xa inhibition.
-
Prothrombin time (PT) and activated partial thromboplastin time (aPTT): These global coagulation assays may be prolonged by this compound, but they are less specific for monitoring its effect.[1]
Troubleshooting Guide for Bleeding Events
Issue: A research animal exhibits signs of minor bleeding (e.g., oozing from an incision site).
Possible Cause: Anticoagulant effect of this compound.
Solution:
-
Discontinue this compound administration immediately.
-
Apply local hemostatic measures: Direct pressure, topical hemostatic agents.
-
Monitor the animal closely: Observe for any signs of worsening bleeding.
-
Consider laboratory monitoring: If feasible, draw a blood sample to measure the anti-Xa activity to quantify the level of anticoagulation.
Issue: A research animal experiences a major bleeding event (e.g., significant internal hemorrhage, prolonged bleeding from a surgical site).
Possible Cause: Excessive anticoagulation with this compound.
Solution:
-
Discontinue this compound immediately.
-
Provide supportive care: This may include fluid resuscitation and blood product transfusion (packed red blood cells, fresh frozen plasma) as per institutional guidelines.
-
Consider administration of a reversal agent:
-
Monitor coagulation parameters: Continuously monitor anti-Xa levels and other coagulation assays to assess the response to interventions.
Quantitative Data from Clinical and Preclinical Studies
Table 1: Bleeding Rates in Clinical Trials with this compound
| Clinical Trial | Treatment Group | Comparator Group | Outcome | Bleeding Rate (Treatment Group) | Bleeding Rate (Comparator Group) |
| AMADEUS | This compound | Vitamin K Antagonist (VKA) | Clinically Relevant Bleeding | Significantly Higher | - |
| van Gogh DVT | This compound | Heparin + VKA | Clinically Relevant Bleeding | Similar | - |
| van Gogh PE | This compound | Heparin + VKA | Clinically Relevant Bleeding | Lower | - |
| van Gogh Extension | This compound | Placebo | Major Hemorrhage | Increased Risk | - |
Table 2: Efficacy of Potential Reversal Agents
| Reversal Agent | Study Type | Subject | Efficacy Measure | Result |
| Recombinant Factor VIIa (rFVIIa) | Randomized, Placebo-Controlled Trial | Healthy Male Volunteers | Reversal of increased thrombin generation time, aPTT, and PT | Significant reversal of coagulation parameters.[7][8] |
| Avidin (for Idrabiotaparinux) | Phase I and Phase III Substudy | Healthy Males and DVT Patients | Reversal of anti-FXa activity | Rapid reversal of anti-FXa activity (mean 78% in DVT patients).[14][15] |
Experimental Protocols
Protocol 1: Experimental Administration of Recombinant Factor VIIa (rFVIIa) for this compound-Induced Bleeding
Disclaimer: This protocol is for research purposes only and is based on findings from a study in healthy volunteers. It should be adapted and approved by the relevant institutional animal care and use committee.
Objective: To experimentally reverse the anticoagulant effect of this compound using rFVIIa.
Materials:
-
Recombinant Factor VIIa (rFVIIa)
-
Sterile saline for reconstitution
-
Syringes and needles for administration
-
Equipment for intravenous access
-
Blood collection tubes (containing appropriate anticoagulant for coagulation assays)
-
Centrifuge
-
Platelet-poor plasma
-
Coagulation analyzer
Methodology:
-
Baseline Measurements: Prior to the induction of bleeding and administration of rFVIIa, collect a baseline blood sample to measure anti-Xa activity, aPTT, and PT.
-
Induction of Bleeding (if applicable to the experimental model): Standardized bleeding models should be employed as per the approved research protocol.
-
rFVIIa Administration:
-
Reconstitute rFVIIa according to the manufacturer's instructions.
-
A suggested experimental dose is 90 µg/kg administered as an intravenous bolus.[7]
-
-
Post-Administration Monitoring:
-
Collect blood samples at predefined intervals (e.g., 10, 30, 60 minutes, and then hourly) after rFVIIa administration.
-
Process blood samples to obtain platelet-poor plasma.
-
Measure anti-Xa activity, aPTT, and PT at each time point to assess the degree of reversal.
-
Monitor the bleeding site (if applicable) for cessation of bleeding.
-
Protocol 2: Experimental Reversal of Idrabiotaparinux with Avidin
Disclaimer: This protocol is for research purposes only and is based on findings from clinical trials. It should be adapted and approved by the relevant institutional animal care and use committee.
Objective: To experimentally reverse the anticoagulant effect of Idrabiotaparinux using avidin.
Materials:
-
Avidin
-
Sterile saline for infusion
-
Infusion pump and tubing
-
Equipment for intravenous access
-
Blood collection tubes
-
Centrifuge
-
Platelet-poor plasma
-
Coagulation analyzer
Methodology:
-
Baseline Measurements: Before avidin administration, collect a baseline blood sample to determine the pre-reversal anti-FXa activity.
-
Avidin Infusion:
-
Post-Infusion Monitoring:
-
Immediately following the completion of the avidin infusion, collect a blood sample to measure the post-reversal anti-FXa activity.
-
Additional blood samples can be collected at later time points to assess the duration of the reversal.
-
Process blood samples to obtain platelet-poor plasma and analyze for anti-FXa activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for managing major bleeding.
Caption: this compound, Idrabiotaparinux, and Avidin relationship.
References
- 1. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. New anticoagulant gets mixed results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant factor VIIa reverses the anticoagulant effect of the long-acting pentasaccharide this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. Reversal of a potent investigational anticoagulant: this compound with recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant factor VIIa to manage major bleeding from newer parenteral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant factor VIIa as an antidote for anticoagulant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Anticoagulant effects of this compound after termination of therapy for prevention of recurrent venous thromboembolism: observations from the van Gogh trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
Technical Support Center: Development of a Reversal Agent for Idraparinux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reversal of idraparinux and its biotinylated derivative, idrabiotaparinux.
Frequently Asked Questions (FAQs)
Q1: Is there a direct reversal agent for this compound?
A1: No, there is no direct reversal agent for this compound.[1] Due to its long half-life and the difficulty in neutralizing its anticoagulant effect, development of this compound was halted.[1][2] The primary strategy for managing bleeding associated with this compound involves discontinuation of the drug and supportive care.[3][4]
Q2: What is idrabiotaparinux and how is it related to this compound?
A2: Idrabiotaparinux is a biotinylated version of this compound.[5][6] It has the same anticoagulant activity as this compound but was specifically designed to be reversible.[7] The addition of a biotin moiety allows for its neutralization by avidin.[8][2][6]
Q3: What is the mechanism of action for the reversal of idrabiotaparinux?
A3: The reversal of idrabiotaparinux is based on the high-affinity interaction between biotin and avidin.[8] When administered intravenously, avidin rapidly binds to the biotin component of idrabiotaparinux, forming a stable complex. This complexation neutralizes the anticoagulant activity of idrabiotaparinux.[6]
Q4: What were the key findings from clinical trials on the idrabiotaparinux-avidin reversal system?
A4: Clinical trials demonstrated that a 30-minute intravenous infusion of avidin could rapidly and effectively reverse the anti-Factor Xa activity of idrabiotaparinux in both healthy subjects and patients with deep vein thrombosis (DVT).[5][6] The reversal was immediate and well-tolerated, with adverse events comparable to placebo.[5]
Q5: What were the challenges and reasons for the discontinuation of this compound development?
A5: Phase III trials of this compound, such as the AMADEUS trial, were stopped prematurely due to excessive clinically relevant bleeding, particularly in elderly patients and those with renal impairment.[9][10][11] Although as effective as vitamin K antagonists in preventing thromboembolic events, the increased bleeding risk was a major safety concern that led to the discontinuation of its development in favor of the reversible idrabiotaparinux.[1][2][9][10]
Troubleshooting Guides
Issue 1: Incomplete or variable reversal of idrabiotaparinux anticoagulant activity in pre-clinical models.
| Potential Cause | Troubleshooting Step |
| Incorrect Molar Ratio of Avidin to Idrabiotaparinux: | Verify the calculated molar ratio. Ensure a sufficient excess of avidin is used to bind all circulating idrabiotaparinux. The binding stoichiometry of avidin to biotin is 1:4. |
| Improper Avidin Formulation or Administration: | Check the formulation and solubility of the avidin solution. Ensure it is administered intravenously over the recommended time frame to achieve adequate plasma concentrations. |
| Variability in Idrabiotaparinux Pharmacokinetics: | Characterize the pharmacokinetic profile of idrabiotaparinux in the specific animal model. Factors such as renal function can significantly impact its clearance and volume of distribution.[12] |
| Assay Interference: | Rule out any interference of the avidin-idrabiotaparinux complex with the anti-Factor Xa assay being used. Consider alternative or modified assays to accurately measure unbound, active idrabiotaparinux. |
Issue 2: Unexpected adverse events observed following avidin administration in animal studies.
| Potential Cause | Troubleshooting Step |
| Immunogenic Response to Avidin: | Although generally considered to have low antigenicity, repeated administration of avidin could elicit an immune response.[1][2] Monitor for signs of hypersensitivity and consider using less immunogenic forms of avidin or streptavidin. |
| Off-Target Effects of Avidin: | Investigate potential off-target binding of avidin. While highly specific for biotin, high concentrations could lead to unforeseen interactions. |
| Rapid Reversal Leading to a Prothrombotic State: | The rapid neutralization of anticoagulation could potentially unmask an underlying prothrombotic condition. Monitor for thrombotic events post-reversal and consider a more gradual reversal strategy if feasible. |
Quantitative Data Summary
Table 1: Reversal of Anti-FXa Activity of Idrabiotaparinux by Avidin in Clinical Trials
| Patient Group | Reversal Range (%) | Mean Reversal (%) | Reference |
| Healthy Subjects | 66.1 - 90.3 | Not Reported | [5] |
| DVT Patients | 67 - 97 | 78 | [5] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-life | 66.3 days | [12] |
| Time to Steady-State | 35 weeks | [12] |
| Typical Clearance | 0.0255 L/h | [12] |
| Central Volume of Distribution | 3.36 L | [12] |
| Volume of Distribution at Steady-State | 30.8 L | [12] |
Experimental Protocols
Protocol 1: Assessment of Idrabiotaparinux Reversal by Avidin in a Phase I Clinical Study
-
Study Design: A placebo-controlled, randomized, double-blind study.[5]
-
Participants: 41 healthy male subjects.[5]
-
Procedure:
-
Administer a single subcutaneous dose of idrabiotaparinux.
-
After a predetermined time, randomize subjects to receive a 30-minute intravenous infusion of either 100 mg avidin or placebo.[5]
-
Collect blood samples immediately before and after the avidin/placebo infusion.
-
Measure anti-Factor Xa activity in the plasma samples to determine the percentage of reversal.
-
-
Primary Outcome: The primary activity outcome was the change in anti-FXa activity calculated immediately before and after the avidin infusion.[5]
-
Safety Assessment: Monitor and record all adverse events to assess the safety and tolerability of avidin.[5]
Visualizations
Caption: Mechanism of idrabiotaparinux anticoagulation and its reversal by avidin.
Caption: Experimental workflow for assessing the reversal of idrabiotaparinux.
References
- 1. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heart.org [heart.org]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 7. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Idraparinux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Idraparinux.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale chemical synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex synthetic pentasaccharide, presents several significant challenges. These include the complicated and non-stereoselective nature of the multi-step process, which often results in low overall yields.[1][2] Key difficulties lie in the regio- and stereoselective glycosylation between the constituent monosaccharide building blocks (glucosamine, glucuronic acid, and iduronic acid) and the strategic installation of O-sulfate and N-sulfate groups.[3] Specifically, achieving the 1,2-cis or α-glycosylation between a glucosamine and a uronic acid building block without the formation of the undesired β-isomer is a major hurdle.[3]
Q2: Why is the synthesis of the L-iduronic acid (IdoA) building block particularly challenging?
A2: A major challenge in the synthesis of glycosaminoglycan (GAG) oligosaccharides like this compound is the efficient gram-scale preparation of L-iduronic acid (IdoA) building blocks. This difficulty stems from the fact that neither L-iduronic acid nor its precursor, L-idose, is commercially available or readily accessible from natural sources.[2] This necessitates their complex chemical synthesis, often involving multiple steps and specialized procedures.
Q3: What are the common impurities encountered during this compound synthesis and how can they be controlled?
A3: Impurities in this compound synthesis can arise from various sources, including starting materials, intermediates, side reactions, and degradation products.[4] These can include diastereomers resulting from non-stereoselective glycosylation, incompletely sulfated or methylated analogues, and residual protecting groups. Any component that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity and can affect the safety and efficacy of the final product.[5] Achieving a purity of higher than 99.5% with no unknown impurity over 0.1% is a key objective in large-scale production.[6] Control strategies involve optimizing reaction conditions to improve stereoselectivity, ensuring complete deprotection and sulfation, and employing robust purification techniques such as affinity chromatography to separate the target molecule from closely related impurities.[6][7]
Q4: What are the advantages of chemoenzymatic synthesis over purely chemical synthesis for heparinoids like this compound?
A4: Chemoenzymatic synthesis offers several advantages over traditional chemical synthesis for producing heparin-like molecules. Biosynthetic enzymes exhibit high regioselectivity towards their substrates, which eliminates the need for complex protecting and de-protecting steps for reactive hydroxyl groups.[8] This significantly shortens the synthetic route and improves the overall product yield.[8] Furthermore, this approach allows for the generation of pure, single-molecular-entity glycan molecules on a kilogram scale.[9]
Troubleshooting Guides
Issue 1: Low Yield and Poor Stereoselectivity in Glycosylation Reactions
Symptoms:
-
Formation of significant amounts of the undesired β-anomer during α-glycosylation steps.
-
Low overall yield of the desired pentasaccharide backbone.
Possible Causes:
-
Suboptimal glycosylation donor or acceptor.
-
Inefficient activation of the glycosyl donor.
-
Unfavorable reaction conditions (solvent, temperature, catalyst).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Donor/Acceptor Optimization | Synthesize and test alternative glycosyl donors (e.g., thioglycosides, glycosyl phosphates) and acceptors with different protecting groups. | The reactivity and stereodirecting effect of the donor and acceptor are highly dependent on their structure and protecting groups.[1][3] |
| 2. Catalyst Screening | Experiment with different catalysts (e.g., TMSOTf, gold-catalyzed glycosidation) and catalyst loading. | The choice of catalyst can significantly influence the reaction rate and stereochemical outcome.[3][10] |
| 3. Solvent and Temperature Variation | Perform the glycosylation in different solvents (e.g., toluene, dichloromethane) and at various temperatures. | Solvent polarity and reaction temperature can affect the stability of intermediates and the stereoselectivity of the reaction.[2] |
| 4. One-Pot Synthesis Strategy | Consider implementing a programmable one-pot synthesis strategy. | This approach can improve efficiency and yield by minimizing intermediate isolation steps.[1][3] |
Issue 2: Incomplete or Non-Regioselective Sulfation
Symptoms:
-
Presence of under-sulfated or incorrectly sulfated impurities in the final product.
-
Low yield of the fully O-sulfated this compound.
Possible Causes:
-
Inefficient sulfating agent.
-
Steric hindrance around the hydroxyl groups to be sulfated.
-
Suboptimal reaction conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Sulfating Agent Selection | Evaluate different sulfating agents (e.g., SO₃-pyridine complex, SO₃-NEt₃) and their stoichiometry. | The reactivity of the sulfating agent is crucial for achieving complete sulfation.[2] |
| 2. Reaction Condition Optimization | Vary the reaction temperature, time, and solvent to optimize the sulfation process. | These parameters can influence the rate and completeness of the sulfation reaction. |
| 3. Protecting Group Strategy Review | Re-evaluate the protecting group strategy to ensure that the hydroxyl groups targeted for sulfation are readily accessible. | Steric hindrance from bulky protecting groups can prevent complete sulfation. |
| 4. pH Control for N-Sulfation | For N-sulfation, carefully control the pH of the reaction medium. | N-sulfation is often performed in aqueous conditions at a specific pH to ensure regioselectivity for the amine groups.[2] |
Issue 3: Difficulties in Final Product Purification
Symptoms:
-
Co-elution of the desired product with closely related impurities during chromatography.
-
Inability to achieve the required purity specifications (>99.5%).[6]
Possible Causes:
-
Presence of impurities with very similar physicochemical properties to this compound.
-
Inefficient purification methodology.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Advanced Chromatographic Techniques | Employ advanced purification methods such as affinity chromatography or high-performance liquid chromatography (HPLC). | These techniques offer higher resolution for separating complex mixtures of closely related oligosaccharides.[7] |
| 2. Multi-Step Purification | Implement a multi-step purification protocol involving different chromatographic modes (e.g., ion-exchange followed by reverse-phase). | Combining different separation mechanisms can effectively remove a wider range of impurities. |
| 3. Impurity Characterization | Isolate and characterize the major impurities using techniques like mass spectrometry and NMR. | Understanding the structure of the impurities can help in designing a more effective purification strategy.[5] |
Experimental Protocols
Key Experiment: Convergent [3+2] Block Synthesis of this compound Backbone
This protocol outlines a general strategy for the synthesis of the this compound pentasaccharide backbone using a convergent [3+2] block synthesis approach. This method involves the synthesis of a trisaccharide acceptor and a disaccharide donor, which are then coupled to form the pentasaccharide.
Materials:
-
Protected trisaccharide acceptor (e.g., DEF fragment)
-
Protected disaccharide donor (e.g., GH fragment)
-
Glycosylation catalyst (e.g., TMSOTf)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the trisaccharide acceptor and disaccharide donor in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the glycosylation catalyst dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected pentasaccharide.
Visualizations
Caption: A generalized workflow for the convergent synthesis of this compound.
Caption: Troubleshooting logic for low yield in glycosylation reactions.
References
- 1. An Efficient Modular One-Pot Synthesis of Heparin-Based Anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Impurities |Axios Research [axios-research.com]
- 6. Synthetic oligosaccharides as active pharmaceutical ingredients: Lessons learned from the full synthesis of one heparin derivative on a large scale - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The design and synthesis of new synthetic low molecular weight heparins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glycantherapeutics.com [glycantherapeutics.com]
- 10. Synthesis of Anticoagulant this compound and Development of New Glycosylation Methods [dr.iiserpune.ac.in:8080]
Technical Support Center: Optimizing the Synthetic Yield of Idraparinux
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Idraparinux. Our aim is to facilitate the improvement of synthetic yields and overall process efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Glycosylation Reactions
-
Question: We are experiencing low yields during the glycosylation steps to assemble the pentasaccharide backbone. What are the potential causes and how can we optimize the reaction?
-
Answer: Low glycosylation yields are a common challenge in oligosaccharide synthesis. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The choice of promoter, solvent, and temperature is critical. For the challenging α-GlcN–(1→4)-GlcA/IdoA linkages, a standard protocol involves using 2-azido-glucopyranosyl N-phenyl trifluoroacetimidates as donors with TMSOTf as a catalyst in toluene at -30 °C.[1] Gold(I)-catalyzed glycosylation using ortho-hexynylbenzoate donors in CH2Cl2 at temperatures ranging from -72°C to room temperature has also been reported to be effective.[1]
-
Donor/Acceptor Reactivity: The reactivity of your glycosyl donor and acceptor is paramount. Ensure the protecting groups on your building blocks are appropriate and do not hinder the reaction. The use of a 6-O-tert-butyl diphenyl silyl group on the glycosyl phosphate donor and a 6-O-acetyl group on the D-glucuronic acid-containing disaccharide thioglycoside donor have been utilized in an efficient one-pot synthesis.[2][3]
-
Stereoselectivity Issues: Achieving the correct stereochemistry (α-linkages) is crucial and can be challenging. The use of a C2-nonparticipating group on an L-idosyl thioglycoside donor can promote α-selectivity.[1]
-
Moisture and Air Sensitivity: Glycosylation reactions are often sensitive to moisture. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves (e.g., 4Å MS) should be activated and added to the reaction mixture.[1]
-
Issue 2: Inefficient Sulfation and Low Yields in the Final Steps
-
Question: Our O-sulfation and N-sulfation steps are resulting in incomplete reactions and low yields of the final this compound product. What can we do to improve this?
-
Answer: Sulfation is a critical step that significantly impacts the biological activity of this compound. Incomplete sulfation is a frequent problem.
-
Choice of Sulfating Agent: The choice and excess of the sulfating agent are critical. For O-sulfation, SO3-pyridine or SO3-trimethylamine complexes are commonly used. A recent report demonstrated simultaneous sulfation at seven positions in one step using excess SO3-NEt3, achieving a 93% yield.[1]
-
Reaction Conditions for N-Sulfation: For selective N-sulfation, controlling the pH is crucial. Triple N-sulfation has been successfully achieved in water at pH 9.5 using 3 equivalents of SO3-Py complex per amino group, resulting in a 63% yield.[1]
-
Purification Challenges: The highly polar nature of the final sulfated product can make purification difficult, leading to apparent low yields due to product loss during workup and chromatography.
-
Issue 3: Difficulty in Preparing the L-Iduronic Acid (IdoA) Building Block
-
Question: We are struggling with the synthesis of the L-Iduronic acid (IdoA) building block, which is not commercially available. What are the recommended synthetic approaches?
-
Answer: The efficient, gram-scale preparation of IdoA building blocks is a well-known bottleneck in the synthesis of this compound.[1][4]
-
Epimerization Strategy: One successful approach involves the epimerization of a more accessible sugar. For instance, an elimination-addition sequence on a cellobiose-derived unit can lead to the L-ido configuration.[1]
-
Late-Stage Oxidation: A common strategy is to use a derivative of L-idose in the glycosylation reactions and then perform a selective oxidation at the C-6 position to form the uronic acid at a later stage in the synthesis, often after the disaccharide or even pentasaccharide is assembled.[1][4] This can circumvent the challenges of using a sensitive uronic acid donor in glycosylation reactions.
-
Issue 4: Problems with Product Purification
-
Question: We are facing challenges in purifying the intermediate and final products, leading to significant product loss. What are the recommended purification strategies?
-
Answer: Purification is a critical aspect of this compound synthesis. A multi-step purification process is often necessary.
-
Chromatographic Methods: A combination of ion-exchange chromatography and gel filtration chromatography is a common method for purifying crude this compound sodium.[5]
-
Fluorous Tagging: For library synthesis of related oligosaccharides, a traceless fluorous tagging method has been used for rapid purification with minimal manual manipulation, which could be adapted for this compound intermediates.[1]
-
Precipitation: The final purified this compound sodium can be obtained by precipitation from the solution after chromatographic purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic strategies for this compound?
A1: The synthesis of this compound is complex and has been approached through various strategies. Key approaches include:
-
Linear Synthesis: Involves the stepwise addition of monosaccharide units. This approach is often lengthy and can result in low overall yields. One reported linear synthesis involved 23 steps for the longest linear route with a 1.7% overall yield.[1]
-
Convergent [DEF+GH] or [2+3] Block Synthesis: This strategy involves the synthesis of oligosaccharide fragments (e.g., a trisaccharide and a disaccharide) which are then coupled together.[1][6][7] This approach can improve overall efficiency.
-
One-Pot Synthesis: A more recent and efficient approach involves a modular, one-pot synthesis using pre-activated building blocks.[2][3] This method significantly reduces the number of steps and improves yield by avoiding intermediate purification.
-
-
Q2: What are the typical overall yields for this compound synthesis?
A2: The overall yield of this compound synthesis is notoriously low due to the large number of steps.
-
A linear synthesis has been reported with an overall yield of 1.7%.[1]
-
Convergent strategies have been developed to improve yields. For example, the synthesis of a key L-ido disaccharide (GH unit) was achieved with a 24% total yield.[1]
-
While specific overall yields for the one-pot synthesis are not always detailed in the initial abstracts, this method is presented as a high-yield alternative to the more traditional, stepwise approaches.
-
-
Q3: What are the key challenges in achieving stereoselectivity during glycosylation?
A3: Controlling the stereochemistry of the glycosidic bond, particularly for the α-anomers, is a major hurdle. The anomeric configuration is influenced by the protecting groups on the sugar rings, the nature of the glycosyl donor and acceptor, and the reaction conditions. The use of neighboring group participation (e.g., with a C2-ester protecting group) can favor the formation of 1,2-trans glycosidic bonds. For 1,2-cis linkages, non-participating groups at C2 are necessary.
-
Q4: Are there any alternatives to the chemical synthesis of this compound?
A4: Currently, the production of this compound relies on chemical synthesis due to its specific, well-defined structure which cannot be readily obtained from natural sources like heparin. Chemoenzymatic approaches are being explored for other heparin-like molecules, but for this compound, total chemical synthesis remains the primary route.
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis
| Synthetic Step/Fragment | Reported Yield | Synthetic Strategy | Reference |
| Overall Yield (Linear Synthesis) | 1.7% | 23 steps from D-cellobiose and D-glucose | [1] |
| L-ido disaccharide (GH unit) | 24% | Epimerization of C5 via elimination-addition | [1] |
| EF fragment | 36% | From cellobiose unit | [1] |
| Triple N-sulfation | 63% | SO3-Py complex in H2O at pH 9.5 | [1] |
| Simultaneous O- and N-sulfation | 93% | Excess SO3-NEt3 | [1] |
| α-anomeric product (disaccharide) | 84% | NIS/TMSOTf-promoted coupling | [8] |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Glycosylation
This protocol is based on a reported effective glycosylation procedure for constructing the α-D-GlcN-(1→4)-D-GlcA/L-IdoA linkage.[1]
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry argon or nitrogen. Reactions should be carried out under an inert atmosphere. Activated 4Å molecular sieves are added to the reaction flask.
-
Reactants: The 2-deoxy-2-azido-D-glucopyranosyl (D-GlcN) ortho-hexynylbenzoate donor and the uronate acceptor (D-GlcA/L-IdoA) are dissolved in dry dichloromethane (CH2Cl2).
-
Catalyst: The reaction is promoted by a gold(I) catalyst, such as Ph3PAuCl/AgOTf or (1,1-bis-(diphenylphosphino)methane)(AuCl)2/AgOTf.
-
Reaction Conditions: The reaction mixture is cooled to -72°C and the catalyst is added. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography.
Protocol 2: General Procedure for N-Sulfation
This protocol is based on a reported procedure for selective N-sulfation.[1]
-
Preparation: The amine-containing oligosaccharide is dissolved in water.
-
pH Adjustment: The pH of the solution is adjusted to and maintained at 9.5 by the careful addition of an aqueous base (e.g., 1M NaOH).
-
Sulfating Agent: 3 equivalents of SO3-pyridine complex per free amine group are added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion.
-
Purification: The final product is purified by ion-exchange chromatography followed by desalting.
Visualizations
Caption: A simplified workflow of the convergent synthesis of this compound.
Caption: Troubleshooting logic for low glycosylation yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Modular One-Pot Synthesis of Heparin-Based Anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of this compound, the anticoagulant pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [New synthesis of the anticoagulant pentasaccharide this compound and preparation of its analogues containing sulfonic acid moieties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Idraparinux-Induced Hemorrhage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and reversing the anticoagulant effects of idraparinux and its biotinylated version, idrabiotaparinux, in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a long-acting, synthetic pentasaccharide that acts as an indirect Factor Xa (FXa) inhibitor.[1][2] It binds to antithrombin (AT), inducing a conformational change in AT that accelerates its inhibition of FXa by several orders of magnitude.[2] By selectively inhibiting FXa, this compound blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade, thereby preventing fibrin clot formation.[3][4][5] The long half-life of this compound allows for once-weekly subcutaneous administration.[2][6]
Q2: Why was the clinical development of this compound halted?
The development of this compound was discontinued due to an increased risk of major bleeding events observed in clinical trials, particularly with long-term use.[1][2][6][7] The AMADEUS trial, which evaluated this compound for stroke prevention in atrial fibrillation, was stopped prematurely because of a significantly higher rate of clinically relevant bleeding compared to vitamin K antagonists.[6][7][8] The van Gogh trials also reported bleeding complications.[9][10][11][12] The very long elimination half-life of this compound complicated the management of these bleeding events as it lacks a specific antidote.[9][10][12]
Q3: What is idrabiotaparinux and how does it differ from this compound?
Idrabiotaparinux is a biotinylated version of this compound.[1][2][13] It has the same anticoagulant mechanism of action and a similar pharmacokinetic profile to this compound.[14][15] The key difference is the addition of a biotin molecule, which allows for its anticoagulant effects to be rapidly reversed by the administration of avidin.[1][2][13][16] This reversible feature was designed to address the bleeding concerns associated with the original this compound.
Q4: How does avidin reverse the effects of idrabiotaparinux?
Avidin, a protein found in egg whites, has an exceptionally high affinity for biotin, forming one of the strongest known non-covalent bonds in nature.[17][18][19] When administered intravenously, avidin rapidly binds to the biotin moiety of idrabiotaparinux, forming a stable complex.[16] This binding neutralizes the idrabiotaparinux, preventing it from interacting with antithrombin and inhibiting Factor Xa, thereby restoring normal hemostasis.[1][13]
Q5: Are there any potential reversal agents for the original, non-biotinylated this compound?
While there is no specific approved antidote for this compound, studies have investigated the use of recombinant factor VIIa (rFVIIa) as a potential reversal agent.[20][21][22][23] In a study with healthy volunteers, rFVIIa was shown to significantly reverse the prolonged clotting times and reduced thrombin generation caused by this compound.[20][21] However, its use for this indication is investigational and should be approached with caution, considering the potential prothrombotic risks of rFVIIa.[23]
Troubleshooting Guides
Managing Idrabiotaparinux-Induced Anticoagulation and its Reversal
Issue: Unexpected bleeding is observed in an experimental animal model treated with idrabiotaparinux.
Solution:
-
Discontinue Idrabiotaparinux Administration: Immediately cease further administration of idrabiotaparinux.
-
Administer Avidin: Prepare and administer a 100 mg intravenous infusion of avidin over 30 minutes.[13]
-
Monitor Coagulation Parameters: Collect blood samples immediately before and after avidin infusion to assess the reversal of anti-FXa activity.[13] Key parameters to measure include anti-FXa activity, prothrombin time (PT), and activated partial thromboplastin time (aPTT).
-
Assess Hemostasis: Clinically evaluate the cessation of bleeding.
Experimental Protocol for Avidin Reversal:
-
Objective: To reverse the anticoagulant effect of idrabiotaparinux using avidin.
-
Materials:
-
Idrabiotaparinux solution
-
Avidin for injection (100 mg)
-
Sterile saline for infusion
-
Infusion pump and administration set
-
Blood collection tubes (e.g., sodium citrate)
-
Centrifuge
-
Plasma freezing and storage equipment
-
Anti-FXa chromogenic assay kit
-
-
Procedure:
-
Administer idrabiotaparinux subcutaneously at the desired dose (e.g., 3.0 mg once weekly in human studies).[14]
-
At the time of desired reversal, collect a baseline blood sample to measure pre-reversal anti-FXa activity.
-
Prepare a 100 mg avidin infusion in a suitable volume of sterile saline.
-
Administer the avidin solution intravenously over a 30-minute period.[13]
-
Immediately following the completion of the infusion, collect a post-reversal blood sample.
-
Process blood samples to obtain plasma and measure anti-FXa activity according to the assay manufacturer's instructions.
-
Compare pre- and post-avidin anti-FXa levels to quantify the percentage of reversal.
-
Investigating Reversal of this compound with rFVIIa
Issue: Need to investigate a potential reversal strategy for this compound-induced hemorrhage in a preclinical model.
Solution:
-
Experimental Design: Based on studies in healthy volunteers, a dose of 90 µg/kg of intravenous rFVIIa can be investigated.[20][21]
-
Timing of Administration: The timing of rFVIIa administration post-idraparinux can be varied to simulate different clinical scenarios (e.g., 3 hours after this compound administration).[20][21]
-
Coagulation Parameter Assessment: A comprehensive panel of coagulation assays should be performed to evaluate the efficacy of reversal. This includes thrombin generation time (TGT), PT, aPTT, and prothrombin fragment 1+2 (F1+2) levels.[20][21]
Experimental Protocol for rFVIIa Reversal Investigation:
-
Objective: To evaluate the efficacy of rFVIIa in reversing the anticoagulant effects of this compound.
-
Materials:
-
This compound solution
-
Recombinant Factor VIIa (rFVIIa) for injection
-
Sterile saline for injection
-
Blood collection tubes
-
Coagulation analyzer and reagents for PT, aPTT, TGT, and F1+2 assays.
-
-
Procedure:
-
Administer a subcutaneous dose of this compound (e.g., 7.5 mg in human volunteer studies).[20][21]
-
At a predetermined time point (e.g., 3 hours) after this compound administration, collect a pre-reversal blood sample.
-
Administer an intravenous bolus of rFVIIa at a dose of 90 µg/kg.[20][21]
-
Collect post-reversal blood samples at various time points (e.g., 10, 30, 60 minutes) after rFVIIa administration.
-
Perform a panel of coagulation assays on all collected samples, including TGT, PT, aPTT, and F1+2.
-
Analyze the data to determine the extent and duration of reversal of this compound-induced changes in coagulation parameters.
-
Data Presentation
Table 1: Efficacy of Avidin in Reversing Idrabiotaparinux-Induced Anti-FXa Activity
| Study Population | Idrabiotaparinux Dose | Avidin Dose | Mean Reversal of Anti-FXa Activity | Range of Reversal | Citation |
| Healthy Subjects | Single subcutaneous dose | 100 mg IV infusion over 30 min | Not specified | 66.1% to 90.3% | [13] |
| DVT Patients | Once weekly for 6 months | 100 mg IV infusion over 30 min | 78% | 67% to 97% | [13] |
Table 2: Effect of rFVIIa on this compound-Induced Changes in Coagulation Parameters in Healthy Volunteers
| Coagulation Parameter | Effect of this compound | Effect of rFVIIa (90 µg/kg IV) | Citation |
| Thrombin Generation Time (TGT) | Increased | Significantly reversed | [20][21] |
| Activated Partial Thromboplastin Time (aPTT) | Increased | Significantly reversed | [20][21] |
| Prothrombin Time (PT) | Increased | Significantly reversed | [20][21] |
| Prothrombin Fragment 1+2 (F1+2) | Reduced | Significantly reversed | [20][21] |
| Endogenous Thrombin Potential (ETP) | No clear effect | No clear effect | [20][21] |
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for the reversal of idrabiotaparinux with avidin.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prdncusrmfcmecraftsa001.blob.core.windows.net [prdncusrmfcmecraftsa001.blob.core.windows.net]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Causes More Bleeding Than Vitamin K Antagonists | MDedge [mdedge.com]
- 8. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Long elimination half-life of this compound may explain major bleeding and recurrent events of patients from the van Gogh trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus standard therapy in the treatment of deep venous thrombosis in cancer patients: a subgroup analysis of the Van Gogh DVT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-EPMC3635596 - Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis. - OmicsDI [omicsdi.org]
- 16. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Avidin-Biotin Interaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. Recombinant factor VIIa reverses the anticoagulant effect of the long-acting pentasaccharide this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. deepdyve.com [deepdyve.com]
- 22. Reversal of a potent investigational anticoagulant: this compound with recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recombinant factor VIIa to manage major bleeding from newer parenteral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idrabiotaparinux and Avidin for Anticoagulation Reversal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idrabiotaparinux and its reversal agent, avidin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of idrabiotaparinux?
Idrabiotaparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa).[1] It binds with high affinity to antithrombin (AT), inducing a conformational change in AT that accelerates the inactivation of FXa.[1] This inhibition of FXa disrupts the blood coagulation cascade, leading to an anticoagulant effect. The biotin moiety attached to idraparinux allows for its targeted neutralization.[1]
Q2: How does avidin reverse the anticoagulant effect of idrabiotaparinux?
Avidin, a protein found in egg whites, has an exceptionally high affinity for biotin.[2] When administered intravenously, avidin rapidly binds to the biotin tag on idrabiotaparinux, forming a stable complex.[2][3] This complex is then quickly cleared from circulation, effectively neutralizing the anticoagulant activity of idrabiotaparinux.[3]
Q3: What is the typical extent of anticoagulation reversal observed with avidin?
In clinical studies involving healthy subjects and patients with deep vein thrombosis (DVT), a 30-minute intravenous infusion of 100 mg of avidin has been shown to rapidly and substantially reverse the anti-FXa activity of idrabiotaparinux.[2][3][4] The observed reversal of anti-FXa activity ranges from 66.1% to 97%.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
In Vitro Experiments: Anti-Factor Xa Assay
Issue 1: High variability or inconsistent results in the anti-Factor Xa assay.
-
Potential Cause: Inconsistent timing or temperature during incubation steps.
-
Solution: Ensure precise and consistent incubation times and maintain a constant temperature of 37°C throughout the assay. Enzymatic reactions are highly sensitive to these parameters.
-
-
Potential Cause: Improper mixing of reagents.
-
Solution: Gently vortex or mix solutions thoroughly after each reagent addition, being careful not to introduce bubbles.
-
-
Potential Cause: Contamination of reagents or plasma samples.
-
Solution: Use sterile, high-quality reagents and follow good laboratory practices to prevent contamination. Ensure plasma samples are properly collected and stored.
-
Issue 2: Lower than expected anti-Factor Xa activity of idrabiotaparinux.
-
Potential Cause: Degradation of idrabiotaparinux.
-
Solution: Prepare fresh stock solutions of idrabiotaparinux for each experiment. If using previously prepared solutions, ensure they have been stored correctly at the recommended temperature and for no longer than the validated stability period.
-
-
Potential Cause: Incorrect dilution of idrabiotaparinux or plasma samples.
-
Solution: Double-check all dilution calculations and ensure accurate pipetting. Use calibrated pipettes and high-quality laboratory plasticware.
-
Issue 3: Incomplete reversal of anti-Factor Xa activity by avidin.
-
Potential Cause: Suboptimal avidin-to-idrabiotaparinux molar ratio.
-
Solution: Titrate the concentration of avidin to determine the optimal molar excess required for complete neutralization of a given concentration of idrabiotaparinux.
-
-
Potential Cause: Reduced activity of the avidin solution.
-
Solution: Prepare fresh avidin solutions for each experiment. Avidin is a protein and can be susceptible to degradation if not stored properly.
-
In Vivo Experiments
Issue 1: Inconsistent anticoagulant response to idrabiotaparinux administration in animal models.
-
Potential Cause: Variability in subcutaneous absorption.
-
Solution: Ensure consistent injection technique, including injection site and depth. Use a standardized protocol for drug administration across all animals.
-
-
Potential Cause: Differences in animal health status.
-
Solution: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Monitor animal health throughout the study.
-
Issue 2: Unexpected adverse events following avidin administration.
-
Potential Cause: Immunogenic reaction to avidin.
-
Solution: While avidin is reported to have low antigenicity, repeated administrations may elicit an immune response.[1] Monitor animals for signs of anaphylaxis or other allergic reactions. Consider using a less immunogenic form of avidin if available.
-
-
Potential Cause: Too rapid infusion of avidin.
-
Solution: Administer avidin as a slow intravenous infusion over a defined period (e.g., 30 minutes) as was done in clinical trials.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the reversal of idrabiotaparinux with avidin.
Table 1: Reversal of Anti-Factor Xa Activity by Avidin
| Parameter | Healthy Subjects | Patients with DVT | Reference |
| Avidin Dose | 100 mg IV infusion over 30 min | 100 mg IV infusion over 30 min | [4] |
| Range of Reversal | 66.1% to 90.3% | 67% to 97% | [4] |
| Mean Reversal | Not specified | 78% | [4] |
Table 2: Idrabiotaparinux and Avidin Dosing in a Clinical Study
| Agent | Dose and Administration | Patient Group | Reference |
| Idrabiotaparinux | 3 mg subcutaneous weekly | Patients with DVT | [3] |
| Avidin | 100 mg intravenous infusion over 30 minutes | Patients with DVT | [3] |
Experimental Protocols
In Vitro Measurement of Idrabiotaparinux Anti-Factor Xa Activity and its Reversal by Avidin
1. Preparation of Reagents:
-
Idrabiotaparinux Stock Solution: Prepare a stock solution of idrabiotaparinux in a suitable buffer (e.g., Tris-buffered saline, pH 7.4). The final concentration should be accurately determined. For cytotoxicity assays, a common practice is to dissolve the compound in a minimal amount of a solvent like DMSO and then dilute it into the culture media.
-
Avidin Stock Solution: Prepare a stock solution of avidin in phosphate-buffered saline (PBS).
-
Chromogenic Anti-Factor Xa Assay Kit: Use a commercially available kit and prepare reagents according to the manufacturer's instructions. This will typically include bovine Factor Xa, a chromogenic substrate for Factor Xa, and antithrombin.
2. Assay Procedure:
-
Prepare a series of dilutions of idrabiotaparinux in pooled normal human plasma to generate a standard curve.
-
To assess reversal, incubate a known concentration of idrabiotaparinux in plasma with varying concentrations of avidin for a predetermined time at 37°C.
-
In a microplate, add the plasma samples (containing idrabiotaparinux with or without avidin).
-
Add a known amount of excess Factor Xa to each well. The idrabiotaparinux-antithrombin complex will inhibit a portion of this Factor Xa.
-
Add the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader. The color intensity is inversely proportional to the anti-Factor Xa activity of idrabiotaparinux in the sample.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the known concentrations of idrabiotaparinux.
-
Determine the anti-Factor Xa activity in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage reversal of anti-Factor Xa activity using the following formula: % Reversal = [1 - (Activity with Avidin / Activity without Avidin)] * 100
In Vivo Assessment of Anticoagulation Reversal in a Rabbit Model
1. Animal Model:
-
Use healthy New Zealand White rabbits. Anesthetize the animals according to an approved institutional animal care and use committee protocol.
2. Experimental Procedure:
-
Administer a single subcutaneous dose of idrabiotaparinux to induce anticoagulation.
-
At a predetermined time point after idrabiotaparinux administration (e.g., at the time of expected peak anticoagulant effect), collect a baseline blood sample.
-
Administer a slow intravenous infusion of avidin (e.g., over 30 minutes) or placebo (saline).
-
Collect blood samples at various time points after the avidin/placebo infusion.
-
Process the blood samples to obtain platelet-poor plasma.
-
Measure the anti-Factor Xa activity in the plasma samples using a chromogenic assay as described in the in vitro protocol.
3. Bleeding Model (Optional):
-
To assess the hemostatic effect of reversal, a standardized bleeding model can be incorporated, such as a kidney incision.[5]
-
Measure parameters like bleeding time and total blood loss after the administration of avidin or placebo.
Visualizations
Caption: Mechanism of idrabiotaparinux anticoagulation and its reversal by avidin.
Caption: Workflow for in vitro and in vivo experiments.
Caption: Troubleshooting logic for inconsistent anti-Xa assay results.
References
- 1. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Idraparinux Dosage to Minimize Bleeding Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Idraparinux dosage and managing bleeding risks during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, long-acting anticoagulant that functions as an indirect inhibitor of Factor Xa (FXa).[1][2][3] It is a hypermethylated derivative of fondaparinux.[3] By binding to antithrombin (AT) with high affinity, this compound potentiates the neutralization of FXa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1][2] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[3] Unlike unfractionated heparin, this compound does not directly inhibit thrombin (Factor IIa).[2] Its long half-life allows for once-weekly subcutaneous administration.[1]
Q2: What is the primary safety concern associated with this compound?
The primary safety concern with this compound is an increased risk of bleeding, particularly major and intracranial hemorrhages.[1][4][5] This risk was significant enough to lead to the premature termination of the Phase III AMADEUS trial, which compared this compound to vitamin K antagonists (VKAs) for stroke prevention in patients with atrial fibrillation.[1][4][5] The trial was halted due to an excess of clinically relevant bleeding in the this compound arm.[1][4]
Q3: Which patient populations are at a higher risk of bleeding with this compound?
Clinical trial data indicates that elderly patients and individuals with renal impairment are at a greater risk of bleeding complications when treated with this compound.[1][4][5]
Q4: Is there an antidote to reverse the anticoagulant effect of this compound?
This compound itself does not have a direct antidote.[6][7] This lack of a reversal agent is a significant drawback, especially in cases of severe bleeding or the need for emergency surgery.[6] However, a biotinylated version of this compound, known as Idrabiotaparinux, was developed.[3][8] The anticoagulant effect of Idrabiotaparinux can be neutralized by the intravenous administration of avidin, an egg-derived protein that binds with high affinity to biotin.[3][8][9]
Q5: How does the bleeding risk of this compound compare to standard anticoagulants like warfarin?
In the AMADEUS trial, this compound was associated with significantly more clinically relevant bleeding compared to vitamin K antagonists (warfarin or acenocoumarol).[4][10] While a meta-analysis of four randomized controlled trials suggested that this compound or Idrabiotaparinux may reduce the rate of major bleeding compared to warfarin, it also indicated a trend towards increased all-cause mortality.[11][12] In the van Gogh DVT study, this compound was associated with fewer clinically relevant bleeding complications at three months compared to a standard regimen of heparin followed by a vitamin K antagonist.[6] However, in the van Gogh PE study, while bleeding was less of a problem, this compound was less effective and associated with an excess of deaths.[6]
Troubleshooting Guide
Issue: Unexpectedly high bleeding rates in an animal model.
-
Verify Dosage Calculation: Double-check the allometric scaling calculations from human equivalent dose to the specific animal model. Ensure the correct body weight and surface area conversions have been applied.
-
Assess Renal Function: Evaluate the renal function of the animals. Impaired renal clearance can lead to drug accumulation and an exaggerated anticoagulant effect.[13]
-
Review Concomitant Medications: Ensure that no other medications with antiplatelet or anticoagulant properties are being co-administered, as this can potentiate the bleeding risk.[14]
-
Monitor Anti-FXa Activity: Do not rely on standard coagulation assays like prothrombin time (PT) or activated partial thromboplastin time (aPTT), as this compound has a limited effect on these.[2] Utilize a chromogenic anti-FXa assay to accurately measure the anticoagulant effect and correlate it with the observed bleeding.[15][16]
Issue: Difficulty in establishing a therapeutic window in a pre-clinical study.
-
Conduct a Dose-Ranging Study: If not already performed, a dose-ranging study is crucial to identify the optimal dose that balances antithrombotic efficacy with an acceptable bleeding risk. The PERSIST Phase II study provides a clinical example of such an approach.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the relationship between this compound concentration, anti-FXa activity, and bleeding events. This can help in predicting the therapeutic window in your specific model.
-
Define Bleeding Events: Standardize the definition and grading of bleeding events in your study to ensure consistent and accurate data collection.
Data Presentation
Table 1: Summary of Key Phase III Clinical Trial Outcomes for this compound
| Trial | Patient Population | Comparator | Key Efficacy Outcome | Key Bleeding Outcome |
| AMADEUS | Atrial Fibrillation | Vitamin K Antagonist (VKA) | Non-inferior to VKA for preventing stroke and systemic embolism.[4] | Significantly more clinically relevant bleeding (19.7 vs 11.3 per 100 patient-years, p<0.0001).[4][10] |
| van Gogh DVT | Deep Vein Thrombosis (DVT) | Heparin + VKA | Similar efficacy to standard therapy in preventing recurrent VTE.[6][17] | Fewer clinically relevant bleeding complications at 3 months.[6] |
| van Gogh PE | Pulmonary Embolism (PE) | Heparin + VKA | Less efficacious than standard therapy.[2][6] | Lower incidence of bleeding, but higher rate of recurrent PE and death.[6] |
| van Gogh EXTENSION | Extended VTE Prophylaxis | Placebo | Effective in preventing recurrent VTE.[18] | Increased risk of major hemorrhage (1.9% vs 0% with placebo, p<0.001).[18] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Terminal Half-Life | Approximately 80 hours (single dose) to 60 days (after 6-12 months of treatment) | [3][5] |
| Time to Steady State | 35 weeks | [13] |
| Primary Route of Elimination | Renal | [19] |
Experimental Protocols
Protocol 1: Measurement of Anti-Factor Xa Activity of this compound
This protocol describes a chromogenic assay to quantify the anticoagulant activity of this compound in plasma samples.
Principle:
The assay measures the residual activity of a known amount of added FXa after inhibition by the this compound-antithrombin complex. The residual FXa cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically. The color intensity is inversely proportional to the Idraparanux concentration.
Materials:
-
Citrated plasma samples (from control and this compound-treated subjects)
-
Tris-saline buffer (pH 7.4)
-
Bovine Factor Xa
-
Bovine Antithrombin
-
Chromogenic FXa substrate (e.g., S-2222)
-
Microplate reader
-
This compound calibrators and controls
Procedure:
-
Sample Preparation: Centrifuge blood samples collected in citrate tubes to obtain platelet-poor plasma.
-
Assay Plate Preparation:
-
Add this compound calibrators, controls, and test plasma samples to the wells of a microplate.
-
Add a solution of antithrombin to each well.
-
Incubate to allow the formation of the this compound-antithrombin complex.
-
-
FXa Addition: Add a known concentration of bovine FXa to each well and incubate for a precise period to allow for inhibition by the this compound-AT complex.
-
Substrate Addition: Add the chromogenic FXa substrate to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic or endpoint mode.
-
Calculation: Construct a calibration curve using the absorbance values of the this compound calibrators. Determine the anti-FXa activity of the test samples by interpolating their absorbance values from the calibration curve.
Protocol 2: In Vivo Assessment of Bleeding Risk in a Rodent Model
This protocol outlines a tail transection bleeding model to assess the bleeding risk associated with this compound administration.
Principle:
This model measures the amount of blood loss and the time to hemostasis after a standardized tail injury in rodents treated with an anticoagulant.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Anesthetic agent
-
Surgical blade
-
Pre-weighed filter paper or collection tubes
-
Warm saline (37°C)
-
Analytical balance
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection) at predetermined time points before the bleeding assessment.
-
Anesthesia: Anesthetize the animals.
-
Tail Transection: Immerse the tail in warm saline for a short period to standardize temperature and blood flow. Make a clean transection of the tail at a specific diameter (e.g., 3 mm from the tip) using a sharp surgical blade.
-
Blood Collection: Immediately start a timer and collect all dripping blood onto pre-weighed filter paper or into a pre-weighed tube for a set duration (e.g., 30 minutes) or until bleeding stops.
-
Bleeding Time: Record the time from the transection until the cessation of bleeding for at least 60 seconds.
-
Blood Loss Quantification: Weigh the filter paper or tube with the collected blood. The difference between the post- and pre-collection weight represents the total blood loss.
-
Data Analysis: Compare the bleeding time and total blood loss between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
References
- 1. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. New anticoagulant gets mixed results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Causes More Bleeding Than Vitamin K Antagonists | MDedge [mdedge.com]
- 11. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 13. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Bleeding Risk in Patients Taking Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Anticoagulant effects of this compound after termination of therapy for prevention of recurrent venous thromboembolism: observations from the van Gogh trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Extended prophylaxis of venous thromboembolism with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Synthetic Idraparinux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Idraparinux.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The primary purification strategies for synthetic this compound, a highly sulfated and methylated pentasaccharide, typically involve a combination of chromatographic techniques. The most effective methods are Anion-Exchange Chromatography (AEX) and Size-Exclusion Chromatography (SEC). AEX is particularly useful for separating this compound from less sulfated or unsulfated impurities due to the high negative charge of the target molecule.[1][2] SEC is often employed as a final polishing step to remove aggregates or fragments and for buffer exchange.[3]
Q2: What are the expected purity levels and yields for synthetic this compound purification?
A2: The purity and yield of synthetic this compound can vary significantly depending on the synthetic route and the purification process employed. A well-optimized purification process can significantly improve purity from a crude state of 60-70% to a final purity of at least 99.0%, and often greater than 99.5%, as determined by High-Performance Liquid Chromatography (HPLC).[4] Overall yields from the entire synthesis and purification process are often in the low single-digit percentages. For instance, one synthetic route reported an overall yield of 1.7% over 23 steps.[5]
Q3: What are the common impurities encountered in synthetic this compound?
A3: Impurities in synthetic this compound can originate from starting materials, by-products of the synthesis, and degradation products.[6][7] Common impurities include:
-
Incompletely sulfated or methylated analogues: Molecules where one or more of the sulfate or methyl groups are missing.
-
Diastereomeric impurities: Arising from incomplete stereochemical control during glycosylation reactions.
-
Residual reagents and solvents: Chemicals used during the synthesis that are not completely removed.[6]
-
Deletion sequences: Pentasaccharides that are missing one or more sugar units.
-
Aggregates: Higher molecular weight species formed by the association of this compound molecules.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of synthetic this compound is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly using Strong Anion-Exchange (SAX) columns, is a powerful method for separating this compound from its closely related impurities. Other valuable techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and identify impurities with different masses.
-
Capillary Electrophoresis (CE): For high-resolution separation of charged species.
The validation of these analytical methods is crucial to ensure their accuracy, precision, and specificity for this compound and its potential impurities.[8][9][10][11]
Troubleshooting Guides
Anion-Exchange Chromatography (AEX)
| Problem | Potential Cause | Suggested Solution |
| Poor resolution of this compound from impurities | Improper salt gradient | Optimize the salt gradient. A shallower gradient will generally provide better resolution of closely eluting species. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase. For anionic oligosaccharides, a pH range of 5.5 to 9 can be effective.[12] Ensure the pH is stable throughout the run. | |
| Column overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to peak broadening and poor separation. | |
| Low recovery of this compound | This compound is binding too strongly to the column | Increase the final salt concentration in the elution buffer to ensure complete elution of the highly charged this compound. |
| Non-specific binding | Add a small amount of an organic modifier to the mobile phase to reduce hydrophobic interactions with the stationary phase. | |
| High backpressure | Clogged column frit | Filter all samples and mobile phases through a 0.22 µm filter before use. If the column is already clogged, try back-flushing at a low flow rate. |
| Precipitated buffer salts | Ensure that the buffer components are fully dissolved and miscible in the mobile phase. |
Size-Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Peak tailing | Ionic interactions with the column matrix | Include a salt, such as 150 mM NaCl, in the mobile phase to minimize ionic interactions. |
| Hydrophobic interactions | Add a small percentage of a non-ionic detergent or an organic solvent to the mobile phase. | |
| Poor resolution | Inappropriate column for the molecular weight range | Select a column with a fractionation range suitable for the size of this compound and its potential aggregates or fragments. |
| Sample volume too large | For high-resolution separation, the sample volume should be kept small, typically 0.5-2% of the total column volume. | |
| Sample precipitation in the column | Low solubility of this compound in the mobile phase | Ensure the mobile phase composition maintains the solubility of this compound. This may involve adjusting the pH or ionic strength. |
| Column clogging | Particulate matter in the sample | Centrifuge and filter the sample through a 0.22 µm filter immediately before injection.[13][14] |
Quantitative Data Summary
| Purification Parameter | Reported Value | Methodology | Reference |
| Crude Purity | 60-70% | HPLC | [4] |
| Final Purity | >99.0% (typically >99.5%) | HPLC after purification process | [4] |
| Overall Synthetic Yield | 1.7% | 23-step synthesis | [5] |
| N-sulfation Step Yield | 63% | Sulfation with SO3-Py complex | [5] |
| Simultaneous Sulfation Yield | 93% | One-step sulfation with SO3-NEt3 | [5] |
Experimental Protocols
Anion-Exchange Chromatography (AEX) for this compound Purification
Objective: To separate synthetic this compound from less sulfated impurities.
Materials:
-
Crude synthetic this compound sample
-
Strong Anion-Exchange (SAX) HPLC column
-
Mobile Phase A: 20 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, 2 M NaCl, pH 7.0
-
HPLC system with a UV detector (215 nm)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 10 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the SAX column with Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound species using a linear gradient of Mobile Phase B from 0% to 100% over 60 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 215 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be this compound.
-
Desalting: Pool the fractions containing pure this compound and desalt using Size-Exclusion Chromatography or another appropriate method.
Size-Exclusion Chromatography (SEC) for Polishing and Buffer Exchange
Objective: To remove aggregates and exchange the buffer of the purified this compound.
Materials:
-
Purified this compound from AEX
-
SEC column with a suitable fractionation range (e.g., for molecules between 100 and 5000 Da)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other desired final buffer
-
HPLC or FPLC system with a UV detector (215 nm)
Procedure:
-
Sample Preparation: Concentrate the pooled fractions from AEX if necessary.
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the desired mobile phase.
-
Injection: Inject the this compound sample onto the column. The injection volume should be less than 5% of the column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the mobile phase at a flow rate appropriate for the column.
-
Detection and Fraction Collection: Monitor the elution at 215 nm and collect the fraction corresponding to the main peak, which represents the purified, monomeric this compound. The high molecular weight aggregates will elute first in the void volume.
Visualizations
Caption: Workflow for the purification and troubleshooting of synthetic this compound.
Caption: Logical relationship of impurity origin and analytical detection.
References
- 1. bio-works.com [bio-works.com]
- 2. agilent.com [agilent.com]
- 3. goldbio.com [goldbio.com]
- 4. EP3201210A2 - Method of purifying this compound sodium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. routledge.com [routledge.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Analytical and preparative separation of anionic oligosaccharides by weak anion-exchange high-performance liquid chromatography on an inert polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 14. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Idraparinux Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of Idraparinux solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
There is limited publicly available data on the long-term stability of this compound solutions. As a general guideline for synthetic oligosaccharides, it is recommended to store stock solutions at or below -20°C to minimize degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified by stability studies. Solutions should be stored in tightly sealed, sterile containers to prevent contamination and evaporation.
Q2: How long can I store this compound solutions after preparation?
The shelf-life of an this compound solution is dependent on the solvent, concentration, storage temperature, and exposure to light. Without specific manufacturer's data, it is crucial to determine the usable life of your solutions through in-house stability studies. A starting point could be to assess stability over a period of a few weeks for frozen solutions and a few days for refrigerated solutions.
Q3: What solvents are recommended for preparing this compound solutions?
For research purposes, this compound is typically dissolved in high-purity water or a buffered saline solution (e.g., phosphate-buffered saline, PBS). The choice of solvent can impact stability, and it is advisable to use a buffer system that maintains a stable pH, as significant pH shifts can potentially lead to the degradation of sulfated oligosaccharides.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of anticoagulant activity in prepared solution. | 1. Degradation: The solution may have been stored for too long, at an improper temperature, or exposed to light. 2. pH Shift: The pH of the solution may have changed, leading to hydrolysis or other degradation pathways. 3. Contamination: Microbial contamination could potentially affect the integrity of the compound. | 1. Prepare fresh solutions and conduct a stability study to determine the viable storage duration under your experimental conditions. 2. Use a buffered solvent and monitor the pH of your solutions over time. 3. Ensure sterile handling and storage procedures. Filter-sterilize solutions if appropriate for your application. |
| Precipitation or cloudiness observed in the solution. | 1. Solubility Issues: The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures. 2. Contamination: Particulate matter or microbial growth could be present. 3. Degradation: Degradation products may be less soluble than the parent compound. | 1. Gently warm the solution and agitate to see if the precipitate redissolves. If not, consider preparing a more dilute stock solution. 2. Visually inspect for signs of contamination. If suspected, discard the solution and prepare a new one using sterile techniques. 3. Analyze the solution using a suitable analytical method (e.g., HPLC) to check for the presence of degradation products. |
| Inconsistent experimental results using the same stock solution. | 1. Incomplete Dissolution: The compound may not have been fully dissolved when the initial solution was prepared. 2. Non-homogeneity: If the solution was frozen, it may not have been properly thawed and mixed, leading to concentration gradients. 3. Adsorption to Container: Some compounds can adsorb to the surface of plastic or glass containers, leading to a decrease in the effective concentration. | 1. Ensure complete dissolution by visual inspection and appropriate mixing (e.g., vortexing) before use. 2. Thaw frozen solutions completely at room temperature or in a water bath, and vortex thoroughly before taking an aliquot. 3. Consider using low-adsorption microcentrifuge tubes or glassware. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solutions
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This is essential for developing a stability-indicating analytical method.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water for injection or PBS).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 48 hours.
-
Photostability: Expose to a light source (as per ICH Q1B guidelines) for a specified duration, alongside a control sample protected from light.
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze using a suitable analytical method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound over time.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point for polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (typically in the low UV range, e.g., 210-230 nm).
-
Method Validation: The method should be validated for specificity (using samples from the forced degradation study), linearity, accuracy, and precision according to ICH guidelines.
Data Presentation
The following tables are templates for summarizing data from your stability studies.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal | 48 | 60 | ||
| Photolytic | 24 | Room Temp |
Table 2: Long-Term Stability of this compound Solution at Different Temperatures
| Storage Condition | Time Point (Days) | % this compound Remaining | Appearance of Solution | pH |
| -20°C | 0 | 100 | Clear, colorless | |
| 7 | ||||
| 14 | ||||
| 30 | ||||
| 4°C | 0 | 100 | Clear, colorless | |
| 1 | ||||
| 3 | ||||
| 7 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
addressing the limitations of Idraparinux in clinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idraparinux. The information addresses the key limitations and challenges encountered during its clinical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a higher- DRAFT than-expected rate of bleeding in our preclinical models. Is this a known issue with this compound?
A1: Yes, a significantly increased risk of bleeding was a primary limitation of this compound observed in major clinical trials.[1][2][3][4] The AMADEUS trial, which evaluated this compound for stroke prevention in atrial fibrillation, was stopped prematurely due to excessive clinically relevant bleeding compared to vitamin K antagonists (VKAs).[1][2][4]
-
Troubleshooting Steps:
-
Patient Population: Be aware that elderly patients and those with renal impairment are at a significantly higher risk for bleeding complications.[1][4] Ensure your experimental cohorts are stratified to account for these variables.
-
Dosage: The dosage of 2.5 mg weekly was associated with increased bleeding.[3] While this was the standard dose in many trials, consider dose-response studies in your models to identify a potentially safer therapeutic window.
-
Concomitant Medications: Review all co-administered drugs for potential interactions that could potentiate bleeding risk.
-
Q2: An animal in our study is experiencing a severe bleed. How can we reverse the anticoagulant effect of this compound?
A2: A significant challenge in the clinical development of this compound was the lack of a specific reversal agent.[5] This long-acting anticoagulant has a very long half-life, making management of major bleeding difficult.[5][6]
-
Troubleshooting/Management Strategy:
-
Idrabiotaparinux and Avidin: To address this limitation, a biotinylated version, idrabiotaparinux, was developed.[3][7] The anticoagulant effect of idrabiotaparinux can be reversed by an intravenous infusion of avidin, which binds to the biotin moiety and facilitates clearance.[7][8] If you are working with idrabiotaparinux, avidin is the specific reversal agent.
-
Recombinant Factor VIIa (rFVIIa): For the original this compound, some research suggests that recombinant Factor VIIa may help to reverse its anticoagulant effects, though it is not a specific antidote.[9][10][11]
-
Supportive Care: In the absence of a direct antidote, supportive measures are critical. This includes discontinuation of the drug, and consideration of prothrombin complex concentrates (PCCs) or fresh frozen plasma, although their efficacy for this compound is not well-established.[12]
-
Q3: Our study on pulmonary embolism (PE) shows that this compound is less effective than our control (a vitamin K antagonist). Are these results consistent with previous findings?
A3: Yes, your findings are consistent with the results of the Van Gogh PE study. This trial found that this compound was less effective than standard therapy for the initial treatment of pulmonary embolism and was associated with a higher rate of recurrent thromboembolism.[3][5][13] In contrast, the Van Gogh DVT study showed this compound to be as effective as standard therapy for deep vein thrombosis (DVT).[5][14]
-
Experimental Consideration:
-
If your research focus is on PE, be aware of this documented limitation. It may be valuable to investigate the potential mechanisms behind this differential efficacy between DVT and PE.
-
Q4: We are having difficulty with the long-lasting anticoagulant effect in our multi-week study. How long does the effect of this compound persist?
A4: this compound is characterized by a very long half-life, which can extend up to 80 hours, allowing for once-weekly dosing.[15] However, this prolonged action can be a significant drawback in managing bleeding events or when a rapid cessation of anticoagulation is needed.[5][6]
-
Experimental Planning:
-
Factor the long half-life into your experimental design, particularly washout periods and the timing of invasive procedures.
-
For long-term studies, consider using idrabiotaparinux, which offers the same long-acting profile but with the option of reversal with avidin.[7]
-
Data from Clinical Trials
The following tables summarize key quantitative data from pivotal clinical trials involving this compound, highlighting its efficacy and safety profile compared to standard therapies.
Table 1: AMADEUS Trial - this compound vs. Vitamin K Antagonists (VKAs) in Atrial Fibrillation
| Outcome | This compound (2.5 mg weekly) | Vitamin K Antagonists (INR 2.0-3.0) | Hazard Ratio (95% CI) | p-value |
| Primary Efficacy (All Stroke & Systemic Embolism) | 0.9 per 100 patient-years | 1.3 per 100 patient-years | 0.71 (0.39-1.30) | 0.007 (non-inferiority) |
| Principal Safety (Clinically Relevant Bleeding) | 19.7 per 100 patient-years | 11.3 per 100 patient-years | - | <0.0001 |
| Intracranial Hemorrhage | 1.1 per 100 patient-years | 0.4 per 100 patient-years | - | 0.014 |
(Data sourced from the AMADEUS trial, which was stopped early due to excess bleeding in the this compound arm)[1][4]
Table 2: Van Gogh Trials - this compound vs. Standard Therapy for VTE
| Trial | Outcome | This compound | Standard Therapy (Heparin + VKA) | Odds Ratio (95% CI) |
| Van Gogh DVT | Recurrent VTE at Day 92 | 2.9% | 3.0% | 0.98 (0.63-1.50) |
| Clinically Relevant Bleeding at Day 92 | 4.5% | 7.0% | - | |
| Van Gogh PE | Recurrent VTE at Day 92 | 3.4% | 1.6% | 2.14 (1.21-3.78) |
(Data sourced from the Van Gogh DVT and PE trials)[5][14]
Experimental Protocols
Protocol: Measurement of Anti-Factor Xa Activity
This protocol describes a common method for assessing the anticoagulant effect of this compound.
-
Sample Collection: Collect blood samples in tubes containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Principle: This is a chromogenic assay. The patient's plasma is incubated with a known amount of excess Factor Xa. The this compound in the plasma will inhibit a portion of this Factor Xa.
-
Chromogenic Substrate Addition: A chromogenic substrate specific for Factor Xa is added. The remaining, uninhibited Factor Xa will cleave this substrate, releasing a colored compound.
-
Spectrophotometric Reading: The amount of color produced is measured using a spectrophotometer. The color intensity is inversely proportional to the anti-Factor Xa activity of this compound in the sample.
-
Quantification: The concentration of this compound is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of this compound.
Visualizations
Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anticoagulant gets mixed results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of a potent investigational anticoagulant: this compound with recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. How to effectively manage the event of bleeding complications when using anticoagulants. | Read by QxMD [read.qxmd.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Idraparinux vs. Warfarin for Stroke Prevention: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-acting indirect factor Xa inhibitor idraparinux and the vitamin K antagonist warfarin for the prevention of stroke in patients with atrial fibrillation. The primary focus of this analysis is the head-to-head data from the AMADEUS (Evaluating the Use of SR34006 Compared to Warfarin or Acenocoumarol in Patients With Atrial Fibrillation) trial. While this compound was under development as a potential alternative to warfarin with the convenience of once-weekly subcutaneous administration, its clinical development was halted due to safety concerns.
Executive Summary
The AMADEUS trial demonstrated that this compound was non-inferior to warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation. However, this efficacy was overshadowed by a significantly higher rate of clinically relevant bleeding, including a notable increase in intracranial hemorrhage, which led to the premature termination of the study.[1][2] These findings underscore the critical balance between anticoagulant efficacy and bleeding risk in the development of new antithrombotic agents.
Mechanism of Action
This compound is a synthetic, long-acting, indirect inhibitor of Factor Xa. It is a hypermethylated pentasaccharide that binds with high affinity to antithrombin III (ATIII), potentiating the neutralization of Factor Xa by ATIII. This inhibition of Factor Xa disrupts the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade, thereby reducing thrombus formation.
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1).[3] This enzyme is essential for the reduction of vitamin K epoxide to its active form, vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[3][4][5] By depleting functional vitamin K, warfarin reduces the synthesis of these active clotting factors.[3]
Head-to-Head Comparison: The AMADEUS Trial
The AMADEUS trial was a pivotal phase 3, multicenter, randomized, open-label, non-inferiority trial designed to compare the efficacy and safety of this compound with vitamin K antagonists (warfarin or acenocoumarol) for the prevention of thromboembolic events in patients with atrial fibrillation.[1][6][7]
Experimental Protocol
Patient Population: The trial enrolled 4,576 patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[2][6] The mean age of the participants was 70 years.[2]
Inclusion Criteria:
-
Diagnosis of atrial fibrillation.
-
At least one of the following risk factors for stroke: age ≥75 years, history of stroke, transient ischemic attack, or systemic embolism, hypertension, heart failure, left ventricular ejection fraction ≤40%, or diabetes mellitus.
Exclusion Criteria:
-
Significant bleeding risk.
-
Severe renal impairment.
-
Need for dual antiplatelet therapy.
Treatment Arms:
-
This compound Group: Received a fixed dose of 2.5 mg of this compound via subcutaneous injection once weekly (n=2,283).[1][6]
-
Vitamin K Antagonist (VKA) Group: Received dose-adjusted warfarin or acenocoumarol to maintain an International Normalized Ratio (INR) between 2.0 and 3.0 (n=2,293).[1][6]
Primary Efficacy Outcome: The primary efficacy endpoint was the cumulative incidence of all stroke (ischemic or hemorrhagic) and non-central nervous system systemic embolism.[1]
Principal Safety Outcome: The principal safety endpoint was the incidence of clinically relevant bleeding, which was a composite of major and clinically relevant non-major bleeding events.[1]
Statistical Analysis: The primary analysis was an intention-to-treat analysis to establish the non-inferiority of this compound compared to VKA. The non-inferiority margin was a hazard ratio of 1.5.[1]
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the AMADEUS trial.
Table 1: Primary Efficacy Outcome
| Outcome | This compound (n=2,283) | Vitamin K Antagonist (n=2,293) | Hazard Ratio (95% CI) | p-value |
| All Stroke or Systemic Embolism (events) | 18 | 27 | 0.71 (0.39-1.30) | 0.007 (for non-inferiority) |
| Annualized Event Rate (%) | 0.9 | 1.3 |
Table 2: Principal Safety Outcomes
| Outcome | This compound (n=2,283) | Vitamin K Antagonist (n=2,293) | Hazard Ratio (95% CI) | p-value |
| Clinically Relevant Bleeding (events) | 346 | 226 | 1.73 (1.46-2.05) | <0.0001 |
| Annualized Event Rate (%) | 19.7 | 11.3 | ||
| Major Bleeding (events) | Not explicitly reported as a separate primary outcome, but included in clinically relevant bleeding. | |||
| Intracranial Hemorrhage (events) | 21 | 9 | 2.33 (1.06-5.11) | 0.014 |
| Annualized Event Rate (%) | 1.1 | 0.4 |
Data sourced from the AMADEUS trial publication.[1]
Signaling Pathways and Experimental Workflow
The mechanisms of action of this compound and warfarin target different points in the coagulation cascade. The following diagram illustrates these pathways.
Caption: Mechanisms of action for this compound and warfarin in the coagulation cascade.
The logical workflow of the AMADEUS trial is depicted in the following diagram.
Caption: Logical workflow of the AMADEUS clinical trial.
Conclusion
The investigation of this compound as a long-acting anticoagulant for stroke prevention in atrial fibrillation provided valuable insights into the challenges of developing novel antithrombotic therapies. While demonstrating non-inferiority to warfarin in preventing thromboembolic events, the significantly increased risk of major bleeding, particularly intracranial hemorrhage, rendered its risk-benefit profile unfavorable.[1][2] The AMADEUS trial highlighted the difficulty in achieving a wide therapeutic window for anticoagulants that balances efficacy and safety, a critical consideration for all ongoing and future drug development in this area. The development of this compound was subsequently discontinued.[1]
References
- 1. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. community.the-hospitalist.org [community.the-hospitalist.org]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Bleeding risk in patients with atrial fibrillation: the AMADEUS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal function and outcomes in anticoagulated patients with non-valvular atrial fibrillation: the AMADEUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Idraparinux and Fondaparinux in Anticoagulant Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of two synthetic anticoagulants, idraparinux and fondaparinux. Both drugs are selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. While fondaparinux is an established therapeutic option, this compound was a long-acting anticoagulant whose development was discontinued. This comparison is based on data from major clinical trials to inform research and development in the field of anticoagulation.
Mechanism of Action
Both this compound and fondaparinux exert their anticoagulant effect by binding to antithrombin (AT), a natural inhibitor of coagulation factors. This binding potentiates the neutralizing activity of AT against Factor Xa by approximately 300-fold.[1] By selectively inhibiting Factor Xa, these drugs prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[2][3][4] Unlike unfractionated heparin and low-molecular-weight heparins, this compound and fondaparinux do not directly inhibit thrombin (Factor IIa).[5]
This compound is a hypermethylated derivative of fondaparinux, a structural modification that significantly prolongs its half-life, allowing for once-weekly administration.[5] In contrast, fondaparinux has a shorter half-life necessitating once-daily dosing.[6]
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound and fondaparinux.
Efficacy in Venous Thromboembolism (VTE)
A direct head-to-head comparison of this compound and fondaparinux for the treatment of VTE is not available. The following tables present data from their respective pivotal clinical trials, allowing for an indirect comparison against standard therapies.
Deep Vein Thrombosis (DVT)
The Van Gogh DVT trial evaluated this compound against a standard therapy of heparin followed by a vitamin K antagonist (VKA).[7][8] The MATISSE DVT study compared fondaparinux with enoxaparin.[6][9]
| Outcome | This compound (Van Gogh DVT) [8] | Standard Therapy (Van Gogh DVT) [8] | Fondaparinux (MATISSE DVT) [6][9] | Enoxaparin (MATISSE DVT) [6][9] |
| Recurrent VTE (at 3 months) | 2.9% | 3.0% | 3.9% | 4.1% |
| Major Bleeding | 4.5% (at day 92) | 7.0% (at day 92) | 1.1% | 1.2% |
| Mortality | Not reported separately | Not reported separately | 3.8% | 3.0% |
Pulmonary Embolism (PE)
The Van Gogh PE trial assessed this compound versus standard therapy for the treatment of pulmonary embolism.[7][8] The MATISSE PE trial compared fondaparinux with unfractionated heparin (UFH).[10]
| Outcome | This compound (Van Gogh PE) [8] | Standard Therapy (Van Gogh PE) [8] | Fondaparinux (MATISSE PE) [10] | Unfractionated Heparin (MATISSE PE) [10] |
| Recurrent VTE (at 3 months) | 3.4% | 1.6% | 3.8% | 5.0% |
| Major Bleeding | Not reported separately | Not reported separately | 1.3% | 1.1% |
| Mortality | Increased (not specified) | Not reported separately | Similar to UFH | Similar to Fondaparinux |
In the treatment of DVT, this compound demonstrated non-inferiority to standard therapy.[8] However, for PE, this compound was found to be less effective.[8] Fondaparinux was shown to be at least as effective and safe as enoxaparin for DVT and as effective as UFH for PE.[6][9][10]
Efficacy in Other Indications
Atrial Fibrillation (AF)
The AMADEUS trial investigated the use of this compound for stroke prevention in patients with atrial fibrillation, comparing it to VKAs.[11][12] The trial was terminated prematurely due to an excess of clinically relevant bleeding in the this compound arm, particularly in elderly patients and those with renal impairment.[11][13] Despite this, this compound was found to be non-inferior to VKAs in preventing stroke and systemic embolism.[11]
| Outcome (AMADEUS Trial) | This compound [11] | Vitamin K Antagonist (VKA) [11] |
| Stroke or Systemic Embolism | 0.9 per 100 patient-years | 1.3 per 100 patient-years |
| Clinically Relevant Bleeding | 19.7 per 100 patient-years | 11.3 per 100 patient-years |
| Intracranial Bleeding | 1.1 per 100 patient-years | 0.4 per 100 patient-years |
Acute Coronary Syndromes (ACS)
The OASIS-5 trial evaluated fondaparinux in patients with non-ST-segment elevation ACS, comparing it to enoxaparin.[14][15][16] Fondaparinux was non-inferior to enoxaparin in preventing ischemic events and was associated with a significant reduction in major bleeding and mortality.[16]
| Outcome (OASIS-5 Trial at 9 days) | Fondaparinux [16] | Enoxaparin [16] |
| Death, MI, or Refractory Ischemia | 5.8% | 5.7% |
| Major Bleeding | 2.2% | 4.1% |
| Mortality (at 30 days) | 2.9% | 3.5% |
Experimental Protocols
Van Gogh DVT/PE Trials (this compound)
-
Study Design: Two randomized, open-label, non-inferiority trials.[8]
-
Patient Population: Patients with objectively confirmed DVT or PE.[7]
-
Intervention: Subcutaneous this compound (2.5 mg once weekly) versus standard therapy (heparin followed by an adjusted-dose VKA) for 3 or 6 months.[8]
-
Primary Efficacy Outcome: Symptomatic recurrent VTE (fatal or non-fatal) at 3 months.[7]
-
Primary Safety Outcome: Clinically relevant bleeding.[11]
MATISSE DVT/PE Trials (Fondaparinux)
-
Patient Population: Patients with acute symptomatic DVT or PE.[6][10]
-
Intervention:
-
Primary Efficacy Outcome: Symptomatic recurrent VTE at 3 months.[6][9]
Conclusion
Fondaparinux is a well-established anticoagulant with proven efficacy and safety in the treatment and prevention of VTE and in the management of ACS.[6][9][10][16] this compound, with its long half-life, offered the potential for a more convenient once-weekly dosing regimen. While it demonstrated non-inferiority to standard therapy for DVT, its development was halted due to an unfavorable risk-benefit profile, particularly a higher risk of major bleeding in certain patient populations and lower efficacy in PE.[8][11][13]
The comparative data underscores the critical balance between anticoagulant efficacy and bleeding risk. The development of novel anticoagulants continues to be an active area of research, with a focus on optimizing this balance and improving patient convenience. The clinical trial data for both this compound and fondaparinux provide valuable insights for the design of future studies and the development of next-generation antithrombotic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medscape.com [medscape.com]
- 8. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fondaparinux or enoxaparin for the initial treatment of symptomatic deep venous thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fondaparinux: an update on new study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Design and rationale of the MICHELANGELO Organization to Assess Strategies in Acute Ischemic Syndromes (OASIS)-5 trial program evaluating fondaparinux, a synthetic factor Xa inhibitor, in patients with non-ST-segment elevation acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of fondaparinux versus enoxaparin in patients with acute coronary syndromes undergoing percutaneous coronary intervention: results from the OASIS-5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OASIS 5 - American College of Cardiology [acc.org]
A Meta-Analysis of Idraparinux Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Idraparinux, a long-acting synthetic pentasaccharide that acts as an indirect Factor Xa inhibitor. The development of this compound and its biotinylated version, Idrabiotaparinux, was pursued for the prevention and treatment of thromboembolic events. However, its development was ultimately halted due to safety concerns, primarily related to bleeding risk.[1] This guide objectively compares the performance of this compound and Idrabiotaparinux with vitamin K antagonists (VKAs), the standard of care at the time of the trials.
Executive Summary
This compound demonstrated non-inferiority in efficacy compared to VKAs for the prevention of thromboembolic events in certain patient populations, such as those with deep vein thrombosis (DVT) and atrial fibrillation (AF).[2][3] However, this efficacy was consistently overshadowed by a significantly increased risk of major and clinically relevant bleeding, particularly in elderly patients and those with renal impairment.[2][4] The AMADEUS trial, a key study in patients with AF, was prematurely terminated due to an excess of intracranial and other major bleeding events in the this compound arm.[2][4][5] The biotinylated formulation, Idrabiotaparinux, was developed to offer a potential reversal agent (avidin), but its development was also discontinued for commercial reasons.[6]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data from key clinical trials involving this compound and Idrabiotaparinux, comparing them against the standard of care.
Table 1: Efficacy Outcomes of this compound vs. Vitamin K Antagonists (VKA)
| Trial (Indication) | Treatment Arms | N | Primary Efficacy Outcome | Event Rate (this compound/Idrabiotaparinux) | Event Rate (VKA) | Hazard Ratio/Odds Ratio (95% CI) | p-value |
| AMADEUS (Atrial Fibrillation)[2] | This compound 2.5 mg weekly vs. VKA | 4,576 | All stroke and systemic embolism | 0.9 per 100 patient-years | 1.3 per 100 patient-years | HR: 0.71 (0.39-1.30) | 0.007 (non-inferiority) |
| BOREALIS-AF (Atrial Fibrillation)[6] | Idrabiotaparinux vs. Warfarin | 3,773 | All fatal or non-fatal strokes and systemic embolism | 1.5% per year | 1.6% per year | HR: 0.98 (0.49-1.66) | - |
| van Gogh DVT (Deep Vein Thrombosis)[3] | This compound 2.5 mg weekly vs. Standard Therapy | 2,904 | Symptomatic recurrent VTE at day 92 | 2.9% | 3.0% | OR: 0.98 (0.63-1.50) | - (non-inferiority met) |
| van Gogh PE (Pulmonary Embolism)[3] | This compound 2.5 mg weekly vs. Standard Therapy | 2,215 | Symptomatic recurrent VTE at day 92 | 3.4% | 1.6% | OR: 2.14 (1.21-3.78) | - (non-inferiority not met) |
| EQUINOX (Deep Vein Thrombosis)[7][8] | Idrabiotaparinux 3 mg weekly vs. This compound 2.5 mg weekly | 757 | Recurrent VTE at 6 months | - | - | - | (Bioequivalence demonstrated) |
Table 2: Safety Outcomes of this compound vs. Vitamin K Antagonists (VKA)
| Trial (Indication) | Treatment Arms | N | Primary Safety Outcome | Event Rate (this compound/Idrabiotaparinux) | Event Rate (VKA) | Hazard Ratio/Odds Ratio (95% CI) | p-value |
| AMADEUS (Atrial Fibrillation)[2] | This compound 2.5 mg weekly vs. VKA | 4,576 | Clinically relevant bleeding | 19.7 per 100 patient-years | 11.3 per 100 patient-years | - | <0.0001 |
| Intracranial bleeding | 1.1 per 100 patient-years | 0.4 per 100 patient-years | - | 0.014 | |||
| BOREALIS-AF (Atrial Fibrillation)[6] | Idrabiotaparinux vs. Warfarin | 3,773 | Clinically relevant bleeding | 6.1% per year | 10.0% per year | HR: 0.61 (0.46-0.81) | - |
| van Gogh DVT (Deep Vein Thrombosis)[3] | This compound 2.5 mg weekly vs. Standard Therapy | 2,904 | Clinically relevant bleeding at day 92 | 4.5% | 7.0% | - | 0.004 |
| van Gogh PE (Pulmonary Embolism)[3] | This compound 2.5 mg weekly vs. Standard Therapy | - | Major bleeding at day 92 | - | - | - | - |
| EQUINOX (Deep Vein Thrombosis)[7] | Idrabiotaparinux 3 mg weekly vs. This compound 2.5 mg weekly | 757 | Major bleeding | 0.8% | 3.8% | - | - |
| Clinically relevant bleeding | 5.2% | 7.3% | - | - |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
AMADEUS Trial
-
Objective: To compare the efficacy and safety of this compound with VKA for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[2]
-
Study Design: A randomized, open-label, non-inferiority trial.[2][9]
-
Patient Population: Patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.[2]
-
Inclusion Criteria: Documented atrial fibrillation (paroxysmal, persistent, or permanent), age ≥18 years, and at least one of the following: age >75 years, history of stroke or TIA, hypertension, diabetes mellitus, or coronary artery disease.
-
Exclusion Criteria: Prosthetic heart valves, severe renal impairment (creatinine clearance <30 mL/min), active bleeding, or high risk of bleeding.
-
Treatment Arms:
-
Primary Efficacy Outcome: The cumulative incidence of all stroke (ischemic, hemorrhagic, or unspecified) and non-central nervous system systemic embolism.[2]
-
Primary Safety Outcome: Clinically relevant bleeding, defined as a composite of major and clinically relevant non-major bleeding.[2]
BOREALIS-AF Trial
-
Objective: To assess the non-inferiority of idrabiotaparinux versus warfarin for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[6]
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.[6]
-
Patient Population: Patients with electrocardiogram-documented permanent, persistent, or paroxysmal non-valvular atrial fibrillation with an indication for long-term VKA therapy.[10]
-
Inclusion Criteria: Indication for VKA therapy for AF.[10]
-
Exclusion Criteria: Stroke or TIA within the previous 5 days, transient AF caused by a reversible disorder, planned major surgery or cardioversion within 30 days, and baseline creatinine clearance < 30 mL/min.[10]
-
Treatment Arms:
-
Idrabiotaparinux: 3 mg subcutaneously once weekly for the first 7 weeks, followed by 2 mg thereafter. Patients with a creatinine clearance of 30-50 mL/min or aged ≥ 75 years received 1.5 mg after the first 7 weeks.[6]
-
Warfarin: Administered daily with dose adjustment to maintain an INR between 2.0 and 3.0.[6]
-
-
Primary Efficacy Outcome: The composite of all fatal or non-fatal strokes and systemic embolism.[6]
-
Primary Safety Outcome: Clinically relevant bleeding (major and clinically relevant non-major bleeding).[6]
van Gogh DVT and PE Trials
-
Objective: To compare the efficacy and safety of once-weekly subcutaneous this compound with standard therapy (heparin followed by a VKA) for the treatment of acute DVT and PE.[3]
-
Study Design: Two separate randomized, open-label, non-inferiority trials.[3]
-
Patient Population: Patients with objectively confirmed symptomatic DVT or PE.[3]
-
Treatment Arms:
-
Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE) at 3 months.[3]
-
Primary Safety Outcome: Clinically relevant bleeding.
EQUINOX Trial
-
Objective: To demonstrate the bioequivalence of idrabiotaparinux with this compound and to assess the efficacy and safety of idrabiotaparinux for the treatment of DVT.[7][8]
-
Study Design: A multicenter, randomized, double-blind study.[8]
-
Patient Population: Patients with symptomatic and confirmed DVT.[8]
-
Treatment Arms:
-
Main Outcome Events: Clinically relevant bleeding (major or not), death, or symptomatic recurrent VTE within 6 months of randomization.[8] A substudy also assessed the reversal of the anticoagulant effect of idrabiotaparinux by intravenous avidin.[8]
Mandatory Visualization
Coagulation Cascade and Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the coagulation cascade.
Clinical Trial Workflow: A Generalized Representation
References
- 1. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Comparison of idrabiotaparinux with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: the Borealis-Atrial Fibrillation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of Idraparinux and Low Molecular Weight Heparins for Thromboembolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic pentasaccharide Idraparinux and the widely utilized class of anticoagulants, Low Molecular Weight Heparins (LMWHs). The following sections present a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy and safety data derived from key clinical trials. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from cited studies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Mechanism of Action: A Tale of Two Factor Xa Inhibitors
Both this compound and LMWHs exert their anticoagulant effect by inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. However, their specific mechanisms of interaction with antithrombin (AT), the primary inhibitor of coagulation proteases, differ.
Low Molecular Weight Heparins (LMWHs) are a heterogeneous mixture of polysaccharide chains derived from unfractionated heparin (UFH).[1][2] They bind to AT via a specific pentasaccharide sequence, inducing a conformational change in AT that accelerates its inhibition of FXa.[1][3] While LMWHs primarily target FXa, some longer chains within the mixture can also form a ternary complex with AT and thrombin (Factor IIa), leading to thrombin inhibition, although to a lesser extent than UFH.[1][4]
This compound, a synthetic pentasaccharide, is a selective and indirect inhibitor of FXa.[5][6] It binds with high affinity to AT, causing a conformational change that specifically enhances the inactivation of FXa.[6] Unlike LMWHs, this compound does not inhibit thrombin.[6] This high specificity for FXa is a key differentiator in its pharmacological profile.
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of this compound and LMWHs reveal significant differences, particularly in their half-life and dosing frequency.
| Parameter | Low Molecular Weight Heparins (LMWHs) | This compound |
| Mean Molecular Weight | 4,000 - 5,000 Da[3] | ~1,728 Da |
| Bioavailability (SC) | ~87% - 100%[7] | ~100%[8] |
| Plasma Half-life | 2-4 times that of heparin (approx. 4.5-7 hours)[1][4] | Extremely long, with reports of ~80 hours to 66.3 days with repeated dosing[9][10] |
| Dosing Frequency | Once or twice daily[7] | Once weekly[5] |
| Metabolism | Hepatic desulfation and depolymerization[7] | Primarily renal excretion |
| Monitoring | Generally not required, but anti-Xa levels can be measured in specific populations[2][4] | Not routinely required[6] |
Clinical Trial Data: Efficacy and Safety in Venous Thromboembolism (VTE)
Several key clinical trials have compared the efficacy and safety of this compound with standard therapy, which typically involves an initial course of LMWH followed by a vitamin K antagonist (VKA) like warfarin, for the treatment and prevention of VTE.
The van Gogh Trials
The van Gogh studies were two large, randomized, open-label trials that compared once-weekly subcutaneous this compound with standard therapy for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[11][12]
Efficacy Outcomes in the van Gogh Trials (at 3 months) [11][12]
| Outcome | This compound | Standard Therapy | Odds Ratio (95% CI) |
| Recurrent VTE (DVT study) | 2.9% | 3.0% | 0.98 (0.63 - 1.50) |
| Recurrent VTE (PE study) | 3.4% | 1.6% | 2.14 (1.21 - 3.78) |
Safety Outcomes in the van Gogh DVT Trial (at 3 months) [11][12]
| Outcome | This compound | Standard Therapy | P-value |
| Clinically Relevant Bleeding | 4.5% | 7.0% | <0.01 |
In the DVT study, this compound was found to be non-inferior to standard therapy in preventing recurrent VTE, with a significantly lower rate of clinically relevant bleeding at 3 months.[11][12] However, in the PE study, this compound was less effective than standard therapy.[11][12]
The AMADEUS Trial
The AMADEUS trial evaluated the long-term use of this compound for the prevention of stroke in patients with atrial fibrillation, comparing it to adjusted-dose VKA. The trial was stopped prematurely due to an excess of clinically relevant bleeding in the this compound arm, particularly in elderly patients and those with renal impairment.[5][9]
Experimental Protocols
van Gogh DVT/PE Trials: Study Design and Methodology
-
Study Design: Two parallel, randomized, open-label, non-inferiority trials.[11][12]
-
Patient Population: Patients with objectively confirmed acute symptomatic DVT or PE.[11][12]
-
Intervention Arms:
-
This compound group: Received a fixed 2.5 mg dose of this compound subcutaneously once weekly.[11][12]
-
Standard-therapy group: Received initial treatment with LMWH or unfractionated heparin, followed by a VKA (warfarin or acenocoumarol) with dose adjustments to maintain an INR of 2.0 to 3.0.[11][12]
-
-
Primary Efficacy Outcome: The incidence of symptomatic recurrent VTE at day 92.[11][12]
-
Primary Safety Outcome: The incidence of clinically relevant bleeding (major and non-major) at day 92.[11]
Summary and Conclusion
This compound, with its highly selective anti-FXa activity and extended half-life allowing for once-weekly dosing, presented a potentially convenient alternative to standard anticoagulation regimens. Clinical trial data from the van Gogh DVT study demonstrated non-inferiority to LMWH/VKA therapy in preventing recurrent VTE with a favorable bleeding profile at three months.[11][12] However, its inferiority in the PE study and the increased bleeding risk observed in the AMADEUS trial for atrial fibrillation ultimately led to the discontinuation of its development.[5][9] A biotinylated version, idrabiotaparinux, was developed to allow for reversal with avidin, but its development has also been halted.[13]
LMWHs remain a cornerstone of anticoagulant therapy for a wide range of thromboembolic conditions.[7][14] Their predictable pharmacokinetic profile, ease of administration, and established efficacy and safety make them a standard of care.[3][15] While the quest for novel anticoagulants continues, the comparative studies of this compound and LMWHs provide valuable insights into the delicate balance between efficacy, safety, and patient convenience in the management of thromboembolic disorders. Researchers and drug development professionals can draw important lessons from the clinical development journey of this compound in the design and evaluation of future anticoagulant therapies.
References
- 1. LOW MOLECULAR WEIGHT HEPARINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-molecular-weight heparin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Low-Molecular-Weight Heparin (LMWH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. odprn.ca [odprn.ca]
- 15. Unfractionated heparin (UFH), LMWH, fondaparinux, argatroban, and bivalirudin [cmefix.emcrit.org]
A Comparative Guide to the Anticoagulant Effect of Idraparinux
This guide provides a comprehensive comparison of the anticoagulant Idraparinux with standard therapies, focusing on its clinical efficacy and safety profile as demonstrated in key clinical trials. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and mechanistic insights to support further research and development in the field of anticoagulation.
Comparative Efficacy and Safety of this compound
This compound, a long-acting synthetic pentasaccharide, was developed as a once-weekly subcutaneous anticoagulant targeting Factor Xa. Its efficacy and safety were primarily evaluated in a series of large-scale clinical trials, most notably the Van Gogh studies for venous thromboembolism (VTE) and the AMADEUS trial for atrial fibrillation (AF). These studies compared this compound with the then-standard of care, a combination of heparin (unfractionated or low-molecular-weight) and a vitamin K antagonist (VKA) such as warfarin.
Treatment of Venous Thromboembolism (VTE)
The Van Gogh program consisted of two large, randomized, open-label trials that compared this compound with standard therapy for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2]
Key Findings from the Van Gogh Trials:
-
Deep Vein Thrombosis (DVT): In patients with DVT, once-weekly this compound was found to be as effective as standard therapy in preventing recurrent VTE over a three and six-month period.[1][2][3] At 92 days, the incidence of recurrent VTE was 2.9% in the this compound group and 3.0% in the standard-therapy group.[2]
-
Pulmonary Embolism (PE): In contrast, for patients with PE, this compound was less effective than standard therapy.[1][2] The recurrence rate at day 92 was 3.4% for this compound compared to 1.6% for standard therapy.[2]
-
Bleeding Risk: In the DVT study, clinically relevant bleeding at 92 days was significantly lower in the this compound group (4.5%) compared to the standard-therapy group (7.0%).[2] However, by six months, the bleeding rates were similar.[2] A subgroup analysis of cancer patients with DVT in the Van Gogh trial showed a comparable rate of bleeding between this compound and standard therapy.[1]
Table 1: Efficacy and Safety of this compound vs. Standard Therapy in the Van Gogh DVT Trial (at 92 days)
| Outcome Measure | This compound (2.5 mg once weekly) | Standard Therapy (Heparin + VKA) | Odds Ratio (95% CI) |
| Recurrent VTE | 2.9% | 3.0% | 0.98 (0.63 - 1.50)[2] |
| Clinically Relevant Bleeding | 4.5% | 7.0% | P=0.004[2] |
Table 2: Efficacy of this compound vs. Standard Therapy in the Van Gogh PE Trial (at 92 days)
| Outcome Measure | This compound (2.5 mg once weekly) | Standard Therapy (Heparin + VKA) | Odds Ratio (95% CI) |
| Recurrent VTE | 3.4% | 1.6% | 2.14 (1.21 - 3.78)[2] |
Stroke Prevention in Atrial Fibrillation (AF)
The AMADEUS (Evaluating the Use of SR34006 Compared to Warfarin or Acenocoumarol in Patients With Atrial Fibrillation) trial was a multicenter, randomized, open-label study designed to compare the efficacy and safety of this compound with VKA therapy for the prevention of stroke and systemic embolism in patients with AF.[4]
Key Findings from the AMADEUS Trial:
-
Efficacy: The trial was stopped prematurely due to an excess of clinically relevant bleeding in the this compound group.[4] However, the available data indicated that this compound was non-inferior to VKA in preventing stroke and systemic embolism.[4]
-
Bleeding Risk: The study revealed a significantly higher rate of clinically relevant bleeding with this compound compared to VKA.[4]
Experimental Protocols
While the full, detailed protocols for the Van Gogh and AMADEUS trials are not publicly available in their entirety, the following sections outline the methodologies based on published literature.
Van Gogh DVT and PE Trials Protocol
-
Study Design: Two parallel, randomized, open-label, non-inferiority trials.[2]
-
Patient Population: Patients with objectively confirmed symptomatic DVT or PE.[2] A subgroup analysis of the DVT trial focused on patients with cancer.[1]
-
Intervention Arm: Subcutaneous injection of this compound 2.5 mg once weekly for 3 or 6 months.[2]
-
Control Arm (Standard Therapy): Initial treatment with unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH), followed by a vitamin K antagonist (warfarin or acenocoumarol) with a target International Normalized Ratio (INR) of 2.0 to 3.0.[2]
-
Primary Efficacy Outcome: The incidence of symptomatic recurrent VTE (nonfatal or fatal) at 3 months.[2]
-
Primary Safety Outcome: Clinically relevant bleeding (major and non-major) at 3 months.[2]
AMADEUS Trial Protocol
-
Study Design: A multicenter, randomized, open-label, non-inferiority study with blinded outcome assessment.[4]
-
Patient Population: Patients with atrial fibrillation and an indication for long-term anticoagulation.[4]
-
Intervention Arm: Subcutaneous injection of this compound.[4]
-
Control Arm (Standard Therapy): Dose-adjusted oral VKA therapy.[4]
-
Primary Efficacy Outcome: Composite of cardiovascular death and stroke or systemic embolism.[4]
-
Primary Safety Outcome: Clinically relevant bleeding.[4]
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa. Factor Xa then plays a crucial role in the common pathway, converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin.
This compound, like other pentasaccharides, exerts its anticoagulant effect by indirectly inhibiting Factor Xa. It binds to antithrombin (AT), inducing a conformational change that accelerates the inactivation of Factor Xa by AT. This inhibition of Factor Xa prevents the downstream generation of thrombin and subsequent fibrin formation. Vitamin K antagonists, such as warfarin, inhibit the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). Heparin and LMWH potentiate the activity of antithrombin, leading to the inactivation of several coagulation factors, including thrombin and Factor Xa.
Caption: Coagulation cascade and sites of action for anticoagulants.
Van Gogh Clinical Trial Workflow
The workflow for the Van Gogh clinical trials involved several key stages, from patient screening and randomization to treatment and follow-up.
Caption: Workflow of the Van Gogh DVT and PE clinical trials.
Conclusion
The clinical development of this compound provided valuable insights into the potential of long-acting Factor Xa inhibitors. In the treatment of DVT, this compound demonstrated comparable efficacy to standard therapy with a favorable bleeding profile in the initial treatment phase.[2] However, its reduced efficacy in PE and the increased bleeding risk observed in the AMADEUS trial for atrial fibrillation ultimately led to the discontinuation of its development.[2][4] The findings from these trials have significantly contributed to the understanding of the benefit-risk profile of this class of anticoagulants and have paved the way for the development of newer oral Factor Xa inhibitors. Further research focusing on patient stratification and the development of reversal agents may unlock the full potential of long-acting anticoagulants.
References
- 1. This compound versus standard therapy in the treatment of deep venous thrombosis in cancer patients: a subgroup analysis of the Van Gogh DVT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Idraparinux and Direct Oral Anticoagulants (DOACs) for Thromboembolic Prophylaxis
A comprehensive guide for researchers and drug development professionals on the mechanistic differences, clinical efficacy, and safety profiles of the long-acting indirect Factor Xa inhibitor, idraparinux, versus the widely adopted direct oral anticoagulants (DOACs).
This guide provides a detailed comparison of this compound and the four leading direct oral anticoagulants (DOACs): apixaban, rivaroxaban, dabigatran, and edoxaban. The information presented is based on data from pivotal clinical trials and is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel anticoagulant therapies.
Mechanism of Action: A Tale of Two Inhibition Strategies
The anticoagulation effects of this compound and DOACs stem from their interference with the coagulation cascade, albeit through distinct mechanisms.
This compound , a synthetic pentasaccharide, acts as an indirect inhibitor of Factor Xa . It binds with high affinity to antithrombin (AT), inducing a conformational change that potentiates the neutralization of Factor Xa by AT by approximately 300-fold. This action effectively reduces thrombin generation.[1]
Direct Oral Anticoagulants (DOACs) , as their name suggests, directly inhibit key clotting factors.[2][3] This class of anticoagulants is further divided into:
-
Direct Factor Xa inhibitors: Rivaroxaban, apixaban, and edoxaban bind directly to the active site of Factor Xa, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin.[2][4]
-
Direct thrombin (Factor IIa) inhibitor: Dabigatran etexilate is a prodrug that is converted to dabigatran, which directly binds to and inhibits thrombin, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2][4]
The following diagram illustrates the points of intervention for this compound and DOACs within the coagulation cascade.
Figure 1: Coagulation cascade and targets of anticoagulants.
Clinical Trial Performance: A Head-to-Head Look at the Data
Direct head-to-head randomized controlled trials comparing this compound with DOACs are unavailable, as the clinical development of this compound was halted due to bleeding concerns.[5][6] Therefore, this comparison relies on data from pivotal trials where these agents were compared against the then-standard-of-care, vitamin K antagonists (VKAs) like warfarin.
This compound: Key Clinical Trial Data
The primary clinical development program for this compound included the van Gogh trials for venous thromboembolism (VTE) and the AMADEUS trial for atrial fibrillation (AF).
Table 1: Summary of this compound Phase III Clinical Trial Outcomes
| Trial (Indication) | Comparator | Primary Efficacy Outcome | This compound | Comparator | Hazard Ratio (95% CI) | Primary Safety Outcome (Major Bleeding) | This compound | Comparator | p-value |
| van Gogh DVT | VKA | Recurrent VTE at 3 months | 2.9% | 3.0% | 0.98 (0.63-1.50) | Clinically relevant bleeding at 3 months | 4.5% | 7.0% | 0.004 |
| van Gogh PE | VKA | Recurrent VTE at 3 months | 3.4% | 1.6% | 2.14 (1.21-3.78) | Clinically relevant bleeding at 3 months | - | - | - |
| AMADEUS (AF) | VKA | Stroke or Systemic Embolism | 1.3%/year | 1.3%/year | 0.97 (0.66-1.43) | Clinically relevant bleeding | 19.7%/year | 11.3%/year | <0.0001 |
Data sourced from the respective clinical trial publications.[7][8][9][10]
Direct Oral Anticoagulants (DOACs): Key Clinical Trial Data
The pivotal trials for the four major DOACs demonstrated non-inferiority, and in some cases superiority, to warfarin for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Table 2: Summary of Pivotal DOAC Phase III Clinical Trial Outcomes in Atrial Fibrillation
| Trial (Drug) | Comparator | Primary Efficacy Outcome (Stroke/Systemic Embolism) | DOAC (%/year) | Warfarin (%/year) | Hazard Ratio (95% CI) | Primary Safety Outcome (Major Bleeding) | DOAC (%/year) | Warfarin (%/year) | Hazard Ratio (95% CI) |
| ARISTOTLE (Apixaban) | Warfarin | 1.27 | 1.60 | 0.79 (0.66-0.95) | 2.13 | 3.09 | 0.69 (0.60-0.80) | ||
| ROCKET AF (Rivaroxaban) | Warfarin | 1.7 | 2.2 | 0.79 (0.66-0.96)* | 3.6 | 3.4 | 1.04 (0.90-1.20) | ||
| RE-LY (Dabigatran 150mg) | Warfarin | 1.11 | 1.71 | 0.65 (0.52-0.81) | 3.32 | 3.57 | 0.93 (0.81-1.07) | ||
| RE-LY (Dabigatran 110mg) | Warfarin | 1.54 | 1.71 | 0.90 (0.73-1.10) | 2.87 | 3.57 | 0.80 (0.69-0.93) | ||
| ENGAGE AF-TIMI 48 (Edoxaban 60mg) | Warfarin | 1.18 | 1.50 | 0.87 (0.71-1.07) | 2.75 | 3.43 | 0.80 (0.71-0.91) |
*Per-protocol analysis. Intention-to-treat analysis showed non-inferiority. Data sourced from the respective clinical trial publications.[3][4][11][12][13]
Experimental Protocols: A Glimpse into the Pivotal Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the comparative data. Below are summarized protocols for the main trials discussed.
This compound Trial Protocols
-
van Gogh DVT and PE Trials: These were randomized, open-label, non-inferiority trials.[10] Patients with acute symptomatic DVT or PE were randomized to receive either subcutaneous this compound (2.5 mg once weekly) or standard therapy (unfractionated or low-molecular-weight heparin followed by a VKA). The primary efficacy outcome was the incidence of symptomatic recurrent VTE at 3 months. The primary safety outcome was clinically relevant bleeding.[10]
-
AMADEUS Trial: This was a randomized, open-label, non-inferiority trial in patients with atrial fibrillation and at least one risk factor for stroke.[9] Patients received either subcutaneous this compound (2.5 mg weekly) or an adjusted-dose VKA. The primary efficacy outcome was the cumulative incidence of all stroke and systemic embolism. The principal safety outcome was clinically relevant bleeding.[9]
DOAC Trial Protocols
-
ARISTOTLE (Apixaban): A randomized, double-blind, double-dummy trial comparing apixaban (5 mg twice daily or 2.5 mg twice daily in selected patients) with warfarin in patients with non-valvular AF and at least one additional risk factor for stroke.[11][14] The primary efficacy outcome was stroke or systemic embolism. The primary safety outcome was major bleeding.[11][14]
-
ROCKET AF (Rivaroxaban): A randomized, double-blind, double-dummy, non-inferiority trial comparing rivaroxaban (20 mg once daily or 15 mg for moderate renal impairment) with warfarin in patients with non-valvular AF at moderate to high risk for stroke.[4][15] The primary efficacy endpoint was stroke and non-central nervous system systemic embolism. The principal safety outcome was the composite of major and non-major clinically relevant bleeding.[4][13]
-
RE-LY (Dabigatran): A randomized, open-label trial with blinded endpoint adjudication, comparing two blinded doses of dabigatran (110 mg and 150 mg twice daily) with open-label warfarin in patients with non-valvular AF.[3][16] The primary outcome was stroke or systemic embolism. The primary safety outcome was major hemorrhage.[3][16]
-
ENGAGE AF-TIMI 48 (Edoxaban): A randomized, double-blind, double-dummy, non-inferiority trial comparing two once-daily regimens of edoxaban (60 mg or 30 mg) with warfarin in patients with moderate-to-high-risk non-valvular AF.[12] The primary efficacy endpoint was stroke or systemic embolism. The principal safety endpoint was major bleeding.[12]
The following diagram outlines a generalized workflow for these pivotal anticoagulant clinical trials.
Figure 2: Generalized workflow of anticoagulant clinical trials.
Pharmacokinetics and Pharmacodynamics
A key differentiator between this compound and DOACs lies in their pharmacokinetic profiles, particularly their half-lives.
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Apixaban | Rivaroxaban | Dabigatran | Edoxaban |
| Target | Indirect Factor Xa | Direct Factor Xa | Direct Factor Xa | Direct Thrombin (IIa) | Direct Factor Xa |
| Half-life | ~80 hours | ~12 hours | 5-9 hours (young), 11-13 hours (elderly) | 12-17 hours | 10-14 hours |
| Dosing Frequency | Once weekly | Twice daily | Once daily | Twice daily | Once daily |
| Renal Excretion | ~100% | ~27% | ~33% (active drug) | ~80% | ~50% |
| Reversibility | No specific antidote (Iadrabiotaparinux was developed with a reversal agent, avidin) | Andexanet alfa | Andexanet alfa | Idarucizumab | Andexanet alfa |
Data compiled from various pharmacokinetic studies.[12][17][18][19]
Conclusion
This compound, with its long half-life and indirect mechanism of action, represented an innovative approach to anticoagulant therapy. However, its clinical development was ultimately hampered by an unfavorable bleeding profile, particularly in elderly patients and those with renal impairment.[5][6]
In contrast, the direct oral anticoagulants have successfully established themselves as mainstays in the prevention and treatment of thromboembolic disorders. Their predictable pharmacokinetics, oral administration, and lack of need for routine monitoring have made them attractive alternatives to vitamin K antagonists. While the DOACs share a common "direct" mechanism, they exhibit important differences in their pharmacokinetic and pharmacodynamic profiles, which can influence drug selection for individual patients.[11][17][18] The development of specific reversal agents for DOACs has further enhanced their safety profile.
This guide highlights the importance of a thorough understanding of the mechanistic and clinical data when evaluating and developing new anticoagulant therapies. The journey of this compound serves as a critical case study in the balance between efficacy and safety in the development of antithrombotic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 3. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 4. rxfiles.ca [rxfiles.ca]
- 5. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Efficacy and safety of rivaroxaban in patients with heart failure and nonvalvular atrial fibrillation: insights from ROCKET AF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 13. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 14. ARISTOTLE Trial and the Recent FDA Approval of Apixaban - American College of Cardiology [acc.org]
- 15. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]
- 16. rxfiles.ca [rxfiles.ca]
- 17. assaygenie.com [assaygenie.com]
- 18. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Edoxaban in Patients With Active Malignancy and Atrial Fibrillation: Analysis of the ENGAGE AF - TIMI 48 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Idraparinux and Idrabiotaparinux in Anticoagulant Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of idraparinux and its biotinylated successor, idrabiotaparinux. This analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of their mechanism of action and clinical trial design.
This compound and idrabiotaparinux are long-acting, synthetic pentasaccharides that function as indirect Factor Xa inhibitors.[1][2] Their primary distinction lies in the addition of a biotin moiety to idrabiotaparinux, a modification designed to confer reversibility to its anticoagulant effect.[3][4] While this compound showed promise with its once-weekly dosing schedule, concerns over bleeding complications, particularly in elderly patients and those with renal impairment, led to the development of idrabiotaparinux.[5][6] The biotin tag allows for the rapid neutralization of idrabiotaparinux's anticoagulant activity by the administration of avidin.[7][8]
Mechanism of Action
Both this compound and idrabiotaparinux exert their anticoagulant effect by binding to antithrombin (AT), potentiating the inhibition of Factor Xa (FXa). This action effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby preventing the formation of fibrin clots. The key difference is the biotin molecule attached to idrabiotaparinux, which serves as a binding site for the antidote avidin.
Pharmacokinetic and Pharmacodynamic Equivalence
Studies have demonstrated that this compound and idrabiotaparinux are bioequivalent in terms of their anticoagulant effects. A phase I study in healthy volunteers and a substudy of the phase III EQUINOX trial in patients with deep vein thrombosis (DVT) showed that the pharmacokinetic and pharmacodynamic profiles of equimolar doses of the two drugs were superimposable.[9][10]
Table 1: Bioequivalence of this compound and Idrabiotaparinux
| Parameter | Phase I Study (Single Dose) | EQUINOX Substudy (6 Months) |
| Dose | This compound 2.5 mg vs. Idrabiotaparinux 3.0 mg | This compound 2.5 mg weekly vs. Idrabiotaparinux 3.0 mg weekly |
| Maximal Anti-FXa Activity (Amax) Ratio (Idrabiotaparinux:this compound) | 0.96 (90% CI: 0.89, 1.04)[10] | 1.11 (90% CI: 1.00, 1.22)[10] |
| Area Under Anti-FXa Activity vs. Time Curve (AAUC) Ratio (Idrabiotaparinux:this compound) | 0.95 (90% CI: 0.87, 1.04)[10] | 1.06 (90% CI: 0.96, 1.16)[10] |
| Conclusion | Bioequivalent[10] | Bioequivalent[10] |
Clinical Efficacy and Safety: Head-to-Head Comparison
The EQUINOX trial was a key phase III study that directly compared the efficacy and safety of idrabiotaparinux with this compound for the treatment of DVT.[11]
Table 2: Efficacy and Safety Outcomes from the EQUINOX Trial
| Outcome | Idrabiotaparinux (n=385) | This compound (n=370) |
| Recurrent Venous Thromboembolism (VTE) | 3.4%[11] | 3.0%[11] |
| Clinically Relevant Bleeding | 5.2%[9] | 7.3%[9] |
| Major Bleeding | 0.8%[9] | 3.8%[9] |
The results of the EQUINOX trial indicated that idrabiotaparinux had similar efficacy to this compound in preventing recurrent VTE.[12] Notably, there was a trend towards less bleeding, including a lower incidence of major bleeding, with idrabiotaparinux.[9]
Comparison with Vitamin K Antagonists
Both drugs have also been compared to vitamin K antagonists (VKAs) like warfarin in large clinical trials for the prevention of thromboembolism in patients with atrial fibrillation (AF).
Table 3: Comparison with Warfarin in Atrial Fibrillation
| Trial | Drug | Comparator | Primary Efficacy Outcome (Stroke/Systemic Embolism) | Primary Safety Outcome (Clinically Relevant Bleeding) |
| AMADEUS [6] | This compound | Warfarin | Non-inferior (1.3% vs. 1.3% per year) | Significantly higher with this compound (19.7 vs. 11.3 per 100 patient-years)[6] |
| BOREALIS-AF [13] | Idrabiotaparinux | Warfarin | Comparable (1.5% vs. 1.6% per year) | Lower with idrabiotaparinux (6.1% vs. 10.0% per year)[13] |
The AMADEUS trial with this compound was stopped prematurely due to excessive bleeding.[6] In contrast, the BOREALIS-AF trial suggested that idrabiotaparinux had comparable efficacy to warfarin with a lower risk of bleeding, although this trial was also terminated early for reasons not related to safety.[12][13]
Experimental Protocols
EQUINOX Trial Methodology
The EQUINOX study was a multicenter, randomized, double-blind trial designed to demonstrate the bioequipotency, efficacy, and safety of idrabiotaparinux compared to this compound in patients with acute symptomatic DVT.[9][11]
-
Patient Population: Patients with confirmed acute symptomatic DVT.[11]
-
Intervention: Patients were randomized to receive weekly subcutaneous injections of either 3.0 mg of idrabiotaparinux or 2.5 mg of this compound for 6 months.[9][11]
-
Primary Endpoints: The primary efficacy endpoint was the incidence of recurrent VTE. The primary safety endpoint was the incidence of clinically relevant bleeding (major and non-major).[11]
-
Reversibility Substudy: A subset of patients in the idrabiotaparinux arm received a 30-minute intravenous infusion of 100 mg of avidin to assess the reversal of anti-FXa activity.[7]
BOREALIS-AF Trial Methodology
The BOREALIS-AF study was a randomized, double-blind trial comparing the efficacy and safety of idrabiotaparinux with warfarin in patients with atrial fibrillation at risk for thromboembolic events.[13][14]
-
Patient Population: Patients with electrocardiogram-documented atrial fibrillation with an indication for long-term VKA therapy.[13][14]
-
Intervention: Patients were randomized to receive either weekly subcutaneous injections of idrabiotaparinux (3 mg for the first 7 weeks, then 2 mg, with dose adjustments for certain patients) or daily oral warfarin with dose adjustments to maintain an INR between 2.0 and 3.0.[13]
-
Primary Efficacy Outcome: The composite of all fatal or non-fatal strokes and systemic embolism.[13]
-
Primary Safety Outcome: Clinically relevant bleeding (major and clinically relevant non-major bleeding).[13]
Conclusion
The development of idrabiotaparinux from this compound represents a targeted effort to improve the safety profile of a long-acting anticoagulant by introducing a specific reversal agent. Clinical data suggests that idrabiotaparinux maintains the efficacy and convenient once-weekly dosing of its predecessor while potentially offering a reduced risk of bleeding.[9] The ability to rapidly reverse its anticoagulant effect with avidin is a significant advantage in managing bleeding complications or in situations requiring emergency surgery.[7][8] However, it is important to note that the development of both this compound and idrabiotaparinux has been discontinued.[5] Despite this, the comparative data from their clinical development provides valuable insights for the ongoing research and development of novel anticoagulants.
References
- 1. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]
- 9. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Comparison of idrabiotaparinux with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: the Borealis-Atrial Fibrillation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of Idraparinux and Standard Therapy for Venous Thromboembolism
This guide provides a detailed comparison of the efficacy and safety of idraparinux, a long-acting indirect factor Xa inhibitor, with standard therapy for the treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). The information is compiled from major clinical trials to assist researchers, scientists, and drug development professionals in understanding the clinical profile of this compound.
This compound was developed as a once-weekly subcutaneous injection, offering a potential convenience advantage over standard therapies that often require more frequent administration and monitoring.[1][2] Standard treatment for VTE typically involves an initial course of unfractionated heparin or low-molecular-weight heparin (LMWH), followed by a vitamin K antagonist (VKA).[3][4][5]
Efficacy and Safety Data from Clinical Trials
The primary evidence for the non-inferiority of this compound comes from the van Gogh series of clinical trials. These were randomized, open-label, non-inferiority trials comparing this compound with standard therapy in patients with DVT and PE.[3][6]
Van Gogh DVT Trial
In the van Gogh DVT trial, this compound was found to be non-inferior to standard therapy for the treatment of deep vein thrombosis.[3][6][7] The primary efficacy outcome was the incidence of symptomatic recurrent VTE at three months.
| Outcome (at 3 months) | This compound (n=1452) | Standard Therapy (n=1452) | Odds Ratio (95% CI) |
| Recurrent VTE | 2.9% | 3.0% | 0.98 (0.63 to 1.50)[3][6] |
| Clinically Relevant Bleeding | 4.5% | 7.0% | P=0.004[3][6] |
Van Gogh PE Trial
In contrast to the DVT trial, this compound did not meet the non-inferiority criteria for the treatment of pulmonary embolism and was found to be less efficacious than standard therapy.[1][3][6][7]
| Outcome (at 3 months) | This compound (n=1095) | Standard Therapy (n=1120) | Odds Ratio (95% CI) |
| Recurrent VTE | 3.4% | 1.6% | 2.14 (1.21 to 3.78)[3][6] |
A subgroup analysis of the van Gogh DVT trial also assessed the efficacy and safety of this compound in cancer patients, a population at high risk for VTE.[8][9]
| Outcome in Cancer Patients (at 6 months) | This compound (n=220) | Standard Therapy (n=201) | Hazard Ratio (95% CI) |
| Recurrent VTE | 2.5% | 6.4% | 0.39 (0.14-1.11)[8] |
| Bleeding Rate | - | - | OR 0.89 (0.50-1.59)[8] |
| Mortality | 22.7% | 23.9% | 0.99 (0.66-1.48)[8] |
AMADEUS Trial
The AMADEUS trial evaluated this compound for the prevention of thromboembolic events in patients with atrial fibrillation. However, the trial was terminated prematurely due to a significantly higher rate of clinically relevant bleeding in the this compound arm compared to the VKA group, particularly in elderly patients and those with renal impairment.[2][10][11]
Experimental Protocols
Van Gogh DVT and PE Trials Protocol
-
Study Design: Two parallel, randomized, open-label, non-inferiority trials.[3][6]
-
Patient Population: Patients aged 18 years or older with acute symptomatic DVT or PE.[7]
-
Intervention:
-
Treatment Duration: 3 or 6 months, determined by the physician's assessment of the patient's risk of recurrence.[7]
-
Primary Efficacy Outcome: The incidence of symptomatic recurrent VTE (nonfatal or fatal) at 3 months.[1][3][6]
-
Primary Safety Outcome: Clinically relevant bleeding.[7]
Mechanism of Action
This compound is a synthetic pentasaccharide that selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[2][12][13] By binding to antithrombin, this compound potentiates the neutralization of Factor Xa, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[12] Its long half-life of approximately 80 hours allows for once-weekly administration.[10][14]
References
- 1. medscape.com [medscape.com]
- 2. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. droracle.ai [droracle.ai]
- 5. Guidance for the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. This compound versus standard therapy in the treatment of deep venous thrombosis in cancer patients: a subgroup analysis of the Van Gogh DVT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
Idraparinux in Venous Thromboembolism Treatment: A Comparative Guide
This guide provides a detailed comparison of the clinical outcomes of idraparinux versus other anticoagulant therapies for the treatment of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). The information is intended for researchers, scientists, and drug development professionals.
This compound is a long-acting, synthetic pentasaccharide that selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its long half-life allows for once-weekly subcutaneous administration, a potential advantage over traditional VTE treatments.[1][3] However, clinical trial results have shown a mixed profile in terms of efficacy and safety, leading to the discontinuation of its development.[4][5]
Comparative Clinical Outcome Data
The following tables summarize the key efficacy and safety outcomes from major clinical trials involving this compound for the treatment and secondary prevention of VTE.
Table 1: this compound vs. Standard Therapy for Initial Treatment of Deep Vein Thrombosis (DVT)
| Outcome (at 3 months) | This compound (2.5 mg weekly) | Standard Therapy (Heparin + VKA) | Odds Ratio (95% CI) | p-value | Reference |
| Recurrent VTE | 2.9% | 3.0% | 0.98 (0.63 to 1.50) | - | [6][7][8] |
| Clinically Relevant Bleeding | 4.5% | 7.0% | - | 0.004 | [6][7][8] |
| VKA: Vitamin K Antagonist (e.g., warfarin) |
Table 2: this compound vs. Standard Therapy for Initial Treatment of Pulmonary Embolism (PE)
| Outcome (at 3 months) | This compound (2.5 mg weekly) | Standard Therapy (Heparin + VKA) | Odds Ratio (95% CI) | Reference |
| Recurrent VTE | 3.4% | 1.6% | 2.14 (1.21 to 3.78) | [6][7][8] |
| All-Cause Mortality | 5.1% | 2.9% | - | [2] |
| VKA: Vitamin K Antagonist (e.g., warfarin) |
Table 3: this compound vs. Placebo for Extended Prophylaxis of Recurrent VTE (after 6 months of initial treatment)
| Outcome (at 6 months) | This compound | Placebo | Relative Risk Reduction (95% CI) | Reference |
| Recurrent VTE | 1.0% | 3.7% | 72% (33 to 89) | [2][9] |
| Major Bleeding | 1.9% | 0% | - | [2][9] |
Key Experimental Protocols
The "van Gogh" trials were two large, randomized, open-label, non-inferiority studies that compared this compound with standard therapy for the initial treatment of DVT and PE.[6][7][8]
-
Patient Population : Patients with acute symptomatic DVT or PE were enrolled.[6][7]
-
Intervention :
-
This compound group : Received a subcutaneous injection of 2.5 mg of this compound once weekly.[6][7][8]
-
Standard-therapy group : Received initial treatment with unfractionated heparin or low-molecular-weight heparin, followed by an adjusted-dose vitamin K antagonist (e.g., warfarin) to maintain a target International Normalized Ratio (INR) of 2.0 to 3.0.[6][7][8]
-
-
Treatment Duration : Treatment was administered for either 3 or 6 months.[6][7][8]
-
Primary Efficacy Outcome : The primary efficacy outcome was the incidence of symptomatic recurrent VTE (nonfatal or fatal) at 3 months.[6][7][8]
-
Primary Safety Outcome : The primary safety outcome was clinically relevant bleeding.[6][7]
Visualizing the Data
Mechanism of Action of this compound
Caption: this compound selectively inhibits Factor Xa via antithrombin.
Clinical Trial Workflow: The van Gogh Studies
Caption: Workflow of the van Gogh DVT and PE clinical trials.
Summary of Findings
For the initial treatment of DVT, once-weekly subcutaneous this compound demonstrated comparable efficacy to standard therapy in preventing recurrent VTE, with a lower rate of clinically relevant bleeding at three months.[6][7][8] However, in patients with PE, this compound was less effective than standard therapy and was associated with a higher rate of recurrent VTE and mortality.[2][6][7][8]
In the context of extended prophylaxis for recurrent VTE, this compound was more effective than placebo but was associated with a significantly increased risk of major bleeding.[2][9]
The development of this compound was ultimately halted, in part due to concerns about excessive bleeding, particularly in certain patient populations, and the lack of a reversal agent.[1][5] A biotinylated version, idrabiotaparinux, was developed to allow for neutralization with avidin, but its development was also discontinued.[4][5] These findings underscore the delicate balance between antithrombotic efficacy and bleeding risk in the development of new anticoagulants.
References
- 1. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Idraparinux
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Precautionary Handling
Due to its biological activity as a factor Xa inhibitor and the history of bleeding events in clinical trials, all idraparinux waste should be handled with caution to minimize occupational exposure and environmental contamination.[1][2] The primary method for disposal of pharmaceutical waste is incineration.[3][6]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
The first critical step is to correctly identify and segregate this compound waste. Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate from biohazardous waste: Pharmaceutical waste must be handled differently from biohazardous waste to ensure it does not end up in a landfill after sterilization.[5]
-
Segregate from controlled substances: If your laboratory handles controlled substances, ensure this compound is not mixed with them, as they are subject to different regulations.[5]
-
Segregate based on physical form: Keep solid and liquid waste in separate, clearly labeled containers.
2. Waste Containment and Labeling:
Proper containment and labeling are crucial for safe handling and disposal.
-
Use appropriate containers: Collect waste in durable, leak-proof containers that are compatible with their contents.[4][7] For liquid waste, use sealable containers.[8]
-
Label containers clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations.[7] The label should also include the date the container was first used for waste accumulation.
3. Consultation with Environmental Health and Safety (EHS):
Before initiating any disposal procedure, it is imperative to contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[3][6] EHS will determine if this compound is classified as a hazardous waste.
4. Disposal Pathway:
The most common and recommended disposal method for pharmaceutical waste is incineration by a licensed hazardous waste management vendor.[3][6]
-
Non-Hazardous Determination: If deemed non-hazardous by EHS, it may be permissible to dispose of the waste in designated red biohazard-chemo toxic containers for incineration.[3]
-
Hazardous Determination: If classified as hazardous, EHS will arrange for collection and transport by an approved environmental management vendor for incineration.[3]
Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[6] Improper disposal can lead to environmental contamination.[6]
Quantitative Data: Waste Container Requirements
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general requirements for hazardous waste containers in a laboratory setting.
| Parameter | Requirement |
| Container Material | Chemically compatible with the waste. |
| Container Condition | Must be in good condition, free of leaks or defects. |
| Container Closure | Must be securely closed at all times, except when adding waste.[7] |
| Container Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[7] |
| Liquid Waste Storage | Must be stored in secondary containment to prevent spills.[7] |
| Maximum Storage Volume | Typically, no more than 55 gallons of a single hazardous waste stream may be accumulated in a satellite accumulation area before it must be moved to a central storage facility. However, institutional limits may be lower (e.g., 10 gallons).[7] |
Experimental Protocols
As this compound is an investigational drug whose development was halted, there are no standard experimental protocols for its disposal. The procedure outlined above is a synthesis of best practices for pharmaceutical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling Idraparinux
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE) and Handling Precautions
When handling Idraparinux powder or solutions, appropriate personal protective equipment should be worn to minimize exposure. The primary routes of exposure are inhalation, dermal contact, and ingestion.
| PPE/Handling Aspect | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes of solutions or contact with airborne powder. |
| Skin Protection | ||
| Gloves | Double gloving with nitrile gloves is recommended. | Provides a barrier against skin contact. Regularly inspect gloves for tears or contamination. |
| Lab Coat | A disposable, fluid-resistant lab coat or gown should be worn. | Protects clothing and skin from contamination. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form outside of a containment system. | Minimizes the risk of inhaling the powdered compound. |
| Handling Location | All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet. | Provides containment and prevents the dispersal of the compound into the laboratory environment. |
Operational Plan for Handling this compound
Preparation and Use:
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety and spill cleanup materials.
-
Pre-Handling Check: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that the fume hood or biological safety cabinet is functioning correctly.
-
Weighing: If weighing the powder, do so within the containment of a fume hood. Use a dedicated set of utensils (spatula, weigh boat) and decontaminate them after use.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and relevant safety personnel.
-
Contain: If safe to do so, contain the spill using absorbent pads.
-
Cleanup: Wearing appropriate PPE (including double gloves, lab coat, and eye protection), clean the spill area. For powder spills, gently cover with damp absorbent material to avoid creating dust. For liquid spills, use absorbent pads.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
